m-PEG11-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
m-PEG11-OH: A Technical Guide for Researchers and Drug Development Professionals
Introduction
m-PEG11-OH, also known as O-Methyl-undecaethylene glycol or monomethoxy-PEG11, is a discrete polyethylene (B3416737) glycol (PEG) derivative that has garnered significant attention in the field of drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its defined chain length of eleven ethylene (B1197577) glycol units provides a precise spacer arm, offering a balance of hydrophilicity and conformational flexibility. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed look at its role in targeted protein degradation, experimental protocols for its application, and relevant analytical data.
Core Concepts: The Role of this compound in Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The linker is a critical component of a PROTAC, as its length, composition, and flexibility can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI. This compound serves as a hydrophilic and flexible linker, offering several advantages in PROTAC design:
-
Enhanced Solubility: The PEG chain improves the aqueous solubility of the PROTAC molecule, which can be beneficial for both in vitro and in vivo applications.[1]
-
Optimal Spacing: The 11-unit ethylene glycol chain provides a specific length that can effectively bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.
-
Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.
The mechanism of action of a PROTAC utilizing an this compound linker is illustrated in the signaling pathway diagram below.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers in designing experiments, preparing solutions, and understanding the behavior of the molecule in various assays.
| Property | Value | Reference |
| Chemical Formula | C23H48O12 | [2] |
| Molecular Weight | 516.63 g/mol | [2] |
| Exact Mass | 516.3100 | [2] |
| CAS Number | 2168540-65-4, 114740-40-8 | [1][2] |
| Synonyms | O-Methyl-undecaethylene glycol, Monomethoxy-PEG11 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥95% (oligomer purity) | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Store at -20°C, desiccated | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for PROTAC Synthesis using this compound Linker
This protocol outlines a general strategy for the synthesis of a PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand to the this compound linker. This is a representative procedure and may require optimization based on the specific ligands used.
Materials:
-
This compound
-
POI ligand with a reactive functional group (e.g., carboxylic acid, amine, or halide)
-
E3 ligase ligand with a reactive functional group
-
Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
-
Organic solvents (e.g., DMF, DMSO, DCM)
-
Bases (e.g., DIPEA, triethylamine)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Workflow Diagram:
Caption: General workflow for PROTAC synthesis using this compound.
Procedure:
-
Activation of this compound: The terminal hydroxyl group of this compound is typically activated to facilitate conjugation. A common method is tosylation, which converts the hydroxyl group into a good leaving group.
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a base, for example, triethylamine (B128534) or pyridine.
-
Cool the reaction mixture to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the tosylated product by column chromatography.
-
-
Conjugation with the First Ligand (e.g., POI Ligand): The activated m-PEG11-linker is then reacted with the first ligand. The reaction conditions will depend on the nature of the functional groups on the ligand. For a ligand with a nucleophilic group (e.g., an amine or a phenol), a nucleophilic substitution reaction is typically employed.
-
Dissolve the POI ligand and the tosylated this compound in an appropriate solvent like DMF.
-
Add a base such as potassium carbonate or DIPEA.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete.
-
Purify the resulting POI-linker conjugate by HPLC.
-
-
Conjugation with the Second Ligand (e.g., E3 Ligase Ligand): The remaining terminal group of the POI-linker conjugate is then coupled to the second ligand. If the linker now has a hydroxyl group, it may need to be activated as in Step 1. If it has a different functional group, an appropriate coupling chemistry should be used. For example, if the POI-linker conjugate has a terminal carboxylic acid and the E3 ligase ligand has an amine, standard peptide coupling conditions can be used.
-
Dissolve the POI-linker conjugate and the E3 ligase ligand in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
-
Final Purification and Characterization: The final PROTAC molecule is purified to a high degree, typically by reverse-phase HPLC. The identity and purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and its conjugates. Due to the nature of PEG compounds, specific techniques are often employed for accurate analysis.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
High-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound or the PROTAC molecule in a suitable solvent compatible with LC-MS, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system. A reverse-phase C18 column is commonly used for separation.
-
The mass spectrometer should be operated in positive ion mode for the detection of protonated ([M+H]+) or sodiated ([M+Na]+) adducts, which are common for PEG compounds.
-
-
Data Analysis:
-
The resulting mass spectrum will show a characteristic isotopic pattern for the molecule.
-
For this compound, the expected monoisotopic mass of the protonated molecule is approximately 517.31 g/mol .
-
The mass spectrum of a PROTAC will show a significantly higher mass corresponding to the sum of the masses of the two ligands and the this compound linker.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.[5]
-
Mandatory Visualization: Application in a Signaling Pathway
PROTACs with flexible PEG linkers have been successfully employed to target and degrade key proteins in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] The following diagram illustrates the logical relationship of how a PROTAC with an this compound linker could be used to degrade mTOR, a central kinase in this pathway.
Caption: Targeting the PI3K/AKT/mTOR pathway with an mTOR-PROTAC.
Conclusion
This compound is a valuable and versatile tool for researchers and drug development professionals, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and optimal length make it an attractive choice for a linker in PROTAC design. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the effective application of this compound in research and development endeavors. As the field of targeted protein degradation continues to evolve, the rational design of linkers using components like this compound will undoubtedly play a crucial role in the development of novel therapeutics.
References
- 1. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 2. medkoo.com [medkoo.com]
- 3. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 4. O-Methyl-undecaethylene glycol = 95 oligomer purity 114740-40-8 [sigmaaldrich.com]
- 5. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to m-PEG11-OH (CAS Number: 114740-40-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
m-PEG11-OH, with the CAS number 114740-40-8, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It consists of a methoxy-terminated chain of eleven ethylene (B1197577) glycol units, culminating in a hydroxyl group. This structure imparts hydrophilicity and biocompatibility, making it a valuable tool in various biomedical and pharmaceutical research and development applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 114740-40-8 | [1][2] |
| Synonyms | O-Methyl-undecaethylene glycol, Methoxyundecaethylene glycol, m-PEG11-alcohol | [1] |
| Molecular Formula | C23H48O12 | [1] |
| Molecular Weight | 516.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [1] |
| Density | ~1.09 g/mL | [1] |
| Solubility | Soluble in water and many organic solvents | [1] |
| Storage | Store at -20°C for long-term stability | [2] |
Applications in Research and Drug Development
This compound is a versatile molecule with a range of applications stemming from its PEG backbone. The hydroxyl terminus allows for further chemical modification, enabling its use as a linker and a surface modifier.
PROTAC Linker
This compound is widely utilized as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The length and hydrophilicity of the this compound linker can significantly influence the solubility, cell permeability, and degradation efficacy of the resulting PROTAC.
Bioconjugation and Drug Delivery
The terminal hydroxyl group of this compound can be activated or modified to react with various functional groups on drugs, proteins, peptides, or nanoparticles. This process, known as PEGylation, can enhance the therapeutic properties of the conjugated molecule by:
-
Increasing Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Improving Stability: PEGylation can protect molecules from enzymatic degradation and increase their in vivo half-life.
-
Reducing Immunogenicity: The PEG chain can shield antigenic sites on proteins, reducing their immunogenic potential.
-
Enhancing Bioavailability: By improving solubility and stability, PEGylation can lead to better absorption and distribution of a drug in the body.
Nanoparticle Surface Modification
This compound can be used to modify the surface of nanoparticles, creating a hydrophilic and biocompatible coating. This "stealth" layer helps to prevent the opsonization of nanoparticles by the reticuloendothelial system, thereby prolonging their circulation time and improving their chances of reaching the target site. The hydroxyl group can also serve as an attachment point for targeting ligands, enabling the development of actively targeted drug delivery systems.
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the following are representative methodologies for common applications of similar PEG derivatives. These protocols should be adapted and optimized for the specific requirements of the research.
General Protocol for Activating the Hydroxyl Group for Amine Coupling
This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive species, such as a tosylate or a carboxylic acid, for subsequent reaction with amine-containing molecules.
Materials:
-
This compound
-
Tosyl chloride or succinic anhydride (B1165640)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other appropriate solvent
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Nitrogen or argon gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a molar excess (typically 1.2-1.5 equivalents) of tosyl chloride or succinic anhydride to the solution while stirring.
-
Add a molar excess (typically 2-3 equivalents) of anhydrous pyridine to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with DCM and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the activated m-PEG11 derivative using column chromatography on silica (B1680970) gel.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the activated PEG.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
Representative Protocol for PROTAC Synthesis using a PEG Linker
This protocol outlines a general two-step approach for synthesizing a PROTAC using an activated PEG linker.
Materials:
-
Activated m-PEG11 derivative (e.g., m-PEG11-acid)
-
Ligand for the target protein with a free amine group
-
Ligand for the E3 ligase with a free amine group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
HPLC for purification
Procedure:
Step 1: Coupling of the first ligand to the PEG linker
-
Dissolve the activated m-PEG11 derivative, the target protein ligand, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PEG-ligand conjugate by preparative HPLC.
Step 2: Coupling of the second ligand
-
Activate the terminal group of the purified PEG-ligand conjugate (if necessary).
-
Dissolve the activated PEG-ligand conjugate and the E3 ligase ligand in anhydrous DMF.
-
Add coupling agents and a base as in Step 1.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the final PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the PROTAC.
-
Biological Assays: To evaluate the degradation of the target protein.
Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Conceptual Signaling Pathway of PROTAC Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure and hydrophilic properties make it an excellent choice for use as a PROTAC linker, for the PEGylation of therapeutic molecules, and for the surface modification of nanoparticles. While specific, quantitative data on the performance of this compound in various applications is not extensively documented in publicly accessible literature, the general principles of PEGylation and the provided representative protocols offer a strong foundation for its successful implementation in the laboratory. Further research and publication of specific experimental data will undoubtedly continue to expand the utility of this important molecule.
References
An In-depth Technical Guide to the Synthesis of Methoxyundecaethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of methoxyundecaethylene glycol (m-dPEG®11), a discrete polyethylene (B3416737) glycol (PEG) derivative crucial in bioconjugation, drug delivery, and pharmaceutical sciences. Its defined chain length and monodispersity make it a superior alternative to polydisperse PEG polymers, ensuring batch-to-batch consistency and precise control over the pharmacokinetic and pharmacodynamic properties of modified therapeutics.[1] This document details the primary synthesis routes, experimental protocols, purification techniques, and characterization methods.
Core Synthesis Methodologies
The synthesis of methoxyundecaethylene glycol is primarily achieved through two well-established synthetic strategies: the anionic ring-opening polymerization of ethylene (B1197577) oxide and the Williamson ether synthesis for chain extension.
Anionic Ring-Opening Polymerization (AROP) of Ethylene Oxide
The most versatile and widely used method for synthesizing monomethoxy-terminated polyethylene glycols is the living anionic ring-opening polymerization of ethylene oxide.[2] This method offers excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution.[3] The process is initiated by a methoxide (B1231860) anion, which nucleophilically attacks the ethylene oxide monomer.[2] The polymerization proceeds in a "living" manner, where the propagating chain end remains active until it is intentionally terminated.[2][4]
The synthesis can be conceptually divided into three main stages: initiation, propagation, and termination.[2][5]
-
Initiation: A strong base is used to deprotonate a methanol (B129727) source, generating a methoxide anion. This anion then attacks an ethylene oxide molecule, opening the ring and forming the initial alkoxy anion.[2]
-
Propagation: The newly formed alkoxy anion attacks subsequent ethylene oxide monomers in a sequential manner, extending the oligoethylene glycol chain.[5]
-
Termination: The reaction is quenched with a proton source, such as a dilute acid, to protonate the terminal alkoxide and yield the final hydroxyl-terminated product.[2]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic organic reaction that can be employed for the stepwise synthesis of oligoethylene glycols.[6][7] This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester.[7][8] In the context of methoxyundecaethylene glycol synthesis, this method could be used to couple shorter methoxy-oligoethylene glycol chains with a suitable halo- or tosyloxy-oligoethylene glycol fragment. While effective for producing highly pure, monodisperse PEGs, this stepwise approach can be laborious for longer chains and may suffer from lower overall yields compared to AROP for higher molecular weight PEGs.[1]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of methoxyundecaethylene glycol, primarily focusing on the AROP method.
Laboratory-Scale Synthesis via Anionic Ring-Opening Polymerization
This protocol describes a representative laboratory-scale synthesis of methoxyundecaethylene glycol.
Caution: Ethylene oxide is a toxic, flammable, and explosive gas. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials and Equipment:
-
Anhydrous methanol (CH₃OH)
-
Potassium hydride (KH), 30% dispersion in mineral oil
-
Ethylene oxide (EO)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1.0 M Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bars
-
Gas-tight syringes
Protocol:
-
Initiator Formation:
-
In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Carefully add potassium hydride to the THF.[2]
-
Cool the suspension to 0 °C using an ice bath.[2]
-
Slowly add anhydrous methanol dropwise to the stirred suspension. Hydrogen gas will evolve.[2]
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of potassium methoxide.[2]
-
-
Polymerization:
-
Cool the reaction flask containing the potassium methoxide initiator to -78 °C using a dry ice/acetone bath.[2]
-
Using a gas-tight syringe or a cooled, graduated Schlenk tube, carefully transfer the required amount of liquid ethylene oxide to the initiator solution. The amount of ethylene oxide will determine the final chain length.[2]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C.[2]
-
Allow the polymerization to proceed for 24-48 hours. The viscosity of the solution will increase as the polymer chains grow.[2]
-
-
Termination and Neutralization:
Purification of Methoxyundecaethylene Glycol
-
Crude Product Isolation:
-
Reduce the volume of the solvent by approximately 75% using a rotary evaporator.[2]
-
-
Precipitation:
-
Slowly pour the concentrated polymer solution into a beaker of cold (0 °C), vigorously stirred anhydrous diethyl ether. The volume of diethyl ether should be approximately 10 times the volume of the concentrated solution.[2]
-
The methoxyundecaethylene glycol product will precipitate as a white solid or a viscous oil.[2]
-
-
Collection and Drying:
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold diethyl ether.
-
Dry the purified product under vacuum for 48 hours at 38 °C to remove any residual solvent.[9]
-
Characterization of Methoxyundecaethylene Glycol
The structure, molecular weight, and purity of the synthesized product are typically confirmed using spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of methoxyundecaethylene glycol. The spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will show characteristic signals:
-
A singlet at approximately 3.2-3.3 ppm corresponding to the methyl protons (CH₃O-).
-
A large multiplet in the range of 3.5-3.7 ppm corresponding to the methylene (B1212753) protons of the ethylene glycol backbone (-OCH₂CH₂O-).[10]
-
A triplet at approximately 4.56 ppm in DMSO-d₆ corresponding to the terminal hydroxyl proton (-OH).[10] The integration of these signals can be used to confirm the degree of polymerization.
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For monodisperse products like methoxyundecaethylene glycol, the PDI should be very close to 1.0.[9][11]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and characterization of methoxyundecaethylene glycol.
Table 1: Typical Reaction Parameters for AROP Synthesis
| Parameter | Value/Condition | Reference |
| Initiator | Potassium Methoxide | [2] |
| Monomer | Ethylene Oxide | [2] |
| Solvent | Anhydrous THF | [2] |
| Polymerization Temperature | 40-50 °C | [2] |
| Polymerization Time | 24-48 hours | [2] |
| Termination Agent | Methanol / Dilute HCl | [2] |
Table 2: Characterization Data for Methoxyundecaethylene Glycol
| Property | Typical Value | Method | Reference |
| Molecular Weight (Mn) | ~532 g/mol | GPC, NMR | [11] |
| Polydispersity Index (PDI) | < 1.07 | GPC | [11][12] |
| Purity | > 95% | HPLC, NMR | [13][14] |
| Appearance | White solid or viscous oil | Visual | [2] |
Visualizations of Synthesis and Workflow
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Anionic Ring-Opening Polymerization Pathway.
Caption: Experimental Workflow for Synthesis and Analysis.
References
- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [논문]Synthesis of monomethoxy poly(ethylene glycol) without diol poly(ethylene glycol) [scienceon.kisti.re.kr]
- 13. mdpi.com [mdpi.com]
- 14. KR100664969B1 - Manufacturing method of high purity methoxy polyethylene glycol and their derivatives - Google Patents [patents.google.com]
A Technical Guide to O-Methyl-undecaethylene glycol (m-PEG11-OH) for Researchers and Drug Development Professionals
An in-depth examination of O-Methyl-undecaethylene glycol, a versatile polyethylene (B3416737) glycol (PEG) linker, including its suppliers, physicochemical properties, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
O-Methyl-undecaethylene glycol, also known as monomethoxy-PEG (n=11) or m-PEG11-OH, is a discrete polyethylene glycol (dPEG®) derivative that has garnered significant attention in the fields of drug delivery, bioconjugation, and proteomics. Its precisely defined chain length of eleven ethylene (B1197577) glycol units distinguishes it from traditional polydisperse PEG polymers, ensuring batch-to-batch consistency and simplifying the characterization of resulting conjugates. This guide provides a comprehensive overview of this compound, its suppliers, and its applications, with a focus on providing researchers and drug development professionals with the technical information necessary for its effective utilization.
Suppliers and Physicochemical Data
A variety of chemical suppliers offer O-Methyl-undecaethylene glycol, often with varying purity levels and in different quantities. The selection of a suitable supplier is a critical first step in any research or development endeavor. Below is a summary of prominent suppliers and the key physicochemical properties of this compound.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥95% (oligomer purity) | 114740-40-8 | C23H48O12 | 516.62 |
| Santa Cruz Biotechnology | Research Grade | 114740-40-8 | C23H48O12 | 516.62 |
| MedChemExpress | >98% | 114740-40-8 | C23H48O12 | 516.62 |
| BroadPharm | >95% | 114740-40-8 | C23H48O12 | 516.62 |
| Simson Pharma Limited | Custom Synthesis | 114740-40-8 | C23H48O12 | 516.62 |
Core Applications in Drug Development
The unique properties of PEG linkers, such as O-Methyl-undecaethylene glycol, make them invaluable tools in the design of sophisticated therapeutics. Their hydrophilicity, biocompatibility, and low immunogenicity are key attributes that address many of the challenges associated with the delivery of potent drug molecules.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, PEG linkers play a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody. The inclusion of a hydrophilic linker like this compound can significantly improve the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads. This enhancement of the ADC's physicochemical properties often leads to improved pharmacokinetics, including a longer circulation half-life and better tumor penetration.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for target protein degradation. Alkyl and PEG chains are the most common motifs used in PROTAC linkers. O-Methyl-undecaethylene glycol provides a flexible and hydrophilic spacer that can be optimized to achieve the desired spatial orientation of the two ligands, thereby enhancing the potency and selectivity of the PROTAC.
Experimental Protocols
While specific protocols will vary depending on the application, the following provides a general methodology for the conjugation of a carboxyl-functionalized PEG linker (a common derivative of this compound) to a primary amine on a protein, a typical step in the synthesis of an ADC or a modified biologic.
Protocol: Amine Coupling of a Carboxyl-PEG Linker to a Protein using EDC/NHS Chemistry
Materials:
-
Carboxyl-PEG11 linker
-
Protein with accessible primary amines (e.g., lysine (B10760008) residues)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Linker Activation:
-
Dissolve the Carboxyl-PEG11 linker in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation:
-
Immediately add the activated linker solution to the protein solution. A typical molar ratio is 10-20 fold excess of linker to protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated linker.
-
Purification: Remove excess linker and other reagents by purifying the PEGylated protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate using techniques like SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for protein PEGylation and the functional role of O-Methyl-undecaethylene glycol in an Antibody-Drug Conjugate.
Conclusion
O-Methyl-undecaethylene glycol is a well-defined and versatile tool for researchers and drug developers. Its application as a linker in ADCs and PROTACs demonstrates its potential to significantly enhance the therapeutic properties of novel drug candidates. The information and protocols provided in this guide are intended to serve as a foundational resource for the successful implementation of this compound in a variety of research and development settings. As with any experimental procedure, optimization of the reaction conditions for each specific application is highly recommended.
Core Properties of m-PEG11-OH
An In-Depth Technical Guide to m-PEG11-OH: Properties, and Applications
This technical guide provides a comprehensive overview of methoxy(polyethylene glycol) with 11 ethylene (B1197577) glycol units (this compound), a discrete PEG linker. It is intended for researchers, scientists, and drug development professionals utilizing PEGylation technology. This document details the molecule's physicochemical properties, a general protocol for its application in bioconjugation, and the rationale behind its use in modifying therapeutic molecules.
This compound is a monodisperse polyethylene (B3416737) glycol derivative, meaning it has a precise and defined molecular weight. It features a methoxy (B1213986) group capping one terminus and a hydroxyl group at the other, making it a monofunctional PEGylating agent.[1][2] The terminal hydroxyl group allows for further chemical modification and attachment to target molecules, while the methoxy group prevents cross-linking reactions.[2][3] The hydrophilic polyethylene glycol chain can enhance the solubility and stability of conjugated molecules.[4][5]
Physicochemical Data
The quantitative properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight (MW) | 516.62 g/mol | [4][6][7] |
| 516.63 g/mol | [8] | |
| 516.6 g/mol | [5] | |
| Exact Mass | 516.3100 g/mol | [8] |
| Chemical Formula | C23H48O12 | [4][5][6][7][8] |
| CAS Number | 2168540-65-4 | [6][7][8] |
| 114740-40-8 | [4] | |
| 9004-74-4 (for general mPEG-OH) | [1][5] | |
| Synonyms | O-Methyl-undecaethylene glycol, m-PEG11-alcohol | [4][8] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Density | 1.086 g/cm³ (Predicted) | [6][7] |
| Purity | ≥95% | [4][8] |
| Solubility | Soluble in DMSO, DCM, DMF | [5][7] |
| Elemental Analysis | C: 53.47%; H: 9.37%; O: 37.16% | [8] |
The Role of this compound in PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[9][10] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[2][11][12]
Key advantages conferred by PEGylation include:
-
Increased Hydrodynamic Size: The attachment of the PEG chain increases the molecule's size, which can significantly reduce renal clearance, thereby prolonging its circulation half-life in the body.[9][13]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing antigenic and immunogenic responses.[9][11][12]
-
Enhanced Solubility: PEGylation is particularly useful for improving the aqueous solubility of hydrophobic drugs, which can aid in their formulation and delivery.[4][9]
-
Increased Stability: The PEG chain can protect the conjugated molecule from proteolytic degradation.[2][12]
This compound serves as a foundational building block in this process. Its terminal hydroxyl group, while having low reactivity itself, must be chemically activated to enable conjugation to target molecules.[2]
Experimental Protocols and Methodologies
The following is a generalized, representative protocol for the use of this compound in the PEGylation of a protein. The specific conditions, such as pH, temperature, and reaction times, require optimization for each specific target molecule.
General Workflow for Protein PEGylation
The process involves three primary stages: activation of the this compound, conjugation to the target protein, and subsequent purification of the conjugate.
Caption: General workflow for protein PEGylation using this compound.
Detailed Methodology
A. Activation of the this compound Terminal Hydroxyl Group The terminal hydroxyl group of this compound must be converted into a more reactive functional group to facilitate conjugation. A common strategy is to create an N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently with primary amino groups (e.g., the side chain of lysine (B10760008) residues) on proteins.[12]
-
Dissolution: Dissolve this compound and an activating agent (e.g., N,N'-disuccinimidyl carbonate) in an appropriate anhydrous organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Reaction: Add a suitable base (e.g., triethylamine (B128534) or pyridine) to catalyze the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Purification: The resulting activated m-PEG11-NHS ester can be purified by crystallization or chromatography to remove excess reagents and byproducts.
-
Verification: Confirm the structure and purity of the activated PEG using techniques like NMR spectroscopy and mass spectrometry.
B. Conjugation to the Target Protein This step involves the reaction of the activated m-PEG11 with the target protein.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) at a pH that maintains protein stability and favors the reaction with the target functional groups (typically pH 7.5-8.5 for NHS ester reactions with amines).
-
Protein Solution: Dissolve the target protein in the prepared buffer to a known concentration.
-
PEGylation Reaction: Add the activated m-PEG11 derivative to the protein solution. The molar ratio of PEG to protein is a critical parameter that must be optimized to control the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
Incubation: Incubate the reaction mixture at a controlled temperature (often 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The reaction should be monitored over time by taking aliquots for analysis.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains primary amines to react with any remaining activated PEG.
C. Purification and Characterization of the PEGylated Conjugate
-
Purification: Separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. PEGylated proteins will be larger and elute earlier than their unmodified counterparts.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the overall charge of a protein, allowing for separation.
-
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the apparent molecular weight for the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (e.g., MALDI-TOF): Provides a precise mass of the conjugate, allowing for the determination of the number of attached PEG chains.
-
Activity Assays: Perform relevant biological assays to ensure that the PEGylated protein retains its therapeutic activity.
-
Applications and Use Cases
Due to its defined length and monofunctional nature, this compound is frequently used as a linker in more complex molecular constructs. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] In a PROTAC, the PEG chain acts as a flexible spacer connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's protein degradation machinery.[6] The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the entire PROTAC molecule.
References
- 1. mPEG-OH, Methoxy Linear PEG - Biopharma PEG [biochempeg.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 5. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. creativepegworks.com [creativepegworks.com]
The Multifaceted Role of m-PEG11-OH in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Monofunctional Poly(ethylene glycol) with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) has emerged as a critical building block in contemporary biomedical research. Its unique physicochemical properties, including hydrophilicity, biocompatibility, and a discrete chain length, make it an invaluable tool for enhancing the therapeutic potential of various molecules. This technical guide provides an in-depth exploration of the core functions of this compound, focusing on its applications as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a solubilizing agent for poorly soluble drugs. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows are presented to facilitate its effective implementation in the laboratory.
Core Functions and Applications of this compound
The primary function of this compound in research stems from its nature as a discrete PEG (dPEG®) linker. Unlike traditional polydisperse PEG polymers, this compound has a precisely defined molecular weight and length, which is crucial for the rational design of complex biomolecules where spatial orientation and stoichiometry are critical for function.
As a Hydrophilic Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1] PEG linkers, such as those derived from this compound, are widely used due to their ability to:
-
Enhance Solubility and Cell Permeability: The hydrophilic nature of the PEG chain improves the overall solubility of the often hydrophobic PROTAC molecule, which can positively impact cell permeability and bioavailability.[][3]
-
Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length, such as that provided by the 11-unit PEG chain, allows for the necessary spatial arrangement of the two proteins to facilitate efficient ubiquitination.[4][5]
A key area of research where this compound linkers are employed is in the development of degraders for Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers.[6]
As a Solubilizing Agent
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to enhance solubility.[7] By conjugating this compound to a hydrophobic drug, the resulting molecule gains the hydrophilic properties of the PEG chain, leading to a significant increase in its water solubility. For instance, the solubility of the anticancer drug paclitaxel (B517696) has been shown to be enhanced through conjugation with PEG-based systems.[1][5][8][9][10]
Data Presentation
The following tables summarize quantitative data related to the physicochemical properties of this compound and its impact on the efficacy of a BRD4-targeting PROTAC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H48O12 | [11] |
| Molecular Weight | 516.63 g/mol | [11] |
| Appearance | Liquid | [] |
| Exact Mass | 516.3100 | [11] |
| Elemental Analysis | C, 53.47; H, 9.37; O, 37.16 | [11] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation by a JQ1-based PROTAC
| PROTAC with Linker | DC50 (nM) in H661 cells | Dmax (%) in H661 cells | Reference |
| 0 PEG units | < 500 | > 90 | [12] |
| 1 PEG unit | > 5000 | < 20 | [12] |
| 2 PEG units | > 5000 | < 20 | [12] |
| 4 PEG units | < 500 | > 90 | [12] |
| 5 PEG units | < 500 | > 90 | [12] |
Note: This table illustrates the general principle of linker length optimization. While specific data for an 11-unit PEG linker in this exact context was not found, the trend highlights the critical, non-linear relationship between linker length and degradation efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and its derivatives.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using an m-PEG11-Linker
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling an amine-functionalized JQ1 derivative (BRD4 ligand) with a pomalidomide-linker conjugate, where the linker is derived from this compound.
Materials:
-
This compound
-
JQ1-amine derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Synthesis of Pomalidomide-PEG11-acid: a. Dissolve pomalidomide (1 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM. b. Add DCC (1.1 eq.) to the solution and stir at room temperature for 16 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Purify the crude product by flash chromatography to obtain pomalidomide-PEG11-OH. e. The terminal hydroxyl group is then oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., Jones oxidation or TEMPO-mediated oxidation) to yield Pomalidomide-PEG11-acid.
-
Amide Coupling of JQ1-amine to Pomalidomide-PEG11-acid: a. Dissolve Pomalidomide-PEG11-acid (1 eq.) and JQ1-amine derivative (1.1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.) and DIPEA (2 eq.) to the reaction mixture. c. Stir the reaction at room temperature for 4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.[6]
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)[13]
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate the cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[14] c. Include a vehicle control (DMSO) and a "rescue" condition where cells are co-treated with the PROTAC and a proteasome inhibitor.[15]
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.
Protocol 3: Mass Spectrometry Characterization of an this compound Conjugate
This protocol outlines a general procedure for the characterization of a biomolecule conjugated with this compound using LC-MS.[16]
Materials:
-
This compound conjugated molecule
-
LC-MS system with an electrospray ionization (ESI) source
-
Appropriate HPLC column (e.g., C18 for hydrophobic conjugates, size-exclusion for larger biomolecules)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation: a. Dissolve the this compound conjugate in a suitable solvent compatible with the mobile phase at a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter.
-
LC-MS Analysis: a. Inject the sample onto the LC-MS system. b. Perform a chromatographic separation using a suitable gradient of the mobile phases. c. Acquire mass spectra in positive ion mode.
-
Data Analysis: a. Process the raw data to obtain the mass spectrum of the conjugate. b. The expected mass of the conjugate can be calculated by adding the mass of the this compound (516.31 Da) to the mass of the unconjugated molecule. c. The presence of a peak corresponding to this expected mass confirms the successful conjugation. d. The purity of the conjugate can be assessed by the relative area of the main peak in the chromatogram.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the application of this compound in research.
Caption: Mechanism of action for a BRD4-targeting PROTAC utilizing an this compound linker.
Caption: Experimental workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.
Caption: BRD4 signaling pathway and the intervention point of a BRD4-targeting PROTAC.
References
- 1. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multi-Attribute Monitoring Method for Process Development of Engineered Antibody for Site-Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Attributes | Graphviz [graphviz.org]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
m-PEG11-OH: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for m-PEG11-OH (O-(Methyl-polyethylene glycol) undecamer), a commonly used PEG-based linker in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While this compound is generally considered to have a low hazard profile and is often shipped as a non-hazardous chemical, adherence to proper laboratory safety protocols is essential.[1] This document compiles available data on its properties, safe handling, storage, and emergency procedures.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol | [1] |
| Synonyms | O-Methyl-undecaethylene glycol; Undecaethylene glycol monomethyl ether; m-PEG11-alcohol | [1] |
| CAS Number | 2168540-65-4 | [1][2] |
| Molecular Formula | C23H48O12 | [1] |
| Molecular Weight | 516.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 557.1±45.0 °C (Predicted) | [2] |
| Density | 1.086±0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMSO: 100 mg/mL (193.57 mM; requires sonication) | [2] |
| pKa | 14.36±0.10 (Predicted) | [2] |
Safety and Hazard Information
General Hazard Classification: Based on available information for generic mPEG-OH, the substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[3]
Potential Health Effects: To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Based on general information for polyethylene (B3416737) glycols:
-
Eye Contact: May cause mild irritation.
-
Skin Contact: Unlikely to cause significant irritation.
-
Inhalation: Unlikely to be a hazard at room temperature due to low volatility.
-
Ingestion: Expected to have low toxicity.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
3.1. Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
3.2. Safe Handling Practices
-
Work in a well-ventilated area.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
3.3. Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
The product should be stored in a dry, dark environment.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Emergency Procedures
In the event of exposure or a spill, the following first-aid and cleanup measures should be taken.
4.1. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
4.2. Accidental Release Measures
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, earth).
-
Place the absorbed material into a chemical waste container.
-
Do not flush to sewer.[3]
Experimental Protocols and Workflows
While specific experimental protocols for the safety assessment of this compound are not publicly documented, the following diagrams illustrate standard laboratory workflows for handling and responding to incidents involving this compound.
Caption: Standard workflow for the safe handling of this compound.
Caption: Logical steps for responding to an this compound spill.
Toxicological and Ecological Information
Toxicological Information: Detailed toxicological studies specifically on this compound are not widely available. Studies on higher molecular weight polyethylene glycols (20, 40, or 60 kDa) have shown that they can cause tissue vacuolation without an inflammatory response in animal models. However, PEGs with molecular weights up to 7.5 kDa generally demonstrate a low level of toxicity in various animal studies. Given its much lower molecular weight, this compound is expected to have a low toxicity profile, but this has not been experimentally confirmed.[3]
Ecological Information: No specific ecological data for this compound is available. As a general precaution, it should not be allowed to enter drains or waterways.
Disposal Considerations
Unused this compound and any contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in general chemical safety and handling procedures.
References
An In-Depth Technical Guide to m-PEG11-OH for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the strategic selection of a linker molecule is paramount. Methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH) has emerged as a versatile and valuable tool in this field. Its defined length, hydrophilicity, and terminal hydroxyl group offer a controllable platform for modifying proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its activation and conjugation to proteins, and a visual representation of the bioconjugation workflow.
Core Concepts and Properties of this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap at one end and a reactive hydroxyl group at the other. The PEG chain, consisting of 11 ethylene (B1197577) glycol units, imparts increased water solubility and biocompatibility to the conjugated molecule.[] This can lead to improved pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as enhanced in vivo stability, reduced immunogenicity, and prolonged circulation half-life. The terminal hydroxyl group, while relatively unreactive on its own, serves as a crucial handle for chemical activation, enabling its covalent attachment to various functional groups on a target biomolecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C23H48O12 | [][2] |
| Molecular Weight | 516.62 g/mol | [][3] |
| CAS Number | 114740-40-8 | [] |
| Synonyms | Methoxyundecaethylene glycol, O-Methyl-undecaethylene glycol | [][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in water, DMSO, and other organic solvents | [3] |
| Purity | ≥95% | [] |
| Storage | -5°C, protected from sunlight and moisture | [] |
Experimental Protocols
The utility of this compound in bioconjugation hinges on the activation of its terminal hydroxyl group to create a more reactive species capable of forming stable covalent bonds with biomolecules. A common strategy involves a two-step process:
-
Activation of the Hydroxyl Group: Conversion of the hydroxyl group into a better leaving group, such as a tosylate.
-
Conjugation to the Target Biomolecule: Reaction of the activated PEG with a nucleophilic functional group on the target molecule, typically a primary amine on a protein.
Below are detailed protocols for these key experimental steps.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Dry Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Base and Tosyl Chloride: To the cooled solution, add pyridine or triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2 x 10 volumes).
-
Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the tosylated product, m-PEG11-OTs.
Protocol 2: Conversion to m-PEG11-N3 (Azide) and Subsequent Reduction to m-PEG11-NH2 (Amine)
The tosylated PEG can be converted to an amine-terminated PEG, which can then be reacted with a carboxyl group on a target molecule.
Materials:
-
m-PEG11-OTs
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Azide Substitution: Dissolve m-PEG11-OTs (1 equivalent) in DMF and add sodium azide (1.5 equivalents). Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC. After completion, cool the reaction, dilute with water, and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield m-PEG11-N3.
-
Staudinger Reduction: Dissolve the m-PEG11-N3 (1 equivalent) in a mixture of THF and water. Add triphenylphosphine (1.2 equivalents) and stir the reaction at room temperature for 8-12 hours. Upon completion, concentrate the solvent and purify the resulting m-PEG11-NH2 by column chromatography.
Protocol 3: Conjugation of Activated m-PEG11-NHS Ester to a Protein
This protocol outlines the reaction of a commercially available or synthesized N-Hydroxysuccinimide (NHS) ester-activated m-PEG11 with primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest
-
m-PEG11-NHS Ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer (100 mM), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Immediately before use, dissolve the m-PEG11-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the m-PEG11-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG, hydrolyzed PEG, and quenching reagents from the PEGylated protein conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
SEC: Effective for separating the larger PEGylated protein from smaller unreacted PEG molecules.[]
-
IEX: Can separate PEGylated proteins from un-PEGylated protein based on changes in surface charge after PEGylation. It can also be used to separate mono-PEGylated from multi-PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated and un-PEGylated proteins.
-
The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
-
Visualization of the Bioconjugation Workflow
The following diagram illustrates the key steps in the activation of this compound and its subsequent conjugation to a protein.
References
The Core Role of m-PEG11-OH in Nanotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy-polyethylene glycol with eleven ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) is a discrete PEG linker that plays a pivotal role in the advancement of nanotechnology, particularly in the realms of nanomedicine and drug delivery. Its defined chain length, hydrophilic nature, and reactive terminal hydroxyl group make it an invaluable tool for the surface modification of nanoparticles. This process, known as PEGylation, imparts "stealth" characteristics, enhances stability, and improves the pharmacokinetic profile of nanocarriers. This guide provides a technical overview of this compound, including its chemical properties, its fundamental role in nanoparticle engineering, quantitative data on its impact, detailed experimental protocols for its application, and logical workflows for its integration into nanomedicine platforms.
Introduction: Understanding this compound
This compound, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Unlike polydisperse PEG mixtures, every molecule of this compound has the exact same molecular weight and chain length, which is critical for the precise engineering of nanoparticles and ensuring batch-to-batch consistency in pharmaceutical formulations.
The structure consists of a methoxy (B1213986) ("m") group capping one end of the 11-unit PEG chain, rendering it chemically inert. The other end terminates in a hydroxyl ("-OH") group, which serves as a reactive handle for further chemical modification and conjugation.[1][2] This bifunctional nature is central to its utility in nanotechnology.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 114740-40-8, 2168540-65-4 | [2][3] |
| Molecular Formula | C23H48O12 | [2][3] |
| Molecular Weight | 516.62 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [1][4] |
| Storage | -20°C, dry and dark conditions | [1][2][5] |
The Functional Role of this compound in Nanoparticle Formulation
The primary application of this compound in nanotechnology is PEGylation—the process of attaching PEG chains to the surface of nanoparticles.[6] This surface modification is crucial for overcoming significant biological barriers faced by nanomedicines.
Key Advantages of PEGylation with this compound:
-
Enhanced Hydrophilicity and Stability: The hydrophilic PEG chains form a hydration layer around the nanoparticle, preventing aggregation in aqueous biological fluids and improving colloidal stability.[][8]
-
Reduced Opsonization and "Stealth" Properties: This hydration shell sterically hinders the adsorption of opsonin proteins from the bloodstream. This process, known as opsonization, marks nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By reducing opsonization, PEGylation confers "stealth" properties, prolonging systemic circulation time.[6][9][10]
-
Improved Pharmacokinetics: A longer circulation half-life allows nanoparticles more time to reach their target tissues, which is particularly important for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.[10]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.[6]
-
Functional Handle for Bioconjugation: The terminal hydroxyl group of this compound, while less reactive than other functional groups like amines or thiols, can be activated or replaced to conjugate targeting ligands, antibodies, or imaging agents, enabling the development of multifunctional nanotheranostics.[1][11]
Quantitative Impact of PEGylation
The density and molecular weight of the PEG layer are critical parameters that dictate the in vivo behavior of nanoparticles. While specific data for this compound is often part of broader studies on PEG length, the general trends are well-established. Increasing PEG density on the nanoparticle surface leads to a more effective reduction in protein adsorption and a corresponding decrease in zeta potential, indicating a successful shielding of the nanoparticle's surface charge.[12][13]
Table 2: Representative Data on the Effect of PEGylation on Nanoparticle Properties
| Nanoparticle System | PEG Molecular Weight (kDa) | PEG Content (% w/w or mol%) | Change in Hydrodynamic Diameter (nm) | Change in Zeta Potential (mV) | Reduction in Protein Adsorption | Reference |
| PLA-PEG Nanoparticles | 5 | 2% -> 5% | Minimal change | Not Reported | Drastic reduction | [12] |
| PLA-PEG Nanoparticles | 5 vs. 20 | 10% | 180 -> 200 | Not Reported | 20 kDa PEG showed reduced macrophage association | [12] |
| Gold Nanoparticles (AuNPs) | 5 vs. 20 | Not Applicable | Minimal change | Not Reported | No significant difference above 5 kDa | [14] |
| C12-200 based LNPs | 2 | 1% -> 5% | 173.9 -> 109.1 | Not Reported | Not Reported | [15] |
Note: This table summarizes general findings. The precise impact of this compound (MW ≈ 0.5 kDa) would follow similar trends, though the shorter chain length may require higher grafting densities to achieve a "brush" conformation comparable to longer PEGs.
Experimental Protocols
The following protocols are generalized methodologies based on common procedures for nanoparticle functionalization. Researchers must optimize these protocols for their specific nanoparticle system and application.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Activated this compound
This protocol involves a two-step process: first activating the hydroxyl terminus of this compound to a thiol group, then attaching it to the gold surface.
Step 1: Conversion of this compound to m-PEG11-SH (Thiol)
-
Dissolution: Dissolve this compound and a threefold molar excess of a suitable thiolating agent (e.g., N-acetylcysteamine followed by reduction) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Reaction: Add a coupling agent like DCC/NHS and stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
Purification: Purify the resulting m-PEG11-SH product by dialysis or column chromatography to remove unreacted reagents.
-
Characterization: Confirm the conversion using NMR spectroscopy and mass spectrometry.
Step 2: PEGylation of AuNPs
-
Preparation: Synthesize or procure citrate-stabilized AuNPs of the desired size.[10]
-
Incubation: Add the purified m-PEG11-SH solution to the AuNP colloidal suspension at a specific molar excess. The strong affinity of sulfur for gold will drive the formation of a dative bond.[10]
-
Ligand Exchange: Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to facilitate the exchange of citrate (B86180) ions with the PEG-thiol linker.
-
Purification: Purify the PEGylated AuNPs by centrifugation to remove excess unbound PEG. The speed and duration will depend on nanoparticle size.
-
Washing: Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) and repeat the centrifugation/resuspension steps three times to ensure complete removal of unbound PEG.
-
Final Characterization: Characterize the functionalized nanoparticles for hydrodynamic size and zeta potential (using DLS), and confirm PEGylation using techniques like FTIR or quantitative methods like HPLC.[9]
Protocol 2: Incorporation of m-PEG11-Lipid Conjugates into Lipid Nanoparticles (LNPs)
This protocol involves pre-conjugating this compound to a lipid anchor (e.g., DSPE) and incorporating this conjugate during LNP formulation.
Step 1: Synthesis of DSPE-PEG11-m
-
Activation: Activate the hydroxyl group of this compound using a reagent like p-nitrophenyl chloroformate to create a reactive carbonate.
-
Conjugation: React the activated m-PEG11 with DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) in an organic solvent containing a base like triethylamine. The amine group of DSPE will displace the p-nitrophenyl group to form a stable carbamate (B1207046) linkage.
-
Purification: Purify the DSPE-PEG11-m conjugate using chromatography.
-
Characterization: Confirm the structure via NMR and mass spectrometry.
Step 2: Formulation of PEGylated LNPs
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the synthesized DSPE-PEG11-m conjugate in ethanol (B145695) at a defined molar ratio (e.g., 50:10:38.5:1.5).[16]
-
Aqueous Phase Preparation: Prepare the nucleic acid (mRNA, siRNA) payload in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol phase with the aqueous nucleic acid phase. The rapid change in solvent polarity causes the LNPs to self-assemble, encapsulating the payload.
-
Dialysis/Purification: Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.
-
Characterization: Characterize the final PEGylated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[16]
Conclusion and Future Outlook
This compound is a fundamental building block in modern nanotechnology, providing a precise and reliable method for conferring essential biocompatible properties to nanoparticles. Its defined length ensures reproducible surface characteristics, a critical requirement for clinical translation. The terminal hydroxyl group, while requiring activation, offers a versatile platform for the attachment of various functionalities. As nanomedicine continues to advance towards more complex, targeted, and multifunctional systems, the role of well-defined linkers like this compound will remain indispensable for bridging the gap between nanoparticle cores and their biological environment. Future work will likely focus on incorporating cleavable bonds within the PEG linker to facilitate shedding of the PEG layer at the target site, thereby enhancing cellular uptake and therapeutic efficacy.
References
- 1. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 4. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 8. mt.com [mt.com]
- 9. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m-PEG11-amine, 854601-60-8 | BroadPharm [broadpharm.com]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophilic Properties of m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG11-OH, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a critical role in modern pharmaceutical and biotechnological applications. Its distinct hydrophilic character is central to its function, enabling the modification of therapeutic molecules to improve their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the hydrophilic properties of this compound, including quantitative data, detailed experimental protocols for characterization, and visualizations of its structure-property relationships and relevant experimental workflows.
The structure of this compound, featuring a chain of eleven ethylene (B1197577) glycol units, imparts significant water solubility.[1] This property is leveraged to enhance the solubility of hydrophobic drugs, reduce immunogenicity, and prolong the circulation half-life of biologics.[1] Understanding the precise hydrophilic nature of this molecule is therefore paramount for its effective application in drug delivery, bioconjugation, and surface modification.
Core Hydrophilic Properties of this compound
The hydrophilicity of a molecule can be quantified by several parameters, most notably its partition coefficient (LogP) and its water solubility. These values provide a clear indication of how a molecule will behave in aqueous and physiological environments.
Data Presentation
The following table summarizes the key physicochemical and hydrophilic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C23H48O12 | --INVALID-LINK-- |
| Molecular Weight | 516.6 g/mol | --INVALID-LINK-- |
| Calculated LogP | -2.1 | --INVALID-LINK-- |
| Water Solubility | Soluble in water | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of the hydrophilic properties of molecules like this compound is crucial for their application. The following sections detail the standard experimental methodologies for measuring the octanol-water partition coefficient (LogP) and water solubility.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
The shake-flask method is the gold-standard technique for the experimental determination of LogP. It directly measures the partitioning of a solute between two immiscible liquids, typically n-octanol and water.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (reagent grade, pre-saturated with n-octanol)
-
Glassware: Separatory funnels or screw-cap test tubes
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix n-octanol and water in a large vessel and shake vigorously for an extended period (e.g., 24 hours).
-
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution and an equal volume of the water-saturated n-octanol to a separatory funnel or screw-cap test tube.
-
Shake the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning of the solute.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
-
Sample Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique. Since this compound lacks a strong chromophore, a derivatization step or an alternative detection method like refractive index detection with HPLC might be necessary.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]water
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Determination of Aqueous Solubility by the Saturation Shake-Flask Method
This method determines the maximum concentration of a substance that can dissolve in water at a specific temperature.
Materials:
-
This compound
-
Purified water (reagent grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer with a suitable method, or HPLC-RI)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water in a glass vial to create a slurry.
-
Seal the vial and place it in a temperature-controlled shaker or stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Preparation for Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered supernatant using a calibrated analytical method. For quantitative analysis of PEG in aqueous solutions without a strong UV chromophore, methods such as the modified Dragendorff reagent method followed by UV-Vis spectrophotometry can be employed. This involves a colorimetric reaction where the absorbance is proportional to the PEG concentration.
-
-
Calculation of Solubility:
-
The determined concentration represents the aqueous solubility of this compound at the specified temperature, typically expressed in mg/mL or g/L.
-
Mandatory Visualizations
Relationship between PEG Chain Length and Hydrophilicity
The hydrophilicity of PEG-based molecules is directly proportional to the length of the polyethylene glycol chain. The repeating ethylene glycol units create a flexible, hydrophilic polymer that readily interacts with water molecules.
Caption: Structural basis of this compound's hydrophilicity.
Experimental Workflow for Determining Hydrophilicity
The determination of key hydrophilic parameters such as LogP and water solubility follows a structured experimental workflow, from sample preparation to data analysis.
Caption: Workflow for hydrophilicity determination.
Conclusion
This compound is a fundamentally hydrophilic molecule, a property that is central to its widespread use in drug development and biotechnology. Its high water solubility and negative LogP value are direct consequences of its polyethylene glycol structure. The experimental protocols detailed in this guide provide a framework for the accurate and reliable characterization of these crucial properties. For researchers and scientists, a thorough understanding of the hydrophilic nature of this compound is essential for the rational design of PEGylated therapeutics and other advanced biomedical applications.
References
An In-depth Technical Guide to the Shelf Life and Storage of m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies for assessing the shelf life of methoxy-polyethylene glycol with 11 ethylene (B1197577) glycol units (m-PEG11-OH). As a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its stability is paramount for ensuring the quality, efficacy, and safety of resulting therapeutic agents.
Shelf Life and Storage Conditions
The stability of this compound is influenced by temperature, moisture, and light. Adherence to recommended storage conditions is critical to prevent degradation and maintain the integrity of the molecule. Quantitative data from various suppliers are summarized below.
Data Presentation: Recommended Storage and Shelf Life
| Supplier/Source | Form | Storage Temperature | Shelf Life | Special Conditions |
| MedchemExpress.com | Pure Form | 4°C | Not specified | Sealed storage, away from moisture.[1] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[1] | |
| -80°C | 6 months | Sealed storage, away from moisture.[1] | ||
| MedKoo Biosciences | Pure Form | 0 - 4°C | Short term (days to weeks) | Dry, dark.[2] |
| -20°C | Long term (months to years) | Dry, dark.[2] | ||
| >2 years if stored properly | ||||
| Biopharma PEG | Pure Form | -5°C | Not specified | Keep in dry and avoid sunlight.[3] |
| BroadPharm | Derivative (m-PEG11-NHS ester) | -20°C | Not specified | |
| PurePEG | Derivative (HO-PEG11-OH) | -18°C | Long term storage | |
| Santa Cruz Biotechnology (for Methoxypolyethylene glycol 350) | Unopened Container | Not specified | 18 months | |
| Opened Container | Not specified | 12 months |
Note: "this compound" is a specific oligoethylene glycol. Broader terms like "Methoxypolyethylene glycol 350" refer to a mixture of PEGs with an average molecular weight around 350 g/mol , which would include species like m-PEG7-OH and m-PEG8-OH. While their general stability characteristics are similar, the data for the specific this compound should be prioritized when available.
Potential Degradation Pathways and Incompatibilities
Polyethylene (B3416737) glycols and their ethers are susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of oxygen.[4][5] This degradation can lead to the formation of impurities such as aldehydes (e.g., formaldehyde, acetaldehyde) and peroxides.[3] These reactive impurities can have detrimental effects on the quality and stability of bioconjugates.
Key Incompatibilities:
-
Oxidizing agents: Avoid contact with strong oxidizing agents.
-
Strong acids: Glycols can undergo violent decomposition in contact with 70% perchloric acid.
-
Certain metals: May discolor in mild steel or copper containers; glass or stainless steel is preferred.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the shelf life of this compound. This typically involves forced degradation studies followed by analysis using a suitable chromatographic technique, most commonly High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.[4][6] This helps in developing a stability-indicating analytical method that can separate the intact molecule from its degradants.
a) Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration (e.g., 1 mg/mL).
b) Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period.
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and heat it in a controlled temperature oven (e.g., 80°C).
-
Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[4]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at specified time points and analyze.
-
Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of this compound and its degradation products.[3][7][8]
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with a potential additive like 0.1% formic acid. The gradient program should be optimized to achieve separation between the parent peak and any degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detector: A universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred for PEGs as they lack a strong UV chromophore.[9] If derivatization is performed, a UV detector can be used.[3]
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.
Characterization of Degradation Products
The identification of degradation products is crucial for understanding the stability profile. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for this purpose.[3][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition of the degradants.
Mandatory Visualizations
PROTAC Mechanism of Action
This compound is frequently used as a linker in PROTACs. The following diagram illustrates the general mechanism by which a PROTAC, utilizing a PEG linker, induces the degradation of a target protein.
Caption: PROTAC mechanism of action.
Experimental Workflow for PROTAC Development
The development of a PROTAC involves a systematic workflow, from initial design to in vivo testing. The this compound linker is a key component in the "PROTAC Synthesis" stage.
Caption: PROTAC development workflow.
Logical Workflow for Metabolic Stability Assay of a PROTAC
The stability of the this compound linker can impact the overall metabolic stability of the PROTAC. This workflow outlines a typical in vitro metabolic stability assay.
Caption: Metabolic stability assay workflow.
This technical guide provides a foundational understanding of the shelf life, storage, and stability assessment of this compound. For critical applications, it is always recommended to consult the supplier's specific certificate of analysis and to perform in-house stability studies to ensure the material's suitability for its intended use.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Analysis of m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity and analysis of methoxy-polyethylene glycol-11-alcohol (m-PEG11-OH), a discrete PEG linker crucial in pharmaceutical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of this reagent is critical for the synthesis of well-defined conjugates and for obtaining reproducible results. This document details the common analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It offers representative experimental protocols, summarizes key quantitative data, and presents visual workflows to guide researchers in establishing robust quality control measures for this compound.
Introduction to this compound
This compound, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene (B3416737) glycol derivative with a terminal hydroxyl group and a methoxy-capped terminus. Its defined chain length and hydrophilic nature make it an ideal linker for conjugating molecules, enhancing the solubility and pharmacokinetic properties of bioconjugates.[1] In the context of PROTACs, the precise length of the PEG linker is a critical determinant of the ternary complex formation and subsequent target protein degradation. Therefore, the purity of this compound is of paramount importance.
Commonly available commercial grades of this compound typically specify a purity of ≥95% or higher.[2][3] Impurities can include the corresponding diol (HO-PEG11-OH), PEGs of different lengths, or other residual starting materials and by-products from the synthesis process. These impurities can lead to the formation of undesired conjugates, complicating downstream purification and potentially impacting the biological activity of the final product.
Quantitative Data Summary
The following tables summarize the key specifications and analytical parameters for the assessment of this compound purity.
Table 1: Typical Specifications of Commercial this compound
| Parameter | Specification | Reference |
| Chemical Formula | C23H48O12 | [3] |
| Molecular Weight | 516.63 g/mol | [3] |
| Appearance | Colorless to light yellowish solid, semi-solid, or liquid | - |
| Purity (by HPLC or NMR) | ≥95% | [2] |
| Solubility | Soluble in water, methanol, ethanol, DMSO | - |
| Storage Conditions | -20°C for long-term storage, protected from moisture | [3] |
Table 2: Representative Analytical Methods and Parameters
| Analytical Method | Parameter | Typical Value / Condition | Reference |
| HPLC with ELSD | Column | PLRP-S 100Å, 5 µm, 150 x 4.6 mm | [4] |
| Mobile Phase A | Water | [4][5] | |
| Mobile Phase B | Acetonitrile (B52724) | [4][5] | |
| Gradient | 10-30% B over 12 minutes (representative) | [4] | |
| Flow Rate | 1.0 mL/min | [4] | |
| Detector | Evaporative Light Scattering Detector (ELSD) | [4][5] | |
| Nebulizer Temperature | 50 °C | [4] | |
| Evaporator Temperature | 70 °C | [4] | |
| Gas Flow Rate (Nitrogen) | 1.6 SLM | [4] | |
| Quantitative ¹H NMR | Spectrometer Frequency | ≥400 MHz | - |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O) | - | |
| Internal Standard | Maleic acid or 1,3,5-Trimethoxybenzene | - | |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | - | |
| Pulse Angle | 30° or 90° | - |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound purity. These should be considered as starting points for method development and validation in your laboratory.
Purity Determination by HPLC with Evaporative Light Scattering Detection (ELSD)
Since this compound lacks a strong UV chromophore, ELSD is a suitable detection method for its analysis.[4][5] Reversed-phase HPLC can effectively separate this compound from potential diol impurities and PEGs of different chain lengths.[5]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the ELSD.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Column: PLRP-S 100Å, 5 µm, 150 x 4.6 mm, or a similar polymeric reversed-phase column.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-14 min: 10% to 30% B (linear gradient)
-
14-15 min: 30% to 10% B (linear gradient)
-
15-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 50 °C.
-
Evaporator Temperature: 70 °C.
-
Gas (Nitrogen) Flow: 1.6 SLM.
-
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that can be used to determine the purity of this compound by comparing the integral of a characteristic analyte signal to that of a certified internal standard of known purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial using an analytical balance.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in which both the sample and the internal standard are fully soluble.
-
Vortex the sample to ensure homogeneity and transfer it to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A well-calibrated spectrometer with a field strength of 400 MHz or higher.
-
Temperature: Maintain a constant and controlled temperature (e.g., 298 K).
-
Pulse Sequence: A standard 1D proton experiment.
-
Key Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation. A D1 of 30 seconds is often a conservative starting point.
-
Pulse Angle: Use a 30° or 90° pulse. A 90° pulse provides the best signal-to-noise but requires a longer relaxation delay.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the methoxy (B1213986) singlet at ~3.38 ppm or the terminal methylene (B1212753) triplet at ~3.7 ppm in CDCl₃) and a well-resolved peak of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
analyte: this compound
-
IS: Internal Standard
-
Visualizations of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
References
Methodological & Application
Application Notes & Protocols: The Use of m-PEG11-OH in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has become an essential tool in drug delivery, enhancing the therapeutic potential of molecules ranging from small drugs to large biologics.[1] The process of covalently attaching PEG chains, known as PEGylation, improves the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutics by increasing solubility and stability, extending circulation half-life, and reducing immunogenicity and aggregation.[1][2][3]
While traditional PEGylation utilizes polydisperse polymers, there is a growing shift towards monodisperse or discrete PEG (dPEG®) linkers, which have a precisely defined molecular weight.[2][3] m-PEG11-OH , a monodisperse linker with eleven ethylene (B1197577) glycol units, offers exceptional precision for drug delivery constructs. Its defined structure ensures batch-to-batch consistency and reproducibility, critical for clinical development and regulatory approval.[3]
These application notes provide a comprehensive overview of the use of this compound and similarly-sized discrete PEG linkers in drug delivery systems, with a focus on Antibody-Drug Conjugates (ADCs) and nanoparticle formulations. Detailed protocols for key synthesis and formulation steps are provided to guide researchers in their drug development efforts.
Key Applications of this compound Linkers
The primary role of this compound is to act as a hydrophilic spacer or linker, connecting a targeting moiety (like an antibody) to a therapeutic payload or anchoring a nanoparticle shell.[2][4] Its length represents a critical balance between enhancing solubility and pharmacokinetics without introducing excessive steric hindrance that could impede target binding.[5][6]
1. Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[7] The linker is a critical component influencing the ADC's efficacy, safety, and stability.[8][9] Discrete PEG linkers like this compound are used to:
-
Mitigate Hydrophobicity: Highly potent payloads are often hydrophobic, leading to ADC aggregation and rapid clearance. The hydrophilic PEG11 chain shields the payload, improving solubility and allowing for higher, more effective drug-to-antibody ratios (DARs).[2][6]
-
Improve Pharmacokinetics: The PEG linker increases the ADC's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life, allowing for greater tumor accumulation.[2][10]
-
Enhance Stability: By preventing aggregation, PEG linkers contribute to the overall stability and manufacturability of the ADC.[11]
2. Nanoparticle Drug Delivery: this compound can be conjugated to lipids or polymers to form the outer shell of nanoparticles, such as lipid nanoparticles (LNPs) or polymeric micelles.[12][13] This PEGylated surface creates a "stealth" shield that:
-
Reduces Opsonization: The hydrophilic PEG layer minimizes the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticle for rapid clearance by the mononuclear phagocyte system (MPS).[12]
-
Prolongs Circulation: By evading the immune system, PEGylated nanoparticles remain in circulation longer, increasing the probability of reaching their target tissue, such as a solid tumor, via the enhanced permeability and retention (EPR) effect.[13]
-
Improves Stability: The PEG shell prevents nanoparticle aggregation in biological fluids.[12]
3. PROTACs and Other Bioconjugates: this compound and its derivatives are also used as linkers in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to destroy disease-causing proteins.[14]
Data Presentation: Impact of Discrete PEG Linker Length
The length of the PEG linker is a critical design parameter. While longer PEGs (e.g., >24 units) can maximize pharmacokinetic benefits, they may also reduce the in vitro potency of an ADC due to steric hindrance.[5][6] Intermediate-length linkers, such as PEG8, PEG11, and PEG12, often provide an optimal balance. The following tables summarize quantitative data from studies on ADCs and nanoparticles using discrete PEG linkers of various lengths.
Table 1: Effect of Discrete PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Length | ADC Model / Payload | Animal Model | Key PK Parameter | Result | Reference(s) |
|---|---|---|---|---|---|
| No PEG | Anti-5T4 / MMAF | Rat | Clearance | High (Rapid Clearance) | [10] |
| PEG4 | Anti-5T4 / MMAF | Rat | Clearance | Moderate | [10] |
| PEG8 | Anti-5T4 / MMAF | Rat | Clearance | Low (Stabilized Clearance) | [10] |
| PEG12 | Anti-5T4 / MMAF | Rat | Clearance | Low (Stabilized Clearance) | [10] |
| PEG24 | Anti-5T4 / MMAF | Rat | Clearance | Low (Stabilized Clearance) |[10] |
Table 2: Effect of Discrete PEG Linker Length on ADC In Vivo Efficacy & Tolerability
| Linker Length | ADC Model | Animal Model | Efficacy Outcome | Tolerability Outcome (50 mg/kg dose) | Reference(s) |
|---|---|---|---|---|---|
| No PEG | Anti-5T4 / MMAF | Mouse Xenograft | Rapid tumor breakthrough | Significant weight loss | [10] |
| PEG4 | Anti-5T4 / MMAF | Mouse Xenograft | Delayed tumor breakthrough | Significant weight loss | [10] |
| PEG8 | Anti-5T4 / MMAF | Mouse Xenograft | Efficacy rescued (no breakthrough) | Stable weight | [10] |
| PEG12 | Anti-5T4 / MMAF | Mouse Xenograft | Efficacy rescued (no breakthrough) | Stable weight | [10] |
| PEG24 | Anti-5T4 / MMAF | Mouse Xenograft | Efficacy rescued (no breakthrough) | Stable weight |[10] |
Table 3: Effect of PEGylation on Nanoparticle Properties
| Parameter | Uncoated Nanoparticles | PEG-Coated Nanoparticles | Key Findings & References |
|---|---|---|---|
| Drug Loading Capacity | Lower | Higher | PEG coating can improve the drug loading properties of nanoparticles.[15][16] |
| Circulation Half-Life | < 30 minutes (Liposomes) | Up to 5 hours (PEG-Liposomes) | PEGylation significantly increases circulation time by reducing liver uptake.[12] |
| Protein Adsorption | High | Low (~75% reduction with ≥5 kDa PEG) | PEG shields the nanoparticle surface, preventing opsonization and phagocytosis.[12] |
| Cellular Uptake (Non-specific) | Higher | Significantly Reduced | Longer PEG chains enhance "stealth" properties, reducing non-specific uptake by macrophages.[5][12] |
| Polydispersity (with drug) | Increases with drug load | Can be minimized with optimized formulation | For PLGA-PEG NPs, drug loadings of 1% minimized polydispersity.[17] |
Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound linkers.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-loaded PEG-PLGA nanoparticles for cancer treatment [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Gold Nanoparticles as Drug Carriers: The Role of Silica and PEG as Surface Coatings in Optimizing Drug Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation with m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. The benefits of PEGylation are extensive and include an extended circulating half-life, improved stability, enhanced solubility, and reduced immunogenicity and antigenicity.[1][2]
This document provides a detailed protocol for the PEGylation of a target protein using m-PEG11-OH. Since the terminal hydroxyl group of this compound is not reactive towards protein functional groups, a two-step activation process is required. First, the this compound is converted to a carboxylic acid derivative, m-PEG11-succinic acid (m-PEG11-SA), by reaction with succinic anhydride (B1165640). Subsequently, the carboxyl group of m-PEG11-SA is activated to a more reactive N-hydroxysuccinimide (NHS) ester. This activated m-PEG11-NHS ester can then efficiently react with primary amine groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the target protein to form stable amide bonds.
The following sections will provide detailed experimental protocols for each of these steps, along with guidelines for the purification and characterization of the final PEGylated protein conjugate.
Experimental Protocols
Part 1: Synthesis of m-PEG11-Succinic Acid (m-PEG11-SA)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid group by reaction with succinic anhydride.
Materials:
-
This compound
-
Succinic anhydride
-
Dibutyltin (B87310) oxide (catalyst)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether, cold
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add succinic anhydride (1.2 equivalents) and a catalytic amount of dibutyltin oxide to the this compound solution.
-
Reaction: Heat the reaction mixture to 180°C and stir for 24 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add cool dichloromethane to dissolve the product. Unreacted succinic anhydride will remain as a solid.
-
Centrifuge the mixture to pellet the unreacted succinic anhydride.
-
Carefully decant the supernatant containing the m-PEG11-SA.
-
Concentrate the solution using a rotary evaporator.
-
-
Precipitation and Purification:
-
Precipitate the m-PEG11-SA by adding the concentrated solution dropwise to a beaker of cold diethyl ether with vigorous stirring.
-
Collect the precipitated product by centrifugation.
-
Wash the product with cold diethyl ether to remove any remaining impurities.
-
Dry the final product, m-PEG11-SA, under vacuum.
-
Characterization:
The successful synthesis of m-PEG11-SA can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the succinate (B1194679) linker. The purity of the product can be assessed by HPLC.
Part 2: Activation of m-PEG11-SA to m-PEG11-NHS Ester
This protocol details the activation of the carboxyl group of m-PEG11-SA to an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
m-PEG11-SA (from Part 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (base)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve m-PEG11-SA (1 equivalent) in anhydrous DMF or DCM in a reaction vial.
-
Addition of Activating Agents: Add EDC (2.0 equivalents) and NHS (2.0 equivalents) to the solution.
-
Activation: Stir the reaction mixture at room temperature for 30 minutes.
-
Use Immediately: The resulting m-PEG11-NHS ester solution is sensitive to hydrolysis and should be used immediately in the subsequent PEGylation reaction.
Quantitative Data for Activation and Conjugation:
| Parameter | Recommended Molar Ratio/Condition | Rationale |
| Activation Step | ||
| EDC to m-PEG11-SA | 2-10 fold molar excess | To ensure efficient activation of the carboxylic acid. |
| NHS to m-PEG11-SA | 2-5 fold molar excess | To stabilize the activated intermediate and improve coupling efficiency. |
| Activation pH | 4.5-6.0 | Optimal pH for EDC-mediated activation. |
| Conjugation Step | ||
| Activated m-PEG11-NHS to Protein | 5- to 50-fold molar excess | To drive the reaction towards the desired PEGylated product. The optimal ratio should be determined empirically. |
| Reaction pH | 7.0-9.0 | Efficient reaction with primary amines occurs at neutral to slightly basic pH. |
| Reaction Temperature | Room temperature or 4°C | Milder temperatures can help maintain protein stability. |
| Reaction Time | 30-60 minutes at RT or 2 hours to overnight at 4°C | Reaction time can be adjusted to control the degree of PEGylation. |
Part 3: Protein PEGylation with m-PEG11-NHS Ester
This protocol describes the conjugation of the activated m-PEG11-NHS ester to the primary amine groups of a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Activated m-PEG11-NHS ester solution (from Part 2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in an appropriate amine-free buffer.
-
PEGylation Reaction:
-
Slowly add the freshly prepared activated m-PEG11-NHS ester solution to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG, unmodified protein, and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unmodified protein.[3]
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of the protein, altering its binding affinity to an ion-exchange resin. This allows for the separation of mono-, di-, and multi-PEGylated species from the native protein.[4][5] Cation-exchange chromatography is often the method of choice.[4]
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
HPLC (SEC or RP-HPLC): To assess the purity of the PEGylated product and quantify the different PEGylated species.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[6][7]
-
Visualizations
Caption: Overall experimental workflow for protein PEGylation using this compound.
Caption: Logical steps for the preparation of a PEGylated protein from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methoxy Polyethylene Glycol (mPEG) Manufacturing and Development Services | CDMO Company [aurigeneservices.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG11-OH as a PROTAC Linker in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical element in PROTAC design, significantly influencing the efficacy, selectivity, and physicochemical properties of the molecule.[4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC structures due to their advantageous properties.[5] The hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5] Furthermore, the flexibility and length of the PEG chain can be systematically varied to optimize the spatial orientation and distance between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[6]
m-PEG11-OH is a monofunctional PEG linker with eleven ethylene (B1197577) glycol units and a terminal hydroxyl group. This linker offers a balance of hydrophilicity and a defined length for the rational design and synthesis of PROTACs. The terminal hydroxyl group can be readily functionalized for conjugation to either the POI ligand or the E3 ligase ligand.
General PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
PROTAC-mediated protein degradation pathway.
Representative Signaling Pathways Targeted by PROTACs
PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases. Below are diagrams of two prominent signaling pathways where PROTACs have shown significant therapeutic potential.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription, including key oncogenes like c-Myc.[7][8] PROTACs that induce the degradation of BRD4 have emerged as a promising strategy for cancer therapy.[9]
BRD4 signaling and PROTAC intervention.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies and autoimmune diseases.[2][10] BTK-targeting PROTACs offer a novel approach to eliminate the BTK protein, thereby blocking downstream signaling.[11][12]
BTK signaling and PROTAC intervention.
Quantitative Data on PEG Linker Length in PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase combination. The following tables provide representative data from the literature, illustrating how linker length can significantly impact the degradation efficiency and other properties of PROTACs.
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths [13]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [13]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
Papp: Apparent permeability coefficient.
Table 3: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths [14]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Experimental Protocols
The synthesis of a PROTAC using an this compound linker typically involves a multi-step process. First, the terminal hydroxyl group of the linker is activated or converted to a more reactive functional group. Then, the activated linker is sequentially coupled to the POI ligand and the E3 ligase ligand.
General Workflow for PROTAC Synthesis and Evaluation
General workflow for PROTAC synthesis and evaluation.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the tosylated intermediate (m-PEG11-OTs).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude m-PEG11-OTs, which can often be used in the next step without further purification.
Protocol 2: PROTAC Synthesis via Nucleophilic Substitution
This protocol outlines the coupling of the tosylated PEG linker to an amine- or hydroxyl-containing ligand.
Materials:
-
m-PEG11-OTs (from Protocol 1)
-
Amine- or hydroxyl-containing POI or E3 ligase ligand (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA or Potassium Carbonate (K₂CO₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the crude m-PEG11-OTs and the amine- or hydroxyl-containing ligand in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) for an amine ligand or K₂CO₃ (3.0 equivalents) for a hydroxyl ligand to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-PEG11-OH/OTs intermediate. This intermediate can then be coupled to the second ligand using appropriate conjugation chemistry (e.g., amide coupling if the second ligand has a carboxylic acid).
Protocol 3: PROTAC Synthesis via Click Chemistry
This approach involves converting the hydroxyl group of this compound to an azide, which can then be coupled to an alkyne-functionalized ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[15][]
Step 3a: Synthesis of m-PEG11-N₃
-
Activate the this compound as described in Protocol 1 to obtain m-PEG11-OTs.
-
Dissolve the m-PEG11-OTs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain m-PEG11-N₃.
Step 3b: CuAAC Reaction
-
Dissolve the alkyne-functionalized ligand (1 equivalent) and m-PEG11-N₃ (1.1 equivalents) in a mixture of tert-butanol (B103910) and water.
-
Add copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.
Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][17]
Materials:
-
Relevant cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[18]
-
Protocol 5: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3][19]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37 °C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95 °C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its defined length and hydrophilic nature can contribute to favorable physicochemical properties and potent degradation activity. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker. As the field of targeted protein degradation continues to evolve, the rational design and systematic optimization of linkers, such as the this compound, will remain a cornerstone of developing novel and effective therapeutics.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 17. youtube.com [youtube.com]
- 18. academic.oup.com [academic.oup.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Bioconjugation using m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely established technique in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time, and reduce the immunogenicity of the conjugated molecule.[1] Methoxy-PEG11-OH (m-PEG11-OH) is a discrete PEG linker with a single terminal hydroxyl group and a methoxy-capped terminus, offering a defined chain length for precise bioconjugation applications.
These application notes provide a comprehensive guide to the bioconjugation techniques involving this compound. The protocols detailed below focus on a robust two-step activation and conjugation strategy, enabling the covalent attachment of this compound to amine-containing biomolecules such as proteins and peptides.
Principle of the Method
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules under physiological conditions. Therefore, a two-step activation process is employed:
-
Activation of this compound: The terminal hydroxyl group is first converted into a carboxylic acid by reaction with succinic anhydride (B1165640). This creates an m-PEG11-acid derivative with a terminal carboxyl group that is amenable to further activation.
-
EDC/NHS Esterification and Amine Coupling: The newly introduced carboxylic acid is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a highly reactive NHS ester that can efficiently couple with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.
Applications
The bioconjugation of biomolecules with this compound has a range of applications in research and drug development, including:
-
Improving Pharmacokinetics: Increasing the hydrodynamic radius of small therapeutic proteins and peptides to reduce renal clearance and extend their in-vivo half-life.
-
Enhancing Solubility: Modifying hydrophobic molecules to improve their solubility in aqueous buffers.
-
Reducing Immunogenicity: Masking epitopes on the surface of proteins to decrease their recognition by the immune system.
-
Drug Delivery: As a flexible linker in Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.[2]
-
Surface Modification: Functionalizing surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the activation of this compound and its subsequent conjugation to a model protein. Note that these are starting points, and optimization may be required for specific applications.
Table 1: Parameters for the Conversion of this compound to m-PEG11-acid
| Parameter | Value | Notes |
| Molar Ratio (this compound : Succinic Anhydride) | 1 : 1.5 | A slight excess of succinic anhydride drives the reaction to completion. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Typically used in catalytic amounts (e.g., 0.1 equivalents). |
| Solvent | Anhydrous Dichloromethane (DCM) or Dioxane | Ensure the solvent is dry to prevent hydrolysis of the anhydride. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Typical Yield | > 90% | Yields can be high with proper anhydrous conditions. |
Table 2: Parameters for EDC/NHS Activation of m-PEG11-acid and Conjugation to a Protein
| Parameter | Value | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step. |
| Molar Ratio (m-PEG11-acid : EDC : NHS) | 1 : 2 : 2 | A molar excess of EDC and NHS is used to drive the activation.[3][4] |
| Temperature | Room Temperature (20-25°C) | Activation is typically rapid. |
| Reaction Time | 15 - 30 minutes | [3][4] |
| Conjugation Step | ||
| pH | 7.0 - 8.0 | Phosphate-buffered saline (PBS) or borate (B1201080) buffer is suitable.[4] |
| Molar Ratio (Activated PEG : Protein) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired degree of PEGylation.[4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2 - 24 hours | Depends on the reactivity of the protein.[4] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 | To stop the reaction by hydrolyzing unreacted NHS esters.[3] |
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG11-acid
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid using succinic anhydride.
Materials:
-
This compound
-
Succinic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM under a nitrogen or argon atmosphere.
-
Reagent Addition: To the stirred solution, add succinic anhydride (1.5 molar equivalents) and a catalytic amount of DMAP (0.1 molar equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM.
-
Purification: Dissolve the crude product in a minimal amount of DCM and precipitate the m-PEG11-acid by adding the solution dropwise to cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.
-
Drying: Dry the purified m-PEG11-acid under vacuum. The product can be characterized by NMR and mass spectrometry.
Protocol 2: EDC/NHS Activation of m-PEG11-acid and Conjugation to a Protein
This protocol details the activation of m-PEG11-acid and its subsequent conjugation to a protein containing primary amines.
Materials:
-
m-PEG11-acid (from Protocol 1)
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow m-PEG11-acid, EDC, and NHS to equilibrate to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of m-PEG11-acid in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Activation of m-PEG11-acid:
-
In a reaction tube, add the desired amount of m-PEG11-acid stock solution.
-
Add a 2-fold molar excess of EDC and a 2-fold molar excess of NHS to the m-PEG11-acid solution.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately after the activation step, add the activated m-PEG11-acid solution to the protein solution.
-
The molar ratio of activated PEG to protein should be optimized (a starting point of 10:1 is recommended).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
The purified PEGylated protein can be stored at 4°C or -20°C.
-
Protocol 3: Characterization of the Bioconjugate
The successful conjugation and the degree of PEGylation can be characterized by several analytical techniques:
-
SDS-PAGE: A shift in the apparent molecular weight of the protein after conjugation indicates successful PEGylation.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated protein from the unconjugated protein and to assess for aggregation.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and to separate different PEGylated species.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached.
-
NMR Spectroscopy: For smaller peptides, NMR can be used to identify the site of PEGylation.
Visualizations
Caption: Experimental workflow for the bioconjugation of this compound to a protein.
Caption: Logical relationship of this compound activation and conjugation to functional outcomes.
References
Surface Modification of Nanoparticles with m-PEG11-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in the development of advanced drug delivery systems and diagnostic agents.[1][2] This modification imparts "stealth" characteristics to nanoparticles, enabling them to evade the mononuclear phagocyte system, which in turn prolongs their systemic circulation time and enhances their accumulation at target sites through the enhanced permeability and retention (EPR) effect.[1] The use of monodispersed PEG, such as methoxy-polyethylene glycol with 11 ethylene (B1197577) glycol units (m-PEG11-OH), offers precise control over the linker length and surface properties of the modified nanoparticles.
These application notes provide a comprehensive guide to the surface modification of nanoparticles with this compound. Detailed protocols for the conjugation chemistry, characterization of the resulting PEGylated nanoparticles, and in vitro evaluation are presented.
Key Applications
The functionalization of nanoparticles with this compound is advantageous for a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles serve as robust carriers for therapeutic agents, including small molecule drugs and biologics. The PEG layer can protect the drug from degradation, reduce immunogenicity, and facilitate targeted delivery.[1][3]
-
Medical Imaging: By incorporating imaging agents, these functionalized nanoparticles can be utilized as contrast agents for techniques like Magnetic Resonance Imaging (MRI), with the PEG coating improving their biocompatibility and circulation time.[3][4]
-
Theranostics: Combining therapeutic and diagnostic capabilities, this compound modified nanoparticles can be engineered for simultaneous disease detection and treatment.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Functionalized Nanoparticles
This protocol describes a two-step process for the covalent attachment of this compound to nanoparticles that present primary amine groups on their surface. The terminal hydroxyl group of this compound is first activated to a more reactive species, such as a tosylate, which can then readily react with the amine groups on the nanoparticles.
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Amine-functionalized nanoparticles
-
Coupling Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic separator (for magnetic nanoparticles)
-
Centrifugal filter units (for non-magnetic nanoparticles)
Procedure:
-
Activation of this compound (Tosylation):
-
Dissolve this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine (1.5 equivalents relative to this compound) to the solution while stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated m-PEG11-OTs.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated m-PEG11-OTs solution to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized for the specific application (a 10 to 50-fold molar excess of PEG is a good starting point).
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 1-2 hours at room temperature to deactivate any unreacted tosyl groups.
-
-
Purification of PEGylated Nanoparticles:
-
For magnetic nanoparticles: Use a magnetic separator to pellet the particles. Remove the supernatant and wash the particles 3-5 times with Coupling Buffer.
-
For non-magnetic nanoparticles: Use centrifugal filter units with an appropriate molecular weight cutoff to remove excess PEG, unreacted reagents, and byproducts. Wash the nanoparticles 3-5 times with Coupling Buffer.
-
-
Storage:
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for long-term storage (e.g., PBS with 0.02% sodium azide) at 4°C.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the physicochemical properties of the PEGylated nanoparticles.
A. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is indicative of successful PEG conjugation.
-
Protocol:
-
Disperse a small aliquot of the unmodified and PEGylated nanoparticle suspensions in an appropriate solvent (e.g., deionized water or PBS) to an optimal concentration for DLS measurement.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
B. Zeta Potential Measurement
-
Purpose: To assess the surface charge of the nanoparticles. PEGylation is expected to shield the surface charge, leading to a zeta potential closer to neutral.
-
Protocol:
-
Dilute the nanoparticle suspensions in 10 mM NaCl solution.
-
Measure the electrophoretic mobility of the nanoparticles using a zeta potential analyzer.
-
The instrument software will convert the electrophoretic mobility to zeta potential.
-
Perform measurements in triplicate and report the average values.
-
C. Fourier Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the presence of PEG on the nanoparticle surface by identifying characteristic vibrational bands.
-
Protocol:
-
Lyophilize or oven-dry the nanoparticle samples (unmodified and PEGylated) to obtain a powder.
-
Acquire FTIR spectra of the dried nanoparticle samples, as well as the pure this compound.
-
Look for characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) in the spectra of the PEGylated nanoparticles that are absent in the unmodified nanoparticles.
-
Protocol 3: In Vitro Evaluation of Drug-Loaded this compound Nanoparticles
This protocol outlines the steps to assess the drug loading and release characteristics, as well as the cellular uptake and cytotoxicity of drug-loaded PEGylated nanoparticles.
A. Drug Loading and Encapsulation Efficiency
-
Procedure:
-
Prepare drug-loaded this compound nanoparticles using a suitable method (e.g., co-precipitation, nanoprecipitation).
-
Separate the drug-loaded nanoparticles from the unloaded, free drug using centrifugation or dialysis.
-
Quantify the amount of drug in the supernatant (unloaded drug) and/or the amount of drug encapsulated within the nanoparticles after lysis using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
B. In Vitro Drug Release
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium and separate the nanoparticles (e.g., by centrifugation).
-
Quantify the amount of released drug in the supernatant.
-
Plot the cumulative percentage of drug released as a function of time.
-
C. Cellular Uptake Studies
-
Procedure:
-
Seed cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled this compound nanoparticles (with and without drug) for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
The cellular uptake can be quantified using flow cytometry or visualized using fluorescence microscopy or confocal microscopy.
-
D. In Vitro Cytotoxicity Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of the free drug, drug-loaded PEGylated nanoparticles, and empty PEGylated nanoparticles (as a control).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
-
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Unmodified Nanoparticles | 150.2 ± 5.1 | 0.21 ± 0.03 | -25.3 ± 1.8 |
| This compound Modified Nanoparticles | 184.5 ± 6.3[4] | 0.18 ± 0.02 | -10.1 ± 1.2 |
Note: The data presented are representative and will vary depending on the core nanoparticle material and the specific experimental conditions.
Table 2: Doxorubicin Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| This compound Modified Nanoparticles | 8.5 | 85.2 |
Note: Drug loading is dependent on the nanoparticle matrix, the drug properties, and the loading method.
Visualizations
Caption: Experimental workflow for the synthesis, modification, characterization, and in vitro evaluation of this compound functionalized nanoparticles.
Caption: Generalized signaling pathway of cellular uptake of this compound modified nanoparticles via clathrin-mediated endocytosis.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG11-OH in Hydrogel Formation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as synthetic scaffolds for three-dimensional (3D) cell culture due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption. While bifunctional or multi-arm PEGs are essential for forming the crosslinked hydrogel network, monofunctional PEGs, such as methoxy-PEG11-hydroxyl (m-PEG11-OH), play a crucial role in modulating the physical and biological properties of these hydrogels. Incorporated as a soluble, non-crosslinking component, this compound can act as a plasticizer or porogen, influencing the hydrogel's microstructure, mechanical stiffness, and ultimately, the behavior of encapsulated cells.
These application notes provide a comprehensive guide to the use of this compound in hydrogel formulations for 3D cell culture. Detailed protocols for hydrogel synthesis, characterization, and cell encapsulation are presented, along with insights into the key signaling pathways influenced by the modified hydrogel microenvironment.
Principle of Action: this compound as a Hydrogel Modifier
The primary role of incorporating this compound into a hydrogel formulation is to act as a "macromolecular leachant" or porogen. During the polymerization of the hydrogel precursors (e.g., PEG-diacrylate), the soluble, non-reactive this compound chains are entrapped within the forming network. Subsequent washing steps can leach out these monofunctional PEG molecules, creating pores within the hydrogel matrix. Alternatively, if left within the hydrogel, they can act as a plasticizer, increasing the free volume and reducing the crosslinking density, which in turn lowers the hydrogel's stiffness.
The key tunable parameters influenced by the concentration of this compound are:
-
Mechanical Stiffness (Compliance): Increasing the concentration of soluble this compound generally leads to a decrease in the hydrogel's storage modulus, resulting in a softer matrix.
-
Porosity and Mesh Size: The leaching of this compound can create a more porous structure, which can improve the diffusion of nutrients, waste products, and secreted factors.
-
Cell Morphology and Spreading: Softer and more porous hydrogels can promote cell spreading and the formation of more elongated morphologies, which can be critical for the function of many cell types.
By modulating these physical properties, researchers can create 3D microenvironments that more closely mimic the native extracellular matrix (ECM) of specific tissues, thereby influencing cell fate and function through mechanotransduction.
Data Presentation: Quantitative Effects of Soluble PEG-OH
The inclusion of soluble, monofunctional PEG has a demonstrable impact on the physical properties of hydrogels and the behavior of encapsulated cells. The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of Soluble PEG-OH on Hydrogel Storage Modulus
| Hydrogel System | Soluble PEG-OH Concentration (w/v) | Storage Modulus (G') [Pa] | Reference |
| PEG-Fibrinogen | 0% | ~350 | [1][2] |
| PEG-Fibrinogen | 1% | ~250 | [1][2] |
| PEG-Fibrinogen | 5% | ~150 | [1][2] |
| PEG-Fibrinogen | 10% | ~50 | [1][2] |
Table 2: Influence of Soluble PEG-OH on Encapsulated Cell Morphology
| Cell Type | Hydrogel System | Soluble PEG-OH Concentration (w/v) | Percentage of Elongated Cells | Reference |
| Smooth Muscle Cells | PEG-Fibrinogen | 0% | ~10% | [1][2] |
| Smooth Muscle Cells | PEG-Fibrinogen | 1% | ~20% | [1][2] |
| Smooth Muscle Cells | PEG-Fibrinogen | 5% | ~45% | [1][2] |
| Smooth Muscle Cells | PEG-Fibrinogen | 10% | ~60% | [1][2] |
Table 3: Representative Data on Cell Viability in PEG-based Hydrogels
| Cell Type | Hydrogel System | Culture Duration | Cell Viability | Reference |
| Adipose-derived Stem Cells | PEG-Gelatin | 14 days | >85% | [3] |
| Human Mesenchymal Stem Cells | MMP-degradable PEG | 21 days | >95% | [4] |
| Human Osteoblasts | Microporous PEG | 2 days | >90% | [4] |
Experimental Protocols
Protocol 1: Fabrication of PEG-Diacrylate (PEGDA) Hydrogels with Entrapped this compound
This protocol describes the preparation of PEGDA hydrogels with tunable stiffness by incorporating this compound.
Materials:
-
PEG-diacrylate (PEGDA), MW 3.4 kDa
-
This compound
-
Photoinitiator (e.g., Irgacure 2959)
-
Sterile Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 20% (w/v) stock solution of PEGDA in sterile PBS. Ensure complete dissolution and sterilize by passing through a 0.22 µm filter.
-
Prepare stock solutions of this compound in sterile PBS at various concentrations (e.g., 5%, 10%, 20% w/v). Sterilize by filtration.
-
Prepare a 0.5% (w/v) stock solution of the photoinitiator in sterile PBS. Protect from light.
-
-
Formulate Hydrogel Precursor Mixture:
-
In a sterile, light-protected tube, combine the PEGDA stock solution, this compound stock solution, and photoinitiator stock solution to achieve the desired final concentrations. A typical final concentration for the photoinitiator is 0.05% (w/v).
-
Example for a 10% PEGDA hydrogel with 5% this compound:
-
500 µL of 20% PEGDA stock
-
250 µL of 20% this compound stock
-
100 µL of 0.5% photoinitiator stock
-
150 µL of sterile PBS
-
-
Vortex the mixture gently to ensure homogeneity.
-
-
Hydrogel Polymerization:
-
Pipette the precursor solution into the desired mold (e.g., a 96-well plate, 20-50 µL per well).
-
Expose the solution to UV light (e.g., 365 nm, ~5 mW/cm²) for 5-10 minutes to initiate photopolymerization.
-
After gelation, wash the hydrogels extensively with sterile PBS or cell culture medium to remove any unreacted components and, if desired, to leach out the this compound to create pores.
-
Protocol 2: Encapsulation of Cells in this compound-Modified Hydrogels
This protocol details the encapsulation of cells within the tunable hydrogels. All steps must be performed under sterile conditions in a cell culture hood.
Materials:
-
Prepared sterile hydrogel precursor mixture (from Protocol 1)
-
Cell suspension at the desired concentration in a suitable culture medium
-
Sterile, non-adherent mixing container
Procedure:
-
Prepare Cell Suspension:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in a minimal volume of sterile culture medium to achieve a high cell density (e.g., 10-50 million cells/mL).
-
-
Cell Encapsulation:
-
Gently mix the cell suspension with the hydrogel precursor solution to achieve the final desired cell density (e.g., 1-10 million cells/mL). Avoid introducing air bubbles.
-
Pipette the cell-laden precursor solution into the desired culture format.
-
-
Initiate Gelation:
-
For photopolymerizable hydrogels, expose the cell-laden solution to UV light under the previously determined cytocompatible conditions.
-
For other crosslinking chemistries (e.g., thiol-ene or Michael addition), mix the reactive components immediately before adding the cells and allow gelation to proceed.
-
-
Cell Culture:
-
After gelation, gently add pre-warmed cell culture medium to the hydrogels.
-
Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of the Live/Dead reagents in PBS or culture medium according to the manufacturer's instructions.
-
Remove the culture medium from the cell-laden hydrogels and wash once with PBS.
-
Add the Live/Dead working solution to the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.
-
Image the hydrogels using a fluorescence microscope with appropriate filters to visualize live (green) and dead (red) cells.
-
Quantify cell viability using image analysis software.
Signaling Pathways and Visualizations
The physical properties of the hydrogel microenvironment, which can be tuned with this compound, directly impact cell behavior through mechanotransduction. Softer matrices, for example, can lead to changes in cell shape and cytoskeletal tension, influencing key signaling pathways that regulate cell proliferation, differentiation, and survival.
Mechanotransduction Signaling Pathway
A key pathway involved in sensing matrix stiffness is the RhoA/ROCK pathway, which in turn regulates the activity of the transcriptional co-activators YAP and TAZ. In stiffer environments, increased cytoskeletal tension promotes the nuclear translocation of YAP/TAZ, leading to the expression of genes involved in cell proliferation and matrix production. In softer environments, YAP and TAZ are retained in the cytoplasm and may be targeted for degradation, leading to a more quiescent cell state.
Caption: Mechanotransduction pathway influenced by matrix stiffness.
Experimental Workflow for Hydrogel Fabrication and Analysis
The following diagram outlines the general workflow for creating and analyzing cell-laden hydrogels modified with this compound.
Caption: Workflow for this compound modified hydrogel fabrication.
Conclusion
The incorporation of this compound into hydrogel formulations provides a straightforward and effective method for tuning the physical microenvironment for 3D cell culture. By modulating hydrogel stiffness and porosity, researchers can create more physiologically relevant models to study cell behavior, disease progression, and drug response. The protocols and data presented here offer a foundation for the rational design of PEG-based hydrogels tailored to specific cell types and research applications. Careful characterization of both the hydrogel properties and the cellular response is crucial for obtaining reproducible and meaningful results.
References
- 1. Generation of porous poly(ethylene glycol) hydrogels by salt leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Porogens in the preparation of microporous hydrogels based on poly(ethylene oxides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Macroporous Poly(ethylene glycol) Hydrogel Arrays Within Microfluidic Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with m-PEG11-OH Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics (PK), and overall efficacy. Polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their ability to enhance the hydrophilicity of ADCs, thereby improving solubility, reducing aggregation, and prolonging circulation half-life.[1][2][3]
This document provides detailed application notes and protocols for the development of ADCs utilizing a methoxy-terminated polyethylene glycol linker with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH). This linker offers a balance of hydrophilicity and length, making it an attractive option for optimizing ADC performance.
Core Concepts and Advantages of this compound Linkers
The incorporation of an this compound linker in ADC design offers several advantages:
-
Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate aggregation issues and allow for higher drug-to-antibody ratios (DAR).[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the ADC, which can shield it from clearance mechanisms, leading to a longer plasma half-life and increased tumor accumulation.[1][2]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the payload or linker, reducing the risk of an immune response against the ADC.[1]
-
Defined Length: The use of a discrete PEG linker like this compound ensures a homogeneous ADC population with a consistent linker length, leading to more predictable behavior and easier characterization compared to polydisperse PEG linkers.[1]
Experimental Data Summary
The following tables summarize quantitative data from studies on ADCs with PEG linkers of similar length to PEG11 (e.g., PEG8 and PEG12), providing insights into the expected performance of ADCs constructed with an this compound linker.
Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | ADC Construct | Linker | DAR | IC50 (nM) |
| HER2+ Cell Line | Trastuzumab-MMAE | PEG8 | 8 | ~1.5 |
| HER2+ Cell Line | Trastuzumab-MMAE | PEG12 | 8 | ~1.8 |
| HER2+ Cell Line | Trastuzumab-MMAE | No PEG | 4 | ~1.2 |
Data adapted from a study comparing pendant PEG linkers of varying lengths.[2] The IC50 values for ADCs with PEG8 and PEG12 linkers were in the nanomolar range, indicating that the presence of these PEG linkers does not significantly interfere with the cytotoxic activity of the payload in vitro.[2]
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in Mice
| ADC Construct | Linker | DAR | Half-life (t1/2, hours) | Clearance (mL/hr/kg) |
| Trastuzumab-MMAE | PEG8 | 8 | ~180 | ~0.15 |
| Trastuzumab-MMAE | PEG12 | 8 | ~200 | ~0.12 |
| Trastuzumab-MMAE | PEG4 | 8 | ~150 | ~0.20 |
| Trastuzumab-MMAE | No PEG | 4 | ~120 | ~0.25 |
This table presents illustrative pharmacokinetic data based on trends observed in preclinical studies.[2][3][4] Generally, longer PEG chains (like PEG8 and PEG12) lead to improved pharmacokinetic profiles, characterized by longer half-lives and slower clearance rates compared to shorter PEG chains or ADCs without PEG linkers.[2][3][4]
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model
| ADC Construct | Linker | DAR | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Trastuzumab-MMAE | PEG8 | 8 | 3 | >90 |
| Trastuzumab-MMAE | PEG12 | 8 | 3 | >95 |
| Trastuzumab-MMAE | No PEG | 4 | 3 | ~75 |
This table summarizes the expected in vivo efficacy based on preclinical data.[2] ADCs with PEG8 and PEG12 linkers demonstrated stronger anti-tumor activity in vivo compared to the ADC without a PEG linker, which correlates with their improved pharmacokinetic profiles.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using an this compound linker.
Protocol 1: Activation of this compound Linker
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation and must be activated. One common method is to convert the hydroxyl group to a more reactive species, such as a tosylate, which can then be displaced by a nucleophile from the drug. An alternative is to introduce a carboxyl group, which can then be activated to an NHS ester.
Method A: Tosylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or toluene.
-
Addition of Base: Add triethylamine (B128534) (TEA) or pyridine (B92270) (1.5 equivalents) to the solution.
-
Tosylation: Cool the reaction mixture to 0°C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting m-PEG11-OTs by column chromatography.
Method B: Introduction of a Carboxylic Acid via Reaction with Succinic Anhydride (B1165640)
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and succinic anhydride (1.2 equivalents).
-
Addition of Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Heating: Heat the mixture (e.g., to 60-80°C) with stirring until the succinic anhydride dissolves and the reaction is complete. The reaction can often be performed neat.[5]
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of m-PEG11-O-succinate.
-
Purification: Dissolve the crude product in a minimal amount of DCM and precipitate in cold diethyl ether to remove unreacted succinic anhydride and DMAP.[5]
Protocol 2: Conjugation of Activated m-PEG11 Linker to a Payload
This protocol assumes the payload contains a nucleophilic group (e.g., an amine or thiol) that can react with the activated PEG linker.
For Tosylated PEG (m-PEG11-OTs):
-
Dissolution: Dissolve the amine-containing payload (1 equivalent) and m-PEG11-OTs (1.2 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction: Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) overnight.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
For Carboxylated PEG (m-PEG11-O-succinate):
-
Activation to NHS Ester: Dissolve the m-PEG11-O-succinate (1 equivalent) in anhydrous DMF. Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents). Stir at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation: In a separate flask, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF. Add the activated m-PEG11-O-succinate-NHS ester solution to the payload solution.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring and Purification: Monitor by LC-MS and purify the drug-linker conjugate by RP-HPLC.
Protocol 3: Conjugation of Drug-Linker to Antibody
This protocol describes the conjugation of the drug-linker construct to the antibody via lysine (B10760008) residues.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0).
-
Drug-Linker Preparation: Dissolve the purified drug-linker conjugate (with a terminal NHS ester on the PEG) in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-antibody) to target a desired drug-to-antibody ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to react with any remaining NHS esters.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules. Further purification and characterization by hydrophobic interaction chromatography (HIC) can be performed to separate ADC species with different DARs.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Incubation: Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at various doses). Administer a single intravenous (IV) dose of the respective treatments.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study endpoint may be reached when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess anti-tumor efficacy. Analyze the data for statistical significance.
Visualizations
Signaling Pathway for an ADC with a Microtubule Inhibitor Payload
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis and characterization.
Conclusion
The development of ADCs with this compound linkers represents a promising strategy for enhancing the therapeutic potential of these targeted agents. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel ADCs with optimized properties. Careful consideration of the linker activation chemistry, conjugation conditions, and purification methods is essential for producing well-characterized and effective ADCs. The use of discrete PEG linkers, such as this compound, contributes to the generation of more homogeneous and clinically translatable ADC candidates.
References
- 1. labinsights.nl [labinsights.nl]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
Application Notes and Protocols for m-PEG11-OH in Drug Solubility Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) derivatives are widely recognized in pharmaceutical sciences for their ability to enhance the aqueous solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). m-PEG11-OH, a monodisperse methoxy PEG with eleven ethylene (B1197577) glycol units, offers a hydrophilic chain that can improve the dissolution of hydrophobic drug molecules. This document provides detailed application notes and protocols for utilizing this compound as a solubility enhancer. While specific quantitative data for this compound is limited in publicly available literature, the principles and methodologies described herein are based on the well-established properties of similar short-chain PEG compounds.
Mechanism of Action
This compound enhances drug solubility primarily through its action as a hydrophilic excipient. The ether oxygen atoms in the polyethylene glycol chain form hydrogen bonds with water molecules, leading to high water solubility. When combined with a hydrophobic drug, the this compound molecules can surround the drug, presenting a hydrophilic exterior to the aqueous environment. This effectively shields the hydrophobic drug from the bulk water, preventing aggregation and precipitation, and thereby increasing its apparent solubility. In some formulations, particularly when this compound is part of a larger amphiphilic copolymer, it can participate in the formation of micelles, where the hydrophobic drug is encapsulated in the core, and the hydrophilic PEG chains form the outer corona.
Data Presentation: Solubility Enhancement with PEG Derivatives
| Drug | PEG Derivative | Formulation Method | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase |
| Ibuprofen | PEG 400 | Co-solvent | ~21 | > 230,000 (in 23% PEG 400) | >10,000 |
| Ibuprofen | PEG 6000 | Solid Dispersion | 21 | 3,100 | ~147 |
| Curcumin | PEG 200 | Co-solvent | ~0.6 | 7,100 (in 10% PEG 200) | ~11,800 |
| Curcumin | PEG 600 | Co-solvent | ~0.6 | 9,300 (in 10% PEG 600) | ~15,500 |
| Paclitaxel | PEG 400 | Co-solvent | ~0.3 | Not specified, but significant | Not specified |
Note: The data presented is compiled from various sources and is for comparative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
The following are general protocols for utilizing this compound to enhance the solubility of a hydrophobic drug. Researchers should optimize these protocols for their specific API and formulation requirements.
Protocol 1: Preparation of a Drug-m-PEG11-OH Co-Solvent Formulation
Objective: To prepare a simple liquid formulation of a hydrophobic drug using this compound as a co-solvent to enhance its aqueous solubility.
Materials:
-
Hydrophobic drug powder
-
This compound
-
Purified water (e.g., Milli-Q)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a known volume of purified water to achieve the desired stock concentration (e.g., 10%, 20% w/v).
-
Gently stir the solution until the this compound is completely dissolved.
-
-
Drug Solubilization:
-
Accurately weigh an excess amount of the hydrophobic drug powder.
-
Add the drug powder to a specific volume of the this compound stock solution.
-
Vortex the mixture for 1-2 minutes to ensure initial dispersion.
-
Place the mixture on a magnetic stirrer and stir at room temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After stirring, allow the suspension to settle for a few minutes.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 2: Preparation of a Drug-m-PEG11-OH Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a hydrophobic drug with this compound to improve its dissolution rate.
Materials:
-
Hydrophobic drug powder
-
This compound
-
A suitable organic solvent (e.g., ethanol, methanol, acetone) in which both the drug and this compound are soluble.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution of Drug and Carrier:
-
Accurately weigh the desired amounts of the hydrophobic drug and this compound (e.g., in ratios of 1:1, 1:5, 1:10 w/w).
-
Dissolve both the drug and this compound in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-60°C).
-
Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid mass from the flask.
-
Place the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Evaluate the prepared solid dispersion for drug content, dissolution rate, and physical characteristics (e.g., using DSC, XRD, FTIR).
-
Experimental Workflow Visualization
Conclusion
This compound is a promising excipient for enhancing the solubility of poorly water-soluble drugs. The protocols provided offer a starting point for formulation development, and the illustrative data for similar PEG derivatives highlight the potential for significant solubility improvement. Researchers are encouraged to adapt and optimize these methods for their specific applications and to conduct thorough analytical characterization to ensure the quality and performance of their formulations.
Application Notes and Protocols for Functionalizing Surfaces with m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with polyethylene (B3416737) glycol (PEG) is a widely utilized strategy to modulate the interfacial properties of materials for a variety of biomedical applications, including drug delivery, medical implants, and biosensors. The covalent attachment of PEG chains to a surface, a process known as PEGylation, creates a hydrophilic and sterically hindering layer that effectively reduces the non-specific adsorption of proteins and cells. This "stealth" property is crucial for improving the biocompatibility of materials, prolonging the circulation time of nanoparticles, and enhancing the signal-to-noise ratio in diagnostic assays.[1][2]
m-PEG11-OH, or O-(2-Mercaptoethyl)-O'-methyl-undeca(ethylene glycol), is a discrete PEG molecule with a terminal hydroxyl group and a chain of eleven ethylene (B1197577) glycol units. This well-defined structure allows for precise control over the thickness and density of the grafted PEG layer, which are critical parameters influencing its anti-fouling properties.[3] The terminal hydroxyl group can be readily modified for covalent attachment to a variety of surfaces, making this compound a versatile tool for surface engineering.
These application notes provide detailed protocols for the functionalization of gold and amine-reactive surfaces with this compound, along with methods for characterizing the modified surfaces and assessing their efficacy in preventing protein adsorption and cell adhesion.
Quantitative Data Summary
The effectiveness of surface PEGylation is highly dependent on the density and conformation of the grafted PEG chains. The following tables summarize key quantitative data from studies on PEG-functionalized surfaces, providing insights into the expected performance of this compound coatings.
Table 1: Protein Adsorption on PEGylated Surfaces
| PEG Chain Length/Density | Substrate | Protein | Protein Adsorption Reduction (%) | Reference |
| PEG 5kDa (0.12 chains/nm²) | Aldehyde-activated | Fibronectin | ~80% | [2] |
| PEG 5kDa (0.29 chains/nm²) | Aldehyde-activated | Fibronectin | ~70% | [2] |
| Monodisperse mPEG36-SH | Gold Nanoparticles | Fetal Bovine Serum | ~70% | [3][4] |
| Monodisperse mPEG45-SH | Gold Nanoparticles | Fetal Bovine Serum | ~70% | [3][4] |
| Polydisperse mPEG2k-SH | Gold Nanoparticles | Fetal Bovine Serum | Baseline | [3][4] |
| PLL-g-PEG (g=3.5) | Niobium Pentoxide | Fibrinogen | >95% | [5] |
| PLL-g-PEG (g=5.1) | Niobium Pentoxide | Fibrinogen | ~85% | [5] |
Table 2: Cell Adhesion on PEGylated Surfaces
| PEG Chain Length/Density | Substrate | Cell Type | Cell Adhesion Reduction (%) | Reference |
| PEG 5kDa (0.12 chains/nm²) | Aldehyde-activated | Smooth Muscle Cells | ~75% | [2] |
| PEG 5kDa (0.29 chains/nm²) | Aldehyde-activated | Smooth Muscle Cells | ~90% | [2] |
| PEG 6000 | Silica (B1680970) | Human Fibroblasts | Significant reduction in spreading | [6] |
| PEG 1500 | Silica | Human Fibroblasts | Less effective reduction | [6] |
| PEG Gradient | Glass | Bovine Aortic Endothelial Cells | Adhesion rate inversely proportional to PEG thickness | [7] |
Table 3: Physicochemical Properties of PEGylated Surfaces
| PEG Derivative | Substrate | Characterization Method | Measured Parameter | Value | Reference |
| m-PEG-silane | Glass | Contact Angle | Water Contact Angle | 30-40° | [8] |
| Alkanethiol SAM | Gold | Contact Angle | Water Contact Angle | ~110° (unmodified) | |
| m-PEG11-thiol (expected) | Gold | Contact Angle | Water Contact Angle | 40-60° | |
| PEG 5kDa | Aldehyde-activated | Ellipsometry | Hydrated Layer Thickness (0.29 chains/nm²) | ~27 nm | [2] |
| NHS-PEG-NHS (MW ~3400) | Glass | AFM | Hydrated Film Thickness | 50-100 nm | [8] |
Experimental Protocols
Protocol 1: Functionalization of Gold Surfaces with m-PEG11-thiol
This protocol describes the formation of a self-assembled monolayer (SAM) of m-PEG11-thiol on a gold surface. This requires a thiol-derivatized version of this compound.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
m-PEG11-thiol
-
Anhydrous ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of m-PEG11-thiol in anhydrous ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates in the m-PEG11-thiol solution.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.[9]
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
-
Characterization:
-
The success of the functionalization can be confirmed by contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry.
-
Protocol 2: Functionalization of Amine-Reactive Surfaces with this compound
This protocol involves a two-step process: first, the surface is functionalized with amine groups, and then this compound is coupled to these amines after activation of its hydroxyl group.
Part A: Surface Amination (Example with Glass/Silica)
Materials:
-
Glass or silica substrates
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Acetone
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the substrates by sonicating in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates in an oven at 110°C for 1 hour.
-
-
APTES Solution Preparation:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
-
Silanization:
-
Immerse the cleaned substrates in the APTES solution for 2 hours at room temperature.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the substrates in an oven at 110°C for 1 hour to form a stable amine layer.
-
Part B: this compound Conjugation
Materials:
-
Amine-functionalized substrates
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4-8.5[10]
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.2 equivalents of DSC or CDI and a catalytic amount of TEA or DIPEA.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for 4-6 hours at room temperature to form the NHS ester of m-PEG11-acid.
-
-
Conjugation to Amine Surface:
-
Rinsing and Drying:
-
Rinse the substrates thoroughly with PBS, followed by DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Experimental Workflows and Signaling Pathways
Experimental Workflow for Surface Functionalization
Caption: Workflow for functionalizing a gold surface with m-PEG11-thiol.
Inhibition of Integrin-Mediated Cell Adhesion and Signaling
PEGylated surfaces effectively prevent the adsorption of extracellular matrix (ECM) proteins like fibronectin.[2] This, in turn, inhibits the binding of cell surface integrin receptors to the surface, a crucial step for cell adhesion, spreading, and the activation of downstream signaling pathways. One such pathway involves the Focal Adhesion Kinase (FAK), a key regulator of cell motility and proliferation.[13]
Caption: Inhibition of FAK signaling by a PEGylated surface.
References
- 1. mdpi.com [mdpi.com]
- 2. A correlation study of protein adsorption and cell behaviors on substrates with different densities of PEG chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 8. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Inhibition of focal adhesion kinase (FAK) signaling in focal adhesions decreases cell motility and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG11-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methoxy-polyethylene glycol with 11 ethylene (B1197577) glycol units (m-PEG11-OH) in the field of targeted drug delivery. This document outlines the core principles, experimental protocols, and relevant data for employing this compound in the development of advanced therapeutic systems.
Introduction to this compound in Drug Delivery
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that offers significant advantages in drug delivery system design. Its methoxy-terminated end renders it chemically inert, preventing unwanted reactions, while the hydroxyl terminus provides a reactive site for conjugation to drugs, targeting ligands, or nanoparticle surfaces. The 11-unit ethylene glycol chain strikes a balance between providing sufficient hydrophilicity to improve the solubility and pharmacokinetic profile of a conjugate, without creating excessive steric hindrance that might impede target binding.
Key Advantages of this compound:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drug molecules.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a drug, reducing renal clearance and prolonging its circulation half-life.
-
Reduced Immunogenicity: The "stealth" properties imparted by the PEG chain can shield the drug or nanoparticle from recognition by the immune system.
-
Versatile Linker: The terminal hydroxyl group can be readily activated or modified to conjugate with a variety of functional groups on drugs or carrier systems.
Applications of this compound
The primary applications of this compound in targeted drug delivery fall into two main categories:
-
Direct Drug Conjugation: Covalently attaching this compound to a small molecule drug to improve its physicochemical and pharmacokinetic properties.
-
Nanoparticle Functionalization: Incorporating this compound into the structure of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to enhance their stability, biocompatibility, and circulation time.
Quantitative Data Summary
The following tables summarize representative quantitative data for PEGylated drug delivery systems. It is important to note that data for systems specifically using this compound is limited in publicly available literature. Therefore, the presented data is often derived from studies using similar short-chain m-PEG derivatives and should be considered as a general reference.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Type | PEG Derivative Used | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Gold Nanoparticles | PEG | 51.27 ± 1.62 | Not Reported | -8.419 | Not Applicable | Not Applicable |
| PLGA Nanoparticles | mPEG-PLGA | 91.70 ± 2.11 | 0.22 ± 0.01 | -24.5 ± 1.16 | 12.01 ± 0.42 | 32.38 ± 2.76 |
| Magnetic Nanoparticles | mPEG | ~184 | Not Reported | Not Reported | Varies with drug | Varies with drug |
Data is representative and sourced from studies that may not have used the exact this compound derivative. Researchers should perform their own characterization for their specific formulation.
Table 2: In Vitro Drug Release from PEGylated Nanoparticles
| Nanoparticle System | Drug | Release Conditions | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| CHI-MgFe2O4 MNPs | Doxorubicin | pH 4.5 | ~70 | ~86 |
| CHI-MgFe2O4 MNPs | Doxorubicin | pH 7.4 | ~40 | ~49 |
| PVA-MgFe2O4 MNPs | Doxorubicin | pH 4.5 | ~60 | ~68 |
| PEG-MgFe2O4 MNPs | Doxorubicin | pH 4.5 | ~75 | ~84 |
This table illustrates the pH-dependent release profiles often observed with drug delivery systems designed for tumor targeting, where the acidic tumor microenvironment can trigger drug release.[1]
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in targeted drug delivery applications.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Drug
This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive species (e.g., a tosylate or a tresylate) followed by nucleophilic substitution with an amine-containing drug molecule.
Materials:
-
This compound
-
Tosyl chloride (TsCl) or Tresyl chloride (TsCl)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Amine-containing drug
-
Anhydrous dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
DCM, Methanol, Diethyl ether for purification
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Activation of this compound with Tosyl Chloride
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or TEA (1.5 equivalents).
-
Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the product with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting m-PEG11-OTs by silica gel column chromatography.
Step 2: Conjugation of m-PEG11-OTs with an Amine-Containing Drug
-
Dissolve the amine-containing drug (1 equivalent) and m-PEG11-OTs (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50°C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the m-PEG11-drug conjugate by an appropriate method, such as preparative HPLC or silica gel chromatography.
Protocol 2: Formulation of Drug-Loaded Nanoparticles with this compound Surface Modification
This protocol describes the formulation of polymeric nanoparticles using a nanoprecipitation method, incorporating a block copolymer containing m-PEG11 to achieve a PEGylated surface.
Materials:
-
PLGA-mPEG11 block copolymer (Poly(lactic-co-glycolic acid)-methoxy-poly(ethylene glycol))
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Acetone (B3395972) or acetonitrile (B52724) (organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve the PLGA-mPEG11 block copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 2 mL).
-
Stir the organic solution until both the polymer and the drug are fully dissolved.
-
In a separate beaker, add deionized water (e.g., 10 mL).
-
While vigorously stirring the deionized water, add the organic solution dropwise.
-
Observe the formation of a milky suspension, indicating the self-assembly of the polymer into nanoparticles and the encapsulation of the drug.
-
Continue stirring for at least 4 hours at room temperature to allow for the evaporation of the organic solvent.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove any remaining organic solvent and unencapsulated drug. Change the water periodically.
-
Collect the purified nanoparticle suspension.
Protocol 3: Characterization of this compound Functionalized Nanoparticles
A. Size and Zeta Potential Measurement
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.
B. Drug Loading Content and Encapsulation Efficiency
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain a dry powder.
-
Weigh the lyophilized nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Visualizations
References
Application Notes and Protocols for m-PEG11-OH in Polypeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of polyethylene (B3416737) glycol (PEG) as a support in solid-phase peptide synthesis (SPPS) has emerged as a valuable strategy to enhance the synthesis of complex and hydrophobic peptides. The unique properties of PEG, such as its amphiphilicity, biocompatibility, and favorable solvation characteristics, contribute to improved reaction kinetics and higher purity of the final peptide product. This document provides detailed application notes and experimental protocols for the use of monodispersed methoxy-polyethylene glycol with eleven ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) as a support for polypeptide synthesis.
The hydrophilic nature of the this compound linker helps to solvate the growing peptide chain, minimizing aggregation and improving the accessibility of reagents. This is particularly advantageous for the synthesis of "difficult" sequences that are prone to beta-sheet formation and incomplete reactions on traditional polystyrene-based resins. Furthermore, the defined length of the m-PEG11 linker provides a discrete spacer between the peptide and the solid support, which can be beneficial for subsequent biological assays.
Key Applications and Advantages of this compound Support
The utilization of this compound as a support in SPPS offers several distinct advantages:
-
Improved Solubility and Solvation: The PEG chain enhances the swelling of the resin in a variety of solvents, leading to better solvation of the growing peptide and improved diffusion of reagents.
-
Reduced Peptide Aggregation: By preventing the formation of secondary structures during synthesis, this compound supports can significantly improve the yield and purity of "difficult" peptides.
-
Enhanced Purity of Crude Peptides: The favorable reaction environment often leads to more complete coupling and deprotection steps, resulting in a higher percentage of the target peptide in the crude product.
-
Biocompatibility: The inherent biocompatibility of PEG makes it an attractive choice for the synthesis of peptides intended for biological and therapeutic applications.
Experimental Protocols
Protocol 1: Esterification of the First Fmoc-Amino Acid to this compound Support
This protocol describes the attachment of the C-terminal amino acid to the this compound support via a DCC/DMAP-mediated esterification.
Materials:
-
This compound
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the Fmoc-protected amino acid (3 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (3 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the this compound and amino acid mixture under stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting this compound is consumed.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the Fmoc-amino acid-loaded this compound support.
-
The loading of the first amino acid can be quantified by UV-Vis spectrophotometry of the piperidine-deprotected Fmoc group.
Workflow for Esterification of the First Amino Acid to this compound
Caption: Workflow for the esterification of the first Fmoc-amino acid to the this compound support.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Chemistry
This protocol outlines the standard steps for peptide chain elongation on the this compound support using Fmoc-chemistry.
Materials:
-
Fmoc-amino acid-loaded this compound support
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (3 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
Procedure:
-
Swelling: Swell the Fmoc-amino acid-loaded this compound support in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the support with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the support thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected support.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the support with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
SPPS Cycle on this compound Support
Caption: The iterative cycle of deprotection and coupling in solid-phase peptide synthesis on an this compound support.
Protocol 3: Cleavage of the Peptide from the this compound Support
This protocol describes the final cleavage of the synthesized peptide from the this compound support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-loaded this compound support
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-loaded support with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the support in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the support.
-
Wash the support with a small amount of fresh TFA.
-
Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
Data Presentation
The use of this compound as a support can lead to significant improvements in the synthesis of challenging peptides. The following table presents a hypothetical comparison of the synthesis of a model hydrophobic peptide on a standard polystyrene (PS) resin versus an this compound support.
| Parameter | Polystyrene (PS) Resin | This compound Support |
| Crude Peptide Purity (%) | 65 | 85 |
| Overall Yield (%) | 40 | 60 |
| Solubility in Aqueous Buffer | Low | High |
Note: The data presented in this table is illustrative and the actual results may vary depending on the specific peptide sequence and synthesis conditions.
Application Example: Synthesis of RGD Peptide and its Role in Integrin Signaling
The Arg-Gly-Asp (RGD) peptide sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors on the cell surface. The synthesis of RGD-containing peptides on this compound supports is advantageous due to the improved solubility and biocompatibility of the final product.
Upon binding of an RGD peptide to an integrin receptor, a signaling cascade is initiated that can influence cell behavior, including adhesion, migration, proliferation, and survival.
Integrin Signaling Pathway Activated by RGD Peptide
Caption: Simplified schematic of the integrin signaling pathway initiated by the binding of an RGD peptide.
Conclusion
The use of this compound as a support in polypeptide synthesis offers a powerful tool for overcoming the challenges associated with "difficult" sequences and for the preparation of high-purity peptides for biological and therapeutic applications. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this advanced synthesis support. The enhanced solubility, reduced aggregation, and biocompatibility conferred by the this compound linker make it a superior choice for the synthesis of a wide range of peptides, including bioactive sequences like the RGD motif.
Application Notes and Protocols for Creating Biocompatible Coatings with m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing biocompatible coatings using methoxy(polyethylene glycol) with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH). The protocols outlined below are intended to equip researchers with the necessary information to effectively utilize this compound for the modification of surfaces to prevent non-specific protein adsorption and cell adhesion, critical for applications in medical devices, drug delivery systems, and various bioassays.
Introduction to this compound Coatings
Poly(ethylene glycol) (PEG) has been widely adopted for surface modification due to its ability to create a hydrophilic and sterically hindering layer that repels proteins and cells. This "stealth" property is crucial for enhancing the biocompatibility of materials that come into contact with biological fluids and tissues. This compound is a discrete PEG molecule with a defined chain length, offering excellent control over the surface modification process and the resulting coating properties. Its terminal hydroxyl group allows for covalent attachment to a variety of surfaces through different chemical strategies.
Key Attributes of this compound Coatings:
-
Biocompatibility: PEG is non-toxic and non-immunogenic, minimizing adverse reactions in biological environments.
-
Protein Repellency: The hydrated PEG chains form a barrier that prevents the non-specific adsorption of proteins, a critical first step in biofouling and the foreign body response.
-
Reduced Cell Adhesion: By inhibiting protein adsorption, PEG coatings effectively reduce the attachment and spreading of cells.
-
Improved Solubility and Stability: In drug delivery applications, PEGylation can enhance the solubility and stability of therapeutic agents.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of PEGylation on protein adsorption and cell adhesion. While specific values may vary depending on the substrate, protein/cell type, and experimental conditions, these tables provide a general overview of the expected outcomes.
Table 1: Reduction of Protein Adsorption on PEG-Coated Surfaces
| Protein | Uncoated Surface Adsorption (ng/cm²) | PEG-Coated Surface Adsorption (ng/cm²) | Percent Reduction | Citation(s) |
| Fibrinogen | 250 - 500 | 25 - 50 | >90% | [1] |
| Lysozyme | 100 - 200 | 10 - 20 | >90% | |
| Albumin | 50 - 100 | 5 - 10 | >90% | [1] |
| IgG | 150 - 300 | 15 - 30 | >90% |
Table 2: Reduction of Cell Adhesion on PEG-Coated Surfaces
| Cell Type | Uncoated Surface Adhesion (% of control) | PEG-Coated Surface Adhesion (% of control) | Percent Reduction | Citation(s) |
| Fibroblasts | 100% | < 10% | >90% | |
| Endothelial Cells | 100% | < 15% | >85% | |
| Macrophages | 100% | < 20% | >80% | |
| Platelets | 100% | < 5% | >95% | [2] |
Experimental Protocols
Protocol for Surface Coating with this compound via Silanization
This protocol describes a common method for covalently attaching this compound to silica-based surfaces (e.g., glass, silicon wafers) or other surfaces that can be functionalized with silanol (B1196071) groups.
Materials:
-
Substrates (e.g., glass coverslips, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates in an oven at 110°C for at least 1 hour and then allow to cool in a desiccator.
-
-
Amino-silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes.
-
-
Activation of this compound (optional but recommended for stable linkage):
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.
-
Add a 2-fold molar excess of TEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form m-PEG11-NHS ester.
-
-
Grafting of this compound to the Surface:
-
Prepare a solution of the activated m-PEG11-NHS ester (or unactivated this compound if using a different coupling chemistry) in anhydrous DMF at a concentration of 10-50 mg/mL.
-
Immerse the amino-silanized substrates in the this compound solution.
-
Add a small amount of TEA to catalyze the reaction.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Rinse the coated substrates sequentially with DMF, ethanol, and DI water to remove any unreacted PEG.
-
Dry the substrates under a stream of nitrogen gas.
-
Protocol for Characterization of this compound Coatings
3.2.1. Contact Angle Goniometry
-
Purpose: To assess the hydrophilicity of the surface. A successful this compound coating will result in a more hydrophilic surface compared to the uncoated or silanized surface.
-
Procedure:
-
Place a 5-10 µL droplet of DI water onto the surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
-
Expected Results:
-
Uncoated glass/silicon: < 20°
-
APTES-coated surface: 50-70°
-
This compound coated surface: 30-50°[3]
-
3.2.2. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical states at the surface, confirming the presence of the PEG coating.
-
Procedure:
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the C 1s, O 1s, and Si 2p regions.
-
-
Expected Results:
-
An increase in the carbon (C 1s) and oxygen (O 1s) signals after PEGylation.
-
The high-resolution C 1s spectrum of a successful PEG coating will show a dominant peak around 286.5 eV, corresponding to the C-O bonds of the ethylene glycol repeat units.[4][5]
-
A decrease in the intensity of the substrate signals (e.g., Si 2p for a silicon-based substrate) due to attenuation by the PEG overlayer.
-
Protocol for Biocompatibility Assessment
3.3.1. Protein Adsorption Assay (e.g., using Enzyme-Linked Immunosorbent Assay - ELISA)
-
Purpose: To quantify the amount of protein adsorbed to the surface.
-
Procedure:
-
Incubate the this compound coated and uncoated control substrates in a solution of the protein of interest (e.g., fibrinogen, 1 mg/mL in PBS) for 1-2 hours at 37°C.
-
Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.
-
Block any remaining non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody specific to the adsorbed protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the enzyme (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.
-
Compare the signal from the coated and uncoated surfaces to determine the reduction in protein adsorption.
-
3.3.2. Cell Viability Assay (e.g., MTT Assay)
-
Purpose: To assess the cytotoxicity of the coating.
-
Procedure:
-
Seed cells (e.g., fibroblasts) onto the this compound coated and control surfaces in a 96-well plate.
-
Incubate for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[6][7]
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at 570 nm.[6]
-
Cell viability is proportional to the absorbance.
-
3.3.3. Cell Adhesion and Spreading Assay
-
Purpose: To visually and quantitatively assess the anti-adhesive properties of the coating.
-
Procedure:
-
Seed cells onto the this compound coated and control surfaces.
-
After a defined period (e.g., 4, 24, and 48 hours), wash the surfaces gently with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde.
-
Stain the cells with a fluorescent dye (e.g., DAPI for nuclei and phalloidin (B8060827) for the actin cytoskeleton).
-
Image the surfaces using a fluorescence microscope.
-
Quantify the number of adherent cells per unit area and assess their morphology (e.g., rounded vs. spread).
-
Mandatory Visualizations
Caption: Experimental workflow for creating and evaluating this compound biocompatible coatings.
Caption: Inhibition of protein adsorption and cell adhesion by this compound coatings.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Conjugation of m-PEG11-OH to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH) with primary amines. This process, commonly known as PEGylation, is a critical bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs.[1] The covalent attachment of the hydrophilic PEG chain can enhance solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule.[1][]
Overview of the Reaction
The terminal hydroxyl group of this compound is not inherently reactive towards primary amines. Therefore, a two-step activation process is typically required to facilitate conjugation. The most common strategy involves:
-
Activation of this compound : The terminal hydroxyl group is first converted into a more reactive functional group. This is typically achieved by transforming it into a carboxylic acid (m-PEG11-acid) which is then activated to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation with Primary Amines : The activated PEG derivative (e.g., m-PEG11-NHS ester) readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.[3][4]
An alternative, more direct activation method involves the use of disuccinimidyl carbonate (DSC) to create an amine-reactive succinimidyl carbonate derivative of the PEG.[5][6]
Key Applications
The conjugation of this compound to molecules with primary amines has a wide range of applications in therapeutics and drug delivery:
-
Protein and Peptide PEGylation : Enhancing the therapeutic properties of biologics by increasing their half-life and stability.[]
-
Small Molecule Drug Modification : Improving the solubility and pharmacokinetic profile of small molecule drugs.[1]
-
Antibody-Drug Conjugate (ADC) Development : Utilizing PEG as a hydrophilic linker between an antibody and a cytotoxic payload.[7]
-
Surface Functionalization : Modifying the surfaces of nanoparticles and liposomes to reduce non-specific protein binding and improve biocompatibility.[1][]
Quantitative Data Summary
The efficiency of the conjugation process is dependent on the specific reaction conditions and methods used. The following tables provide a summary of reported yields and reaction kinetics for the key steps.
Table 1: Yields for Activation of m-PEG-OH
| Activation Step | Reagents | Reported Yield | Reference |
| m-PEG-OH to m-PEG-ethyl acetate (B1210297) | Potassium t-butoxide, ethyl bromoacetate (B1195939) | ~71% | [8][9] |
| Hydrolysis of m-PEG-ethyl acetate to m-PEG-acid | Sodium hydroxide (B78521) | ~80% | [8][9] |
| m-PEG-OH to m-PEG-t-butyl ester | Potassium t-butoxide, t-butyl bromoacetate | Not specified | [8][9] |
| Hydrolysis of m-PEG-t-butyl ester to m-PEG-acid | Trifluoroacetic acid | ~95% | [8] |
| Direct oxidation of m-PEG-OH to m-PEG-acid | Chromium trioxide (CrO3) | 90-95% | [10] |
| Activation of m-PEG-acid to m-PEG-NHS ester (inferred) | EDC, NHS | ~60-90% | [7] |
Table 2: Kinetics of m-PEG-NHS Ester Reaction with Primary Amines
| pH | Half-life (t½) of Conjugation Reaction | Final Conjugate Yield | Reference |
| 8.0 | 80 minutes | ~80-85% | [11] |
| 8.5 | 20 minutes | Not specified | [11] |
| 9.0 | 10 minutes | ~87-92% | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent conjugation to primary amines.
Protocol 1: Two-Step Activation of this compound via Carboxylic Acid Intermediate
This protocol describes the conversion of this compound to m-PEG11-acid, followed by its activation to an NHS ester and reaction with a primary amine-containing molecule (e.g., a protein).
Step 1A: Conversion of this compound to m-PEG11-ethyl acetate
-
Materials:
-
This compound
-
Potassium t-butoxide
-
Ethyl bromoacetate
-
2-propanol
-
-
Procedure:
-
Dissolve this compound in toluene and perform azeotropic distillation to remove water.[8][9]
-
Cool the reaction mixture to 40°C and add potassium t-butoxide. Stir for 2 hours at 40°C.[8][9]
-
Add ethyl bromoacetate and stir the solution for 18 hours at 40°C.[8][9]
-
Filter the solution and remove the solvent by rotary evaporation.
-
Recrystallize the product from 2-propanol to yield m-PEG11-ethyl acetate.[8][9]
-
Step 1B: Hydrolysis to m-PEG11-acid
-
Materials:
-
m-PEG11-ethyl acetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methylene (B1212753) chloride
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the m-PEG11-ethyl acetate and sodium hydroxide in water and stir for 18 hours at room temperature.[8][9]
-
Extract the product with methylene chloride.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[8][9]
-
Recrystallize the residue from 2-propanol to obtain m-PEG11-acid.
-
Step 2: Activation of m-PEG11-acid and Conjugation to Primary Amines
-
Materials:
-
m-PEG11-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Protein or other amine-containing molecule
-
Desalting column
-
-
Procedure:
-
Dissolve m-PEG11-acid in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and a 1.2 to 1.5-fold molar excess of NHS to the m-PEG11-acid solution.[12]
-
Incubate the reaction at room temperature for 15-30 minutes. The optimal pH for this activation is between 4.5 and 7.2.[12]
-
Immediately add the activated m-PEG11-acid mixture to the protein solution in the Conjugation Buffer. The reaction with primary amines is most efficient at a pH between 7.0 and 8.5.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Purify the PEGylated conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual basis for PEGylation.
Caption: Experimental workflow for the conjugation of this compound to primary amines.
Caption: Logical relationship of PEGylation to improved therapeutic outcomes.
References
- 1. US3929873A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 3. mPEG-NHS - Ruixibiotech [ruixibiotech.com]
- 4. NHS-PEG-NHS [nanocs.net]
- 5. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5756593A - Method of preparing polyalkyene oxide carboxylic acids - Google Patents [patents.google.com]
- 9. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for m-PEG11-OH in Diagnostic Tool Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxy-poly(ethylene glycol)-hydroxyl (m-PEG11-OH) in the development of diagnostic tools. The unique properties of this mid-length PEG linker, including its hydrophilicity and defined length, make it a valuable reagent for enhancing the performance and stability of diagnostic assays. This document outlines key applications, detailed experimental protocols, and comparative data to facilitate its integration into your research and development workflows.
Introduction to this compound in Diagnostics
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group. The PEG chain imparts hydrophilicity, which is crucial for reducing non-specific binding of proteins and other biomolecules to surfaces, a common challenge in diagnostic assays that can lead to high background signals and reduced sensitivity.[1] The defined length of the PEG chain allows for precise control over the spacing between a functionalized surface or molecule and its binding partner, which can be critical for optimizing assay performance.[2]
The terminal hydroxyl group of this compound can be chemically activated to react with various functional groups on proteins, antibodies, nanoparticles, or solid surfaces, enabling its use in a wide range of diagnostic applications, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Modification of microplate surfaces to create a hydrophilic barrier that minimizes non-specific protein adsorption, thereby improving the signal-to-noise ratio.
-
Lateral Flow Assays (LFAs): Functionalization of nanoparticles (e.g., gold nanoparticles) to enhance their stability in biological samples and reduce non-specific binding to the nitrocellulose membrane.[3][4]
-
Biosensors: Surface modification of sensor chips to create an anti-fouling layer that improves the detection of target analytes in complex media.[5]
-
Bioconjugation: As a hydrophilic spacer arm for linking biomolecules such as antibodies, antigens, or enzymes, improving their solubility and stability.[6]
Key Applications and Experimental Protocols
Surface Modification of Microplates for Enhanced ELISA Performance
The hydroxyl group of this compound can be activated to create a reactive intermediate that can be covalently attached to the surface of polystyrene microplates. This process creates a hydrophilic layer that has been shown to significantly reduce the non-specific binding of proteins, leading to lower background and improved assay sensitivity.
Protocol: Activation of this compound and Covalent Immobilization on a Microplate
This protocol describes a two-step process for the surface modification of a 96-well microplate.
Materials:
-
This compound
-
Anhydrous Toluene (B28343)
-
p-Toluenesulfonyl chloride (TsCl)
-
Amine-modified 96-well microplate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Activation of this compound (Tosylation):
-
Dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous toluene to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG (m-PEG11-OTs).
-
Confirm the structure and purity of the product using NMR and mass spectrometry.
-
-
Covalent Immobilization on Amine-Modified Microplate:
-
Dissolve the m-PEG11-OTs in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Add the m-PEG11-OTs solution to the wells of an amine-modified 96-well microplate.
-
Incubate the plate overnight at room temperature with gentle agitation.
-
Wash the wells extensively with PBS to remove any unbound PEG.
-
The plate is now ready for the coating of capture antibodies or antigens for your ELISA. A blocking step with a traditional blocking agent like BSA may still be beneficial.
-
Workflow for Microplate Surface Modification:
Caption: Workflow for this compound activation and immobilization.
Functionalization of Gold Nanoparticles for Lateral Flow Assays
This compound can be derivatized with a thiol group (m-PEG11-SH) to enable its attachment to the surface of gold nanoparticles (AuNPs). This PEGylation step is critical for stabilizing the nanoparticles, preventing their aggregation in high-salt buffers, and minimizing non-specific binding on the LFA strip, which can significantly improve the assay's sensitivity and reliability.[3][4]
Protocol: Thiolation of this compound and Conjugation to Gold Nanoparticles
This protocol outlines the conversion of this compound to m-PEG11-SH and its subsequent conjugation to AuNPs.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Gold Nanoparticles (AuNPs, e.g., 40 nm)
-
Potassium Carbonate Buffer (pH ~9)
-
Antibody for conjugation
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Thiolation of this compound:
-
Activate the hydroxyl group of this compound by converting it to a good leaving group (e.g., tosylate, as described in section 2.1.1).
-
React the tosylated PEG with thiourea followed by hydrolysis with a base (e.g., NaOH) to yield the thiol-terminated PEG (m-PEG11-SH).
-
Purify the m-PEG11-SH by dialysis or size-exclusion chromatography.
-
-
Functionalization of Gold Nanoparticles with m-PEG11-SH and Carboxy-PEG-SH:
-
Prepare a solution of AuNPs in water.
-
Add a mixture of m-PEG11-SH and a carboxyl-terminated PEG-thiol (e.g., HS-PEG-COOH) to the AuNP solution. The ratio of the two PEGs can be optimized to control the density of carboxyl groups for antibody conjugation.
-
Incubate the mixture for several hours at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the AuNP surface.
-
Purify the PEGylated AuNPs by centrifugation and resuspend them in a suitable buffer (e.g., potassium carbonate buffer).
-
-
Antibody Conjugation to PEGylated AuNPs:
-
Activate the carboxyl groups on the surface of the PEGylated AuNPs by adding EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
Add the antibody to be conjugated to the activated AuNPs. The optimal antibody concentration should be determined empirically.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., Tris buffer or glycine).
-
Purify the antibody-conjugated AuNPs by centrifugation and resuspend them in a storage buffer containing a blocking agent like BSA.
-
Workflow for Gold Nanoparticle Functionalization and Conjugation:
Caption: Workflow for AuNP functionalization and antibody conjugation.
Quantitative Data Presentation
The length of the PEG linker can significantly impact the performance of a diagnostic assay. The following tables summarize quantitative data from various studies, highlighting the effect of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on Immunoassay Sensitivity
| PEG Linker Length | Assay Format | Analyte | Change in Detection Limit (vs. No PEG) | Reference |
| PEG4 | Sandwich ELISA | Protein A | ~1.5-fold improvement | [2] |
| This compound | Competitive ELISA | Hapten B | ~3-fold improvement | Hypothetical Data |
| PEG24 | Sandwich ELISA | Protein C | ~2.5-fold improvement | [2] |
| 12k-PEG | Anti-PEG ELISA | PEG-Intron | 1.9 ng/mL | [7] |
| 40k-PEG | Anti-PEG ELISA | Pegasys | 0.03 ng/mL | [7] |
Note: Hypothetical data for this compound is included for illustrative purposes as direct comparative studies for this specific linker in a competitive ELISA format were not found. The trend is based on the general understanding that mid-length PEGs offer a good balance of properties.
Table 2: Impact of PEGylation on Nanoparticle Stability and Non-Specific Binding
| Nanoparticle Type | PEG Linker | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reduction in Non-Specific Binding | Reference |
| Gold Nanoparticles | None | 45 ± 3 | -35 ± 4 | - | [8] |
| Gold Nanoparticles | m-PEG11-SH | 58 ± 4 | -12 ± 2 | ~70% | Hypothetical Data |
| Gold Nanoparticles | 5kDa PEG-SH | 75 ± 6 | -8 ± 2 | >85% | [8] |
Note: Hypothetical data for m-PEG11-SH is included to illustrate the expected trend. Longer PEG chains generally provide greater steric hindrance and a more significant reduction in non-specific binding.
Characterization of this compound Conjugates
Thorough characterization of PEGylated molecules is essential to ensure the quality and consistency of diagnostic reagents.
Protocol: Characterization of an Antibody-PEG Conjugate
1. Determination of PEGylation Degree by MALDI-TOF Mass Spectrometry:
-
Principle: This technique measures the mass-to-charge ratio of ions to determine the molecular weight of the conjugate. The mass difference between the native antibody and the PEGylated antibody reveals the number of PEG chains attached.[9]
-
Procedure:
-
Prepare a purified and desalted sample of the antibody-PEG conjugate.
-
Mix the sample with a suitable matrix (e.g., sinapinic acid) and spot it onto a MALDI target plate.
-
Acquire the mass spectrum. The resulting spectrum will show a series of peaks, with each peak corresponding to the antibody molecule with a different number of attached PEG linkers.[10]
-
Calculate the average degree of PEGylation from the peak distribution.
-
2. Assessment of Purity and Aggregation by Size-Exclusion Chromatography (SEC-HPLC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. This method can be used to separate the PEGylated antibody from unconjugated antibody and to detect the presence of aggregates.[9]
-
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified conjugate onto the column.
-
Monitor the elution profile using a UV detector (at 280 nm for proteins).
-
The PEGylated antibody will elute earlier than the unconjugated antibody due to its larger size. The presence of high molecular weight species eluting at the void volume indicates aggregation.
-
Logical Flow for Characterization of PEGylated Antibody:
Caption: Characterization workflow for antibody-PEG conjugates.
Conclusion
This compound is a versatile and effective tool for the development of robust and sensitive diagnostic assays. Its defined length and hydrophilic nature allow for precise control over surface properties and bioconjugate characteristics. By reducing non-specific binding and improving the stability of diagnostic reagents, this compound can contribute to the development of more reliable and accurate diagnostic tools. The protocols and data presented in these application notes provide a solid foundation for researchers and developers to effectively incorporate this compound into their diagnostic assay development pipelines.
References
- 1. assaybiotechnology.com [assaybiotechnology.com]
- 2. benchchem.com [benchchem.com]
- 3. lubio.ch [lubio.ch]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Enhancement of the sensitivity of surface plasmon resonance biosensor by modifying the metal surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG11-OH Conjugation Reactions
Welcome to the technical support center for optimizing your m-PEG11-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one terminus and a hydroxyl group at the other. The 11-unit PEG chain is hydrophilic and can enhance the solubility and stability of the molecule it is conjugated to.[1][2] Unlike PEG-acids, which are commonly coupled to amines using EDC/NHS chemistry, the terminal hydroxyl group of this compound must first be "activated" to react with nucleophiles like amines or thiols on your target molecule.[3][4]
Q2: What are the common methods to activate the hydroxyl group of this compound for conjugation?
The terminal hydroxyl group of this compound is not very reactive on its own and requires activation for efficient conjugation. Common activation strategies include:
-
Tosylation or Mesylation: The hydroxyl group can be converted into a tosylate (-OTs) or mesylate (-OMs) using tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively.[5][6][7] These are excellent leaving groups that can then be displaced by nucleophiles like primary amines (-NH2) or thiols (-SH) on your target molecule.[5][7]
-
Activation with p-Nitrophenyl Chloroformate (NPC): Reacting this compound with NPC in the presence of a base creates a highly reactive m-PEG11-NPC derivative. This activated PEG readily reacts with primary amines to form a stable urethane (B1682113) linkage.[8][9]
-
Activation with 1,1'-Carbonyldiimidazole (CDI): CDI is another reagent used to activate the hydroxyl group, forming a reactive imidazole (B134444) carbamate (B1207046) intermediate. This intermediate can then be reacted with a primary amine to yield a stable carbamate linkage.[10][11]
-
Conversion to an Aldehyde: The terminal hydroxyl group can be oxidized to an aldehyde. This aldehyde-functionalized PEG can then react with primary amines via reductive amination to form a stable secondary amine linkage.[8]
Q3: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?
Low conjugation yield is a common issue. Here are several factors to consider:
-
Inefficient Activation of this compound: The activation step is critical. Ensure that your activating reagents (e.g., TsCl, NPC, CDI) are fresh and anhydrous, as they are sensitive to moisture. The reaction should be carried out in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis of Activated PEG: Activated PEG derivatives, such as PEG-NPC or PEG-Tosylate, are susceptible to hydrolysis in aqueous solutions.[12] It is best to use the activated PEG immediately after preparation. If using aqueous buffers for the conjugation step, be mindful that higher pH increases the rate of hydrolysis.[12]
-
Suboptimal pH for Conjugation: The optimal pH for the conjugation reaction depends on the nucleophile on your target molecule. For reactions with primary amines (e.g., on lysine (B10760008) residues), a pH of 7.5 to 8.5 is often a good compromise to ensure the amine is deprotonated and nucleophilic without promoting excessive hydrolysis of the activated PEG.[12]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG. It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer for the conjugation step.[13]
-
Steric Hindrance: If the conjugation site on your target molecule is sterically hindered, the reaction may proceed slowly or inefficiently. Consider increasing the reaction time or using a longer PEG spacer if this is an issue.[13]
Q4: I am observing aggregation/precipitation of my protein during the conjugation reaction. What can I do?
Protein aggregation during PEGylation can be caused by several factors:
-
High Degree of PEGylation: Attaching too many PEG chains can alter the protein's solubility profile, leading to aggregation. To control the extent of PEGylation, you can adjust the molar ratio of the activated PEG to your protein. Start with a lower molar excess of the PEG reagent.[14]
-
Use of Organic Co-solvents: While some organic solvents like DMSO or DMF may be necessary to dissolve the activated PEG, they can destabilize certain proteins. Keep the final concentration of the organic co-solvent as low as possible, ideally below 10%.[15]
-
Incorrect Buffer Conditions: Ensure that the pH and composition of your conjugation buffer are suitable for maintaining the stability of your protein. It may be necessary to perform buffer optimization studies prior to conjugation.
Q5: How can I characterize my final this compound conjugate?
Characterization is essential to confirm successful conjugation and determine the degree of PEGylation. Commonly used techniques include:
-
SDS-PAGE: A simple and effective method to qualitatively assess PEGylation. The conjugated protein will show a shift to a higher apparent molecular weight compared to the unmodified protein.[15]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, confirming the addition of the m-PEG11 moiety.[13]
-
HPLC: Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reverse-Phase HPLC (RP-HPLC) can be used to separate the PEGylated product from unreacted starting materials and to assess the purity and heterogeneity of the conjugate.[16]
Troubleshooting Guides
Table 1: Troubleshooting Low Conjugation Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Inefficient activation of this compound | Use fresh, anhydrous activating reagents and solvents. Perform the activation reaction under an inert atmosphere. |
| Hydrolysis of activated PEG | Use the activated PEG immediately after preparation. Minimize exposure to moisture. | |
| Incorrect reaction pH | For amine conjugation, maintain a pH between 7.2-8.5. For thiol conjugation, a pH of 6.5-7.5 is often used. | |
| Presence of competing nucleophiles in the buffer | Use non-amine containing buffers such as PBS or borate buffer. | |
| Reaction starts but does not go to completion | Insufficient molar ratio of activated PEG | Increase the molar excess of the activated PEG reagent. Perform a titration to find the optimal ratio. |
| Steric hindrance at the conjugation site | Increase the reaction time. Consider using a longer PEG linker if available. | |
| Low concentration of reactants | If possible, increase the concentration of your target molecule and the activated PEG. |
Table 2: Troubleshooting Product Quality Issues
| Symptom | Possible Cause | Recommended Solution |
| Protein aggregation/precipitation | High degree of PEGylation | Reduce the molar ratio of activated PEG to your protein. |
| Unsuitable buffer conditions | Optimize the buffer composition and pH to maintain protein stability. | |
| High concentration of organic co-solvent | Minimize the final concentration of DMSO or DMF in the reaction mixture. | |
| High polydispersity (multiple PEGylated species) | Molar ratio of PEG to protein is too high | Decrease the molar ratio of activated PEG to favor mono-PEGylation. |
| Reaction time is too long | Reduce the incubation time to limit the extent of the reaction. | |
| Loss of protein activity | PEGylation at or near the active site | Consider site-specific conjugation strategies or protein engineering to protect the active site. |
| Harsh reaction conditions | Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a tosylate, which is a good leaving group for subsequent reaction with primary amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon gas
Procedure:
-
Preparation: Dry the this compound by azeotropic distillation with toluene (B28343) or by drying under high vacuum.
-
Dissolution: Dissolve the dried this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base and Catalyst: Add TEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution and stir.
-
Tosylation: Cool the mixture in an ice bath. Add TsCl (1.2 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove triethylammonium (B8662869) chloride precipitate.
-
Precipitation: Concentrate the filtrate under reduced pressure and precipitate the product by adding the concentrated solution dropwise to cold, stirred anhydrous diethyl ether.
-
Purification: Collect the precipitated m-PEG11-OTs by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR and MALDI-TOF MS.
Protocol 2: Conjugation of Activated m-PEG11-OTs to a Protein
This protocol outlines the conjugation of the tosyl-activated m-PEG11 to primary amine groups on a protein.
Materials:
-
m-PEG11-OTs (from Protocol 1)
-
Protein of interest
-
Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a known concentration (e.g., 2-10 mg/mL).
-
PEG Activation: Immediately before use, dissolve the m-PEG11-OTs in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved m-PEG11-OTs to the protein solution. Gently mix the reaction.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted m-PEG11-OTs. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis, exchanging the buffer to a suitable storage buffer for your protein.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by a protein concentration assay to determine the final yield.
Visualizations
Caption: Experimental workflow for this compound conjugation via tosylation.
References
- 1. medkoo.com [medkoo.com]
- 2. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]
- 3. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 7. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 8. interchim.fr [interchim.fr]
- 9. old.afu.edu.np [old.afu.edu.np]
- 10. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: m-PEG11-OH Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of m-PEG11-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities are typically other PEG oligomers (e.g., m-PEG10-OH, m-PEG12-OH), the corresponding diol (HO-PEG11-OH), and residual catalysts from synthesis. The presence and proportion of these impurities can vary significantly depending on the synthetic route and post-synthesis workup.
Q2: Which analytical technique is best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD), is the preferred method. RP-HPLC can effectively separate oligomers of different lengths, while MS confirms the molecular weight of each species. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and to check for the presence of the terminal methoxy (B1213986) group.
Q3: How should I store purified this compound?
A3: Purified this compound should be stored as a solid or in a non-protic anhydrous solvent (e.g., anhydrous dichloromethane (B109758) or acetonitrile) under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). This minimizes oxidation and moisture absorption, which can lead to degradation.
Troubleshooting Guide
Issue 1: Multiple peaks observed in the HPLC chromatogram of the final product.
-
Potential Cause A: Polydispersity. The additional peaks likely correspond to other PEG oligomers (m-PEGn-OH where n ≠ 11). This is the most common issue.
-
Solution: Optimize the chromatographic conditions to improve resolution. Consider using a longer column, a shallower gradient, or a different stationary phase. If baseline separation is not achievable, preparative HPLC or flash chromatography may be necessary for purification.
-
-
Potential Cause B: Presence of Diol Impurity. A peak corresponding to HO-PEG11-OH may be present. This impurity is more polar than the desired product.
-
Solution: In RP-HPLC, the diol will typically elute earlier than the monomethoxy product. Adjusting the mobile phase polarity can enhance separation. For preparative scale, flash chromatography on silica (B1680970) gel can be effective, as the two hydroxyl groups of the diol will interact more strongly with the silica compared to the single hydroxyl group of the product.
-
-
Potential Cause C: Isomers or Degradation. Although less common for this molecule, branched isomers or degradation products could be present.
-
Solution: Use Mass Spectrometry (MS) to identify the molecular weights of the species in each peak. This will help determine if they are isomers (same molecular weight) or different species.
-
Issue 2: Low recovery yield after purification.
-
Potential Cause A: Product Adsorption. The polar nature of the hydroxyl group can lead to irreversible adsorption onto the stationary phase, especially with silica gel.
-
Solution: For silica gel chromatography, consider adding a small amount of a polar modifier like methanol (B129727) to the mobile phase to reduce strong interactions. For HPLC, ensure the column is properly conditioned and not overly retentive for your molecule.
-
-
Potential Cause B: Product is too soluble in the mobile phase. In normal-phase chromatography, if the mobile phase is too polar, the product may elute too quickly with poor separation and appear as a broad, low-intensity peak, leading to poor fractionation and recovery.
-
Solution: Decrease the polarity of the mobile phase. Perform systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions.
-
Comparative Data on Purification Techniques
The following table summarizes the effectiveness of common purification techniques for this compound.
| Purification Technique | Resolution | Throughput | Scalability | Key Advantage | Key Disadvantage |
| Flash Chromatography (Silica) | Moderate | High | Excellent | Good for removing highly polar or non-polar impurities. | May not separate adjacent oligomers (e.g., n=10, 11, 12). |
| Preparative RP-HPLC | Excellent | Low | Moderate | Capable of separating adjacent oligomers and diol impurities. | Lower loading capacity; requires significant solvent usage. |
| Size Exclusion Chromatography (SEC) | Low | Moderate | Good | Useful for removing high molecular weight polymers or aggregates. | Ineffective for separating species with similar molecular weights. |
Key Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Silica Gel
-
Column Packing: Select a silica gel column appropriate for your sample size. Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane (DCM)).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If it does not fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a dry load.
-
Loading: Carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 10% methanol in DCM over 10-15 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector signal (if applicable) or by collecting fixed-volume fractions.
-
Analysis: Analyze the collected fractions using TLC or analytical HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Analysis by RP-HPLC
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detector: ELSD or Mass Spectrometer.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B (linear gradient)
-
15-17 min: 70% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 30% B
-
20-25 min: Re-equilibrate at 30% B
-
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks. Use MS data to confirm the identity of the main peak and impurities.
Visualizations
Caption: A high-level overview of the purification and quality control workflow.
Caption: A decision tree for identifying sources of HPLC impurities.
Caption: Separation of PEG species based on polarity in RP-HPLC.
Technical Support Center: m-PEG11-OH Protein Conjugates
Welcome to the technical support center for m-PEG11-OH protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require activation?
A1: this compound is a monodisperse polyethylene (B3416737) glycol linker with a terminal hydroxyl (-OH) group. This hydroxyl group is not reactive towards functional groups on proteins (like amines or thiols) under standard bioconjugation conditions. Therefore, it must first be "activated" by converting the -OH group into a more reactive functional group, such as a tosylate, aldehyde, or an active ester, before it can be conjugated to a protein.[1] This activation step is a critical prerequisite for successful conjugation.
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a common issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[2]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.
-
High Degree of PEGylation: Attaching too many PEG chains to a single protein molecule (multi-PEGylation) can alter its solubility profile and lead to precipitation.
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional (i.e., contains bifunctional impurities), it can link multiple protein molecules together, causing extensive aggregation.
-
Poor Reagent Solubility: If the activated PEG reagent is not fully dissolved before being added to the aqueous protein solution, it can cause the protein to precipitate at the point of addition.[3]
Q3: How does pH affect the conjugation reaction and aggregation?
A3: The pH of the reaction is a critical parameter. For the common strategy of targeting primary amines (N-terminus and lysine (B10760008) residues), the reaction is most efficient at a pH of 7.0-8.0. However, the activation of a PEG-acid (a common derivative of this compound) with EDC/NHS chemistry is most efficient at a slightly acidic pH of 4.5-6.0.[4] Running the reaction outside the protein's stability pH range can lead to denaturation and aggregation. Therefore, a two-step process or careful pH management is often required.[5]
Q4: How do I choose the optimal molar ratio of PEG to protein?
A4: The ideal molar ratio is protein-dependent and must be determined empirically. A high molar excess of the PEG reagent can drive the reaction to completion but also increases the risk of multi-PEGylation and subsequent aggregation. It is advisable to start with a lower molar ratio (e.g., 3:1 to 5:1 of PEG to protein) and perform a titration, systematically increasing the ratio while monitoring for both conjugation efficiency and the formation of aggregates.
Q5: Can excipients be used to prevent aggregation during the reaction?
A5: Yes, certain additives, known as excipients, can help stabilize the protein and prevent aggregation. Common examples include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose): These act as protein stabilizers.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions.[6][7]
-
Non-ionic Surfactants (e.g., Polysorbate 20): Used at low concentrations, these can prevent surface-induced aggregation.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound protein conjugation.
| Problem | Potential Cause | Recommended Solution |
| Protein Precipitates Immediately Upon Adding Activated PEG | 1. Poor PEG Reagent Solubility: Reagent not fully dissolved. 2. High Local Concentration: Adding the reagent too quickly. | 1. Prepare a stock solution of the activated PEG in a water-miscible organic solvent (e.g., DMSO, DMF). Ensure the final solvent concentration in the reaction is low (<10%).[3] 2. Add the PEG stock solution dropwise to the protein solution with gentle, continuous stirring. |
| Low or No Conjugation Efficiency | 1. Inactive PEG Reagent: The hydroxyl group of this compound was not successfully activated. 2. Incorrect Reaction pH: pH is not optimal for the specific coupling chemistry. 3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | 1. Verify the activation of this compound using an appropriate analytical method (e.g., NMR, MS) before proceeding. 2. Ensure the pH is optimized for your chosen chemistry (e.g., pH 7-8 for NHS esters reacting with amines).[9] 3. Perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES.[5] |
| High Levels of Aggregation Observed After Reaction | 1. High Degree of PEGylation: Molar ratio of PEG to protein is too high. 2. Suboptimal Buffer Conditions: pH or ionic strength is destabilizing the protein. 3. Reaction Temperature is Too High: Elevated temperatures can promote denaturation. | 1. Reduce the molar ratio of activated PEG to protein. Perform a titration to find the optimal balance. 2. Screen different buffer conditions to find one that maintains protein stability. Consider adding a stabilizing excipient like arginine.[7] 3. Perform the conjugation reaction at a lower temperature (e.g., 4°C), which can favor a more controlled reaction. |
| Product Contains Multiple PEGylated Species (High Polydispersity) | 1. Molar Ratio Too High: Favors multi-PEGylation. 2. Reaction Time Too Long: Allows for more sites to react. | 1. Decrease the molar ratio of activated PEG to protein to favor mono-PEGylation. 2. Reduce the incubation time. Monitor the reaction over time to find the point of optimal mono-conjugation. |
Visual Troubleshooting and Workflows
This compound Activation and Conjugation Workflow
The following diagram outlines the essential steps for activating this compound and conjugating it to a protein, highlighting critical points where issues can arise.
Troubleshooting Decision Tree for Aggregation
If you observe aggregation, use this decision tree to diagnose the potential cause.
Key Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes a general method to activate the terminal hydroxyl group of this compound with a tosyl group, making it reactive towards nucleophiles.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath (0°C).
-
Add triethylamine (approx. 1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (approx. 1.2 equivalents) portion-wise while stirring.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of m-PEG11-OTs.
-
Upon completion, wash the reaction mixture with cold water, dry the organic layer, and evaporate the solvent to obtain the activated PEG. The product should be thoroughly dried and stored under inert gas.[10][11]
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying aggregates.[12][13]
Materials:
-
HPLC or FPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight range of your protein and its potential aggregates.
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Protein conjugate sample
-
Unmodified protein control
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Filter your protein conjugate sample and the unmodified control through a 0.22 µm filter to remove any large particulates.
-
Inject the unmodified protein control onto the column and record the chromatogram. This will establish the retention time of the monomeric protein.
-
Inject the PEGylated protein sample and record the chromatogram.
-
Analyze the data:
-
Peaks eluting before the main monomer peak represent soluble aggregates (dimers, trimers, and higher-order species).[14]
-
Integrate the peak areas to determine the relative percentage of monomer, aggregate, and any low-molecular-weight species.
-
For absolute molecular weight determination, couple the system to a multi-angle light scattering (MALS) detector (SEC-MALS).[15][16]
-
Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[17][18]
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered buffer
-
Protein conjugate sample
Procedure:
-
Ensure the cuvette is scrupulously clean by rinsing with filtered water and a suitable solvent (e.g., ethanol), then drying completely.[19]
-
Filter the protein sample through a low-protein-binding 0.22 µm or smaller syringe filter directly into the cuvette to remove dust and large aggregates.[19][20] A minimum concentration of 0.2 mg/mL is often recommended for proteins.[20]
-
Place the cuvette in the DLS instrument and allow the sample temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The instrument will generate an autocorrelation function and calculate the size distribution.
-
Analyze the results:
-
A single, narrow peak indicates a monodisperse sample (predominantly monomer).
-
The presence of a second peak at a much larger hydrodynamic radius (Rh) is indicative of aggregation.
-
A high polydispersity index (>20%) also suggests the sample is heterogeneous and may contain aggregates.[21]
-
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 11. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Characterization of high-molecular-weight nonnative aggregates and aggregation kinetics by size exclusion chromatography with inline multi-angle laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wyatt.com [wyatt.com]
- 16. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 17. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. strgen.org [strgen.org]
troubleshooting low yield in m-PEG11-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of m-PEG11-OH.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower than expected yield in our this compound synthesis. What are the common causes?
Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions, reagent quality, and purification procedures. The most common synthetic route is the Williamson ether synthesis, which involves the stepwise addition of ethylene (B1197577) glycol units. Key areas to investigate include:
-
Incomplete Deprotection: If a protecting group strategy is used, incomplete removal of the protecting group on the growing PEG chain will prevent the subsequent addition of the next monomer unit, leading to a mixture of shorter PEG chains and unreacted starting materials.
-
Inefficient Coupling (Williamson Ether Synthesis): The nucleophilic substitution reaction between the alkoxide of the growing PEG chain and the protected ethylene glycol monomer may be incomplete. This can be due to steric hindrance, poor nucleophilicity of the alkoxide, or a suboptimal leaving group on the monomer.
-
Side Reactions: Undesirable side reactions can consume starting materials and generate impurities, reducing the yield of the desired this compound. A common side reaction is the base-catalyzed elimination of the alkylating agent.
-
Moisture Contamination: Polyethylene glycol synthesis is highly sensitive to moisture. Water can react with the strong bases (e.g., NaH) used to generate alkoxides, quenching the reaction. It can also lead to the formation of diols as side products.
-
Product Loss during Purification: Due to the polar nature of this compound, significant product loss can occur during aqueous workups and chromatographic purification.
Q2: How can we minimize the impact of moisture on our this compound synthesis?
Strict anhydrous conditions are critical for a successful synthesis. Here are several measures to minimize moisture contamination:
-
Flame-Dry Glassware: All glassware should be thoroughly flame-dried under vacuum or in an oven at >120°C for several hours and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use Anhydrous Solvents: Solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) or purchased as anhydrous grade and stored under an inert atmosphere.
-
Handle Reagents under Inert Atmosphere: Strong bases like sodium hydride (NaH) are extremely moisture-sensitive and should be handled in a glovebox or under a positive pressure of inert gas. Other reagents should also be protected from atmospheric moisture.
-
Dry Starting Materials: Ensure all starting materials, including the initial methoxy-PEG alcohol and the protected ethylene glycol monomers, are thoroughly dried before use, for instance, by azeotropic distillation with toluene.
Q3: We are observing multiple spots on our TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Common impurities in this compound synthesis include:
-
Unreacted Starting Materials: Unreacted methoxy-capped PEG starting material and the protected ethylene glycol monomer.
-
Shorter PEG Chains: Incomplete coupling at each step will result in a mixture of m-PEGn-OH where 'n' is less than 11.
-
Di-PEG Species: If the protecting group strategy is not fully effective, reaction at both ends of an ethylene glycol unit can lead to the formation of longer PEG chains.
-
Elimination Byproducts: Base-catalyzed elimination of the tosylate or other leaving group from the monomer can generate vinyl ethers.
-
Hydrolysis Products: Reaction with trace amounts of water can lead to the formation of diols.
Q4: What are the recommended methods for purifying this compound?
Purification of monodisperse PEGs like this compound can be challenging due to their polarity and potential for a narrow distribution of chain lengths. The most effective method is typically column chromatography.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying this compound. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the desired product.
-
Preparative HPLC: For higher purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be used.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent like cold diethyl ether.[1] This is more effective for higher molecular weight PEGs but can be attempted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive base (e.g., NaH) due to moisture exposure. | Use fresh, high-quality NaH. Handle under strict anhydrous and inert conditions. |
| Poor quality of starting materials or solvents. | Purify starting materials and use freshly distilled anhydrous solvents. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Deprotonation is often done at 0°C, while the coupling reaction may require elevated temperatures. | |
| Multiple Spots on TLC (Low Rf) | Incomplete deprotection of the growing PEG chain. | Extend the deprotection reaction time or use a stronger deprotection agent if applicable. Monitor the deprotection step by TLC until the starting material is consumed. |
| Multiple Spots on TLC (Similar Rf to product) | Incomplete coupling reaction leading to a mixture of PEG chain lengths. | Increase the excess of the monomer and/or the coupling time. Consider using a more reactive leaving group on the monomer (e.g., tosylate). |
| Formation of di-PEG byproducts. | Ensure efficient monoprotection of the ethylene glycol monomer to prevent reaction at both ends. | |
| Streaking on TLC/Column Chromatography | Polar nature of the PEG. | Use a more polar solvent system for chromatography (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/methanol). Adding a small amount of a modifier like triethylamine (B128534) to the eluent can sometimes improve peak shape. |
| Difficulty in Removing Byproducts | Byproducts have similar polarity to the desired product. | Optimize the chromatographic conditions. A shallower gradient or a different stationary phase (e.g., alumina) might provide better separation. Preparative HPLC may be necessary for high purity. |
Experimental Protocols
General Protocol for Stepwise this compound Synthesis via Williamson Ether Synthesis
This protocol outlines a general procedure for the stepwise synthesis of this compound using a protecting group strategy. Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Materials:
-
Methoxy-PEG-OH (as the starting material, e.g., m-PEG4-OH)
-
Tetraethylene glycol monotosylate (or other suitable protected ethylene glycol monomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Deprotonation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the starting m-PEGn-OH (1 equivalent).
-
Dissolve the PEG alcohol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve the protected ethylene glycol monomer (e.g., tetraethylene glycol monotosylate, 1.5 equivalents) in anhydrous THF.
-
Add the solution of the monomer to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (or a suitable temperature based on the reactivity of the monomer) and monitor the reaction progress by TLC. The reaction may take several hours to 24 hours.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to 0°C.
-
Quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified m-PEG(n+4)-OH.
-
-
Iteration:
-
Repeat the deprotection and coupling steps until the desired chain length (this compound) is achieved. A deprotection step will be required if a protecting group is used on the monomer.
-
Data Presentation
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Symptom | Potential Cause | Diagnostic Check | Suggested Solution |
| Low overall yield with multiple shorter PEG chains observed by MS. | Incomplete coupling at each step. | Analyze crude product by Mass Spectrometry to see the distribution of PEG lengths. | Increase excess of monomer, increase reaction time, or use a more reactive leaving group. |
| Low yield with significant unreacted starting material. | Inactive base or insufficient deprotonation. | Check the quality of the base. Monitor the deprotonation step by observing hydrogen gas evolution. | Use fresh, high-quality base. Ensure anhydrous conditions. |
| Low yield with formation of non-polar byproducts. | Elimination side reaction. | Analyze byproducts by NMR and MS. | Use a less sterically hindered base or a lower reaction temperature for the coupling step. |
| Significant loss of product during work-up. | Product is partially soluble in the aqueous phase. | Analyze the aqueous layer by TLC or HPLC for the presence of the product. | Perform multiple extractions with a suitable organic solvent. Back-extract the aqueous layer. |
Visualizations
Diagram 1: General Workflow for Stepwise this compound Synthesis
Caption: Workflow for the stepwise synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
stability issues of m-PEG11-OH in solution
Welcome to the technical support center for m-PEG11-OH. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My this compound solution has a lower pH than expected and shows increased ionic strength. What could be the cause?
Answer: This is a common sign of oxidative degradation.[1] The ether linkages in the polyethylene (B3416737) glycol chain are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and elevated temperatures.[1][2] This degradation process can lead to the formation of acidic byproducts like aldehydes and carboxylates, resulting in a decrease in the solution's pH and an increase in its conductivity.[1] To mitigate this, it is crucial to store solutions under recommended conditions.
Question 2: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis of a PEGylated molecule. Could my this compound stock be the source of impurities?
Answer: Yes, this is a distinct possibility. Aged or improperly stored this compound can degrade, leading to a mixture of different PEG species. The degradation can cause chain scission, resulting in PEGs of lower molecular weight, or the formation of reactive impurities like aldehydes and peroxides.[1][2] These byproducts can lead to unexpected side reactions during conjugation or appear as impurities in your final analysis.[3][4] It is recommended to verify the purity of your this compound stock solution using a suitable analytical method if you suspect degradation.
Question 3: My PEGylation reaction efficiency is lower than expected. Could the stability of this compound be a factor?
Answer: Absolutely. The terminal hydroxyl group (-OH) of this compound is the reactive site for conjugation (after activation). If the PEG chain has degraded, the overall purity of the this compound is reduced, meaning you have less of the desired reactive species in your solution. Furthermore, degradation byproducts could potentially interfere with the conjugation reaction.[5] Reaction pH is also a critical factor; for instance, reactions with NHS esters are most efficient at a pH of 7-9 to ensure the target amine groups are sufficiently nucleophilic.[6][7][8]
Question 4: I'm working with a sensitive protein. How can I minimize potential damage from this compound impurities?
Answer: To protect sensitive biomolecules, it is essential to use high-purity this compound and to handle it correctly. Peroxides, a potential degradation byproduct, can damage proteins. Consider using fresh solutions for each experiment. If you suspect contamination, there are procedures to remove aldehydes and peroxides from PEG solutions.[2] Additionally, ensuring your reaction buffer conditions are optimal and that you are using an appropriate quenching strategy can help minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solid and stock solutions?
A1:
-
Solid Form: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[9]
-
Stock Solutions: Aqueous solutions are most stable when stored frozen at -20°C.[1][2] Refrigeration at 4°C is better than room temperature.[1][2] To minimize oxidation, it is best practice to purge the container with an inert gas like argon and protect it from light.[1][2]
Q2: What factors accelerate the degradation of this compound in solution?
A2: The primary factors that accelerate degradation are:
-
Elevated Temperature: Warmer temperatures increase the rate of chemical degradation.[1][2][10]
-
Oxygen: The presence of oxygen is a key factor in the oxidative degradation pathway.[1][2][11]
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation.[1][2]
-
Extreme pH: While PEGs are generally stable over a range of pH values, highly acidic or basic conditions can promote hydrolysis, especially if the PEG is part of an ester linkage.[12]
Q3: How does the molecular weight of PEG affect its stability?
A3: While this compound is a monodisperse compound, in the broader context of polyethylene glycols, some studies suggest that lower molecular weight PEGs may require less time for degradation.[13] However, the fundamental degradation pathway via oxidation remains the same regardless of chain length.
Q4: Can I use a PEG solution that has been stored at room temperature for an extended period?
A4: It is not recommended, especially for sensitive applications like bioconjugation. Storing PEG solutions at room temperature accelerates aging effects, leading to a drop in pH and the formation of impurities.[1][2] Using such a solution can lead to inconsistent results and potential damage to biomolecules.[2]
Quantitative Data on PEG Stability
The following table summarizes data from a study by Hampton Research on the stability of various polyethylene glycol solutions over 18 months under different storage conditions. While not specific to this compound, these data illustrate the general trends in pH and conductivity changes due to degradation, highlighting the importance of proper storage.
| Storage Condition | PEG Type | Initial pH | Final pH (18 mo) | Initial Conductivity (µS) | Final Conductivity (18 mo) |
| Room Temp (22.5°C) | PEG 400 | 5.34 | 3.65 | 1.1 | 13.9 |
| PEG 4000 | 5.40 | 4.09 | 4.0 | 22.0 | |
| PEG 8000 | 5.81 | 4.22 | 8.8 | 32.1 | |
| Refrigerated (4°C) | PEG 400 | 5.34 | 4.22 | 1.1 | 2.5 |
| PEG 4000 | 5.40 | 4.88 | 4.0 | 5.8 | |
| PEG 8000 | 5.81 | 5.02 | 8.8 | 11.4 | |
| Frozen (-20°C) | PEG 400 | 5.34 | 5.25 | 1.1 | 1.1 |
| PEG 4000 | 5.40 | 5.31 | 4.0 | 4.0 | |
| PEG 8000 | 5.81 | 5.62 | 8.8 | 8.9 |
Data adapted from Hampton Research.[1][2] Conductivity was measured at 25°C.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the desired solvent (e.g., ultrapure water, PBS buffer) to a known concentration (e.g., 10 mg/mL).
-
Sterile filter the solution using a 0.22 µm filter if necessary.
-
-
Initiation of Stability Study:
-
Divide the stock solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
Purge the headspace of each vial with argon or nitrogen to minimize oxygen exposure.
-
Store the aliquots under different stress conditions:
-
Control: -20°C (protected from light)
-
Refrigerated: 4°C (protected from light)
-
Room Temperature: 25°C (protected from light)
-
Elevated Temperature: 40°C (protected from light)
-
-
-
Sample Collection:
-
Collect samples from each condition at predetermined time points (e.g., T=0, 1 week, 4 weeks, 8 weeks, 12 weeks).
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is ideal for analyzing PEGs, which lack a strong chromophore. A Refractive Index (RI) detector can also be used.
-
Column: A C8 or C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid), is typically used.
-
Analysis: Inject the samples and quantify the peak area of the intact this compound. Monitor for the appearance of new peaks, which indicate degradation products.
-
Quantification: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Visual Guides
The following diagrams illustrate key concepts related to this compound stability.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
side reactions of m-PEG11-OH and how to avoid them
Welcome to the technical support center for m-PEG11-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It consists of a chain of eleven ethylene (B1197577) glycol units, with one end capped by a methoxy (B1213986) group ('m') and the other terminated with a reactive hydroxyl group ('-OH').[1][2][3] Its specific structure makes it a valuable hydrophilic linker in various applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for PEGylating biomolecules to improve their solubility and pharmacokinetic properties.[1][3]
Q2: What are the primary applications of this compound?
A2: The primary use of this compound is as a linker or spacer in bioconjugation.[1] The terminal hydroxyl group can be functionalized to react with other molecules, such as proteins, peptides, or small molecule drugs.[] Key applications include:
-
PROTAC Development: It serves as a flexible, hydrophilic linker connecting a target-binding ligand to an E3 ligase ligand.[1][2]
-
Drug Delivery: It can be used to enhance the solubility and bioavailability of poorly soluble drugs.[3]
-
PEGylation: Modifying therapeutic proteins or peptides to increase their stability, reduce immunogenicity, and extend their circulation half-life.[][5]
-
Surface Modification: Functionalizing surfaces of nanoparticles or medical devices to improve biocompatibility.[6]
Q3: What is the most common reaction involving the -OH group of this compound?
A3: The terminal hydroxyl group is a primary alcohol, making it suitable for a range of common organic reactions. The most frequent transformations are nucleophilic substitutions and acylations, such as:
-
Etherification: Particularly the Williamson ether synthesis, where the alcohol is deprotonated to an alkoxide and reacted with an alkyl halide to form an ether linkage.[7][8]
-
Esterification: Reaction with a carboxylic acid (often activated, e.g., as an acyl chloride or NHS ester) to form a stable ester bond.[9]
-
Activation: Conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) to facilitate subsequent nucleophilic substitution reactions.[10]
Q4: How can I detect side products in my this compound reaction?
A4: A combination of chromatographic and spectrometric techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for separating the desired product from unreacted starting material and impurities.[11]
-
Size-Exclusion Chromatography (SEC): Useful for separating molecules based on their hydrodynamic volume, which is effective for analyzing PEGylated proteins.[12][13]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are critical for confirming the mass of the desired product and identifying the masses of unknown impurities, which can help deduce their structure.[14]
Troubleshooting Guide: Common Side Reactions & Solutions
This guide addresses specific issues that may arise during the functionalization of this compound.
Issue 1: Mass spectrometry shows a product with a mass of +14 Da or -2 Da relative to the expected product.
-
Potential Cause: Oxidation. The terminal hydroxyl group of this compound is a primary alcohol, which is susceptible to oxidation.
-
Oxidation to Aldehyde (-2 Da): Mild oxidation can convert the terminal -CH₂OH to a -CHO group.
-
Oxidation to Carboxylic Acid (+14 Da): Further oxidation of the aldehyde or direct strong oxidation of the alcohol yields a carboxylic acid (-CH₂OH becomes -COOH). This can occur if the reaction is exposed to air (autoxidation) for prolonged periods, especially in the presence of certain metal catalysts, or if oxidizing contaminants are present.
-
-
Solutions & Avoidance Strategies:
-
Use High-Purity Reagents: Ensure all solvents and reagents are free from oxidizing impurities.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction requires heat or long reaction times.
-
Avoid Incompatible Reagents: Be mindful of reagents that can act as oxidants. For example, some "green" oxidation reactions utilize PEG as a solvent medium, highlighting the potential for unintended oxidation.[15][16]
-
Issue 2: The reaction yield is low, and analysis shows a significant amount of starting this compound remains.
-
Potential Cause 1: Incomplete Deprotonation (for Williamson Ether Synthesis). The Williamson ether synthesis requires the conversion of the alcohol to a more nucleophilic alkoxide.[7][8] If the base used is not strong enough or is used in insufficient quantity, the reaction will be slow or incomplete.
-
Potential Cause 2: Poor Leaving Group. The reaction partner for the this compound must have a good leaving group (e.g., I⁻, Br⁻, TsO⁻). If the leaving group is poor (e.g., Cl⁻, OH⁻), the substitution reaction will not proceed efficiently.[8]
-
Solutions & Avoidance Strategies:
-
Optimize Base and Stoichiometry: For ether synthesis, use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.[8][17] Use a slight excess of the base.
-
Choose an Effective Alkylating Agent: Use alkyl halides with better leaving groups (I > Br > Cl). Alternatively, use alkyl sulfonates (tosylates, mesylates) which are excellent leaving groups.
-
Activate the Hydroxyl Group: If reacting with a poor electrophile, first convert the -OH group into a tosylate or mesylate. This turns it into an excellent leaving group for a subsequent Sₙ2 reaction.
-
Issue 3: HPLC analysis shows multiple product peaks, and MS indicates the presence of di-substituted or cross-linked species.
-
Potential Cause: Diol Impurities. The this compound starting material may contain a certain percentage of the corresponding diol (HO-PEG11-OH). This impurity has two reactive hydroxyl groups, which can lead to the formation of cross-linked or di-substituted products, complicating purification and analysis.
-
Solutions & Avoidance Strategies:
-
Verify Starting Material Purity: Before starting the synthesis, analyze the this compound raw material by HPLC and MS to quantify the level of diol and other impurities.
-
Purify Starting Material: If the diol content is significant, purify the this compound using preparative HPLC or column chromatography before use.
-
Adjust Stoichiometry: If purification is not feasible, a large excess of the this compound reagent relative to the substrate can be used to statistically favor mono-substitution. This will, however, require a more rigorous purification step later to remove unreacted PEG.
-
Issue 4: Reaction produces a complex mixture of products, including smaller, unexpected fragments.
-
Potential Cause: Depolymerization or Elimination.
-
Depolymerization: Under harsh conditions (e.g., strong acid or base, high temperatures), the ether linkages of the PEG backbone can be cleaved.[18]
-
Elimination (E2) Reaction: In Williamson ether synthesis, if the alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of alkenes.[7][8]
-
-
Solutions & Avoidance Strategies:
-
Use Mild Reaction Conditions: Avoid excessively high temperatures and extreme pH values. Most bioconjugation reactions are designed to proceed under mild conditions to protect sensitive biomolecules.[19]
-
Select Appropriate Reagents: For Williamson ether synthesis, always use a methyl or primary alkyl halide as the electrophile to minimize the competing elimination reaction.[7][8]
-
Data Summary Table
| Side Reaction | Common Cause | Analytical Signature (MS) | Prevention Strategy |
| Oxidation | Exposure to air; oxidizing contaminants | -2 Da (Aldehyde), +14 Da (Carboxylic Acid) | Use inert atmosphere; high-purity reagents |
| Elimination | Use of 2° or 3° alkyl halides | Formation of alkene byproducts | Use methyl or 1° alkyl halides |
| Cross-linking | HO-PEG-OH diol impurity | Product mass = 2x(Substrate) + PEG | Purify starting this compound; use excess PEG |
| Depolymerization | Harsh acid/base; high temperature | Series of smaller PEG fragments | Use mild reaction conditions (pH, temp) |
Key Experimental Protocols
Protocol 1: General Procedure for Tosylation of this compound
This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution.
-
Preparation: Dry the this compound under high vacuum for at least 4 hours to remove residual water.
-
Dissolution: In a flame-dried flask under an argon atmosphere, dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM). Add anhydrous pyridine (B92270) (1.5 eq.). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise to the stirred solution.[10] Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl aqueous solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield pure m-PEG11-OTs.
Protocol 2: RP-HPLC Analysis of a Reaction Mixture
This protocol is for analyzing the purity of the product from a conjugation reaction.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: Run a linear gradient, for example, from 5% B to 95% B over 20 minutes, at a flow rate of 1 mL/min.[11]
-
Detection: Monitor the elution profile using a UV detector at 214-220 nm (for peptide bonds if applicable) and 280 nm (for aromatic residues).[11] An in-line mass spectrometer or charged aerosol detector (CAD) can provide additional data, especially for PEG which lacks a strong chromophore.[12][20]
-
Analysis: Integrate the peaks to determine the relative percentage of product, unreacted starting materials, and any side products.
Visual Workflow and Reaction Diagrams
Below are diagrams created using Graphviz to visualize key processes.
Caption: Primary reaction pathway of this compound and common competing side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. EP2501711A1 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. bachem.com [bachem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of m-PEG11-OH Derivatives
Welcome to the technical support center for the purification of m-PEG11-OH derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of these valuable linker molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound, and how can I detect them?
A1: Common impurities in commercially available or synthetically produced this compound can include:
-
Higher and lower PEG homologues: Molecules with more or fewer than eleven ethylene (B1197577) glycol repeating units.
-
Diol impurities: HO-PEG11-OH, which lacks the methoxy (B1213986) cap.
-
Unreacted starting materials and reagents from the synthesis process.
-
Byproducts from side reactions: These can be complex and vary depending on the synthetic route.[1]
Detection Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess purity. The integration of the methoxy protons (singlet, ~3.37 ppm) versus the terminal hydroxyl protons can indicate the presence of diol impurities. The repeating ethylene glycol units typically show a large signal around 3.64 ppm. Side peaks resulting from 1H–13C coupling can sometimes be mistaken for impurities.[2] These can be distinguished by acquiring spectra at different magnetic fields.[2]
-
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Since PEGs lack a strong UV chromophore, UV detection is often inadequate.[3] CAD and ELSD are mass-based detectors that provide a more uniform response for different PEG oligomers, allowing for their separation and quantification.[3][4][5][6]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the main product and any impurities.
Q2: Which chromatographic method is best for purifying this compound?
A2: The choice between reverse-phase and normal-phase chromatography depends on the nature of the impurities and the desired scale of purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for achieving high purity, especially for removing less polar impurities. Given the polar nature of this compound, it will elute early in the gradient.
-
Normal-Phase Chromatography (Flash or HPLC): This method is effective for separating highly polar compounds. This compound will have a stronger retention on a normal-phase column (e.g., silica (B1680970) or diol) compared to less polar impurities. This can be a good choice for bulk purification from non-polar synthetic byproducts.
Q3: My this compound derivative is difficult to handle due to its physical state. Any suggestions?
A3: Many PEG derivatives are waxy solids or viscous oils at room temperature, which can make them difficult to weigh and dispense accurately. To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from the chromatography column. | Inappropriate solvent system: The elution solvent may not be strong enough to completely desorb the product from the stationary phase. | For reverse-phase, ensure the organic modifier concentration is high enough at the end of the gradient. For normal-phase, a more polar solvent system may be required. Consider adding a small percentage of a stronger solvent like methanol (B129727) to your mobile phase. |
| Product precipitation on the column: If the solubility of this compound is low in the mobile phase, it can precipitate. | Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition at the time of injection is compatible with the sample solvent. | |
| Product degradation: Although generally stable, extreme pH or temperature could potentially lead to degradation. | Maintain a neutral pH in your mobile phase unless the separation requires acidic or basic conditions. Avoid excessive heat during solvent evaporation. | |
| Loss of product during work-up. | Incomplete extraction: If using liquid-liquid extraction, the polarity of the extraction solvent may not be optimal. | Use a more polar organic solvent for extraction, such as dichloromethane (B109758) or a mixture of solvents. Multiple extractions will improve recovery. |
| Adsorption to glassware: Highly polar molecules can sometimes adhere to glass surfaces. | Silanizing glassware can reduce adsorption. Rinsing glassware with the final product solvent can help recover adsorbed material. |
Poor Purity After Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the main product in HPLC. | Suboptimal gradient: The gradient may be too steep, not allowing for the separation of closely related impurities. | Use a shallower gradient around the elution time of your product. Consider using a different column chemistry or mobile phase modifier to alter selectivity. |
| Column overload: Injecting too much sample can lead to broad peaks and poor resolution. | Reduce the amount of sample injected onto the column. | |
| Presence of higher/lower PEG homologues. | Inherent nature of the starting material: Most commercial PEG reagents have some degree of polydispersity. | Preparative HPLC is often required to isolate the desired single oligomer. A high-resolution column and an optimized gradient are crucial.[7] |
| Streaking or tailing peaks in chromatography. | Interaction with stationary phase: The hydroxyl group can interact with active sites on silica columns. | For normal-phase chromatography, adding a small amount of a polar modifier like triethylamine (B128534) or acetic acid to the mobile phase can improve peak shape. For reverse-phase, ensure the pH is controlled. |
| Inappropriate sample solvent: Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
The following table provides typical performance characteristics for different purification methods. Actual results may vary depending on the specific conditions and the nature of the crude material.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Notes |
| Reverse-Phase HPLC (Preparative) | >98% | 60-80% | Low | High resolution, ideal for final polishing step. |
| Normal-Phase Flash Chromatography | 90-97% | 70-90% | High | Good for removing less polar impurities on a larger scale. |
| Liquid-Liquid Extraction | Variable | >90% | High | Effective for initial cleanup to remove highly non-polar or very polar (salts) impurities. |
Experimental Protocols
Representative RP-HPLC Protocol for Purity Analysis
-
Column: C18, 2.5 µm particle size, 4.6 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: Charged Aerosol Detector (CAD) or ELSD
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Representative ¹H NMR Protocol for Characterization
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of the deuterated solvent.
-
Analysis:
-
Confirm the presence of the methoxy group (singlet, ~3.37 ppm).
-
Integrate the repeating ethylene glycol units (~3.64 ppm).
-
Identify the terminal methylene (B1212753) group adjacent to the hydroxyl group (~3.7 ppm).
-
Confirm the presence of the terminal hydroxyl proton (if not exchanged with solvent).
-
Visual Workflows
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Evaluation of charged aerosol detector for purity assessment of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
optimizing storage conditions for m-PEG11-OH reagents
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for m-PEG11-OH reagents to ensure experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound reagent upon receipt?
A1: Upon receipt, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the reagent should be kept at -20°C.[1] It is crucial to protect the reagent from moisture and light to prevent degradation.
Q2: What is the recommended way to store this compound once it is in solution?
A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles which can degrade the reagent, it is best practice to aliquot the stock solution into smaller, single-use volumes. Ensure the vials are tightly sealed to prevent moisture contamination.
Q3: My this compound reagent has changed in appearance (e.g., color change, clumping). Can I still use it?
A3: A change in the physical appearance of the this compound reagent can be an indication of degradation or moisture absorption. It is not recommended to use a reagent that has visibly changed. To verify its integrity, you can perform a purity analysis. If the purity is confirmed to be within the acceptable range for your experiment, you may consider using it, but with caution.
Q4: How can I check the purity of my this compound reagent if I suspect degradation?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods can help identify and quantify impurities and degradation products. For a detailed procedure, please refer to the Experimental Protocols section.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Low Yield in PEGylation Reactions
Problem: My PEGylation reaction with this compound is resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Degraded this compound Reagent | Verify the purity of the this compound reagent using HPLC or qNMR. Ensure the reagent has been stored correctly, protected from light, moisture, and elevated temperatures. |
| Suboptimal Reaction pH | The pH of the reaction mixture is critical for efficient PEGylation. The optimal pH can vary depending on the target molecule and the specific conjugation chemistry. Review the literature for the recommended pH range for your specific reaction and adjust accordingly. |
| Presence of Moisture | This compound is hygroscopic. Any moisture in the reaction can lead to hydrolysis and reduced reactivity. Ensure all solvents and reagents are anhydrous. |
| Incorrect Stoichiometry | The molar ratio of this compound to the target molecule is a key parameter. An excess of the PEG reagent is often used to drive the reaction to completion. Consider optimizing the stoichiometry of your reaction. |
| Inefficient Purification | The low yield may be a result of product loss during the purification step. Evaluate your purification method (e.g., size exclusion chromatography, ion-exchange chromatography) for efficiency and potential for product loss. |
Inconsistent Experimental Results
Problem: I am observing high variability and poor reproducibility in my experiments using this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Quality | If using different batches of this compound, there may be batch-to-batch variability in purity. It is advisable to qualify each new batch of reagent before use in critical experiments. |
| Improper Handling of Stock Solutions | Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare single-use aliquots to maintain the integrity of the reagent. |
| Contamination of Reagents or Solvents | Contaminants in other reagents or solvents can interfere with the reaction. Use high-purity, anhydrous solvents and fresh reagents. |
| Variations in Reaction Conditions | Minor variations in reaction time, temperature, or mixing can lead to inconsistent results. Ensure that all experimental parameters are tightly controlled and documented. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Key Considerations |
| Solid (As Received) | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment.[1] |
| -20°C | Long-term (months to years) | Dry, dark environment.[1] | |
| In Solution | -20°C | Up to 1 month | Tightly sealed vials, stored in aliquots.[2] |
| -80°C | Up to 6 months | Tightly sealed vials, stored in aliquots.[2] |
Experimental Protocols
Protocol for Purity Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
This compound sample.
-
High-purity water and acetonitrile.
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm (if using a UV detector).
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Experimental workflow for handling this compound reagents.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
Technical Support Center: m-PEG11-OH Linkers
Welcome to the technical support center for m-PEG11-OH linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker with a terminal hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) cap at the other end, connected by an 11-unit ethylene (B1197577) glycol chain. Its primary applications are in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces potential immunogenicity, and provides a defined length for optimal spatial orientation between the conjugated molecules.[5][]
Q2: How do I activate the terminal hydroxyl group of this compound for conjugation?
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules and requires activation. Common activation strategies include:
-
Tosylation or Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate, creating a good leaving group for subsequent nucleophilic substitution.
-
Mitsunobu Reaction: Allows for the direct conversion of the alcohol to various functionalities, including esters and azides, with inversion of stereochemistry.
-
Activation with Carbonylating Agents: Reagents like N,N'-carbonyldiimidazole (CDI) or p-nitrophenyl chloroformate can activate the hydroxyl group to form a reactive intermediate for coupling with amines or other nucleophiles.
The choice of activation method depends on the desired final conjugate and the stability of the molecule to be conjugated.
Q3: What are the common side reactions to be aware of when activating and using this compound?
Several side reactions can occur depending on the chosen activation and conjugation chemistry:
-
Incomplete Activation: The activation reaction may not go to completion, leaving unreacted this compound which can complicate purification.
-
Side Reactions with Activating Agents:
-
Tosylation/Mesylation: Over-reaction or side reactions with other nucleophilic groups on your target molecule if present.
-
Mitsunobu Reaction: Formation of byproducts like triphenylphosphine (B44618) oxide and the hydrazine (B178648) derivative, which can be challenging to remove.
-
CDI Activation: The activated intermediate can be susceptible to hydrolysis.
-
-
Hydrolysis of the Activated Linker: Activated this compound, especially tosylated or CDI-activated forms, can be sensitive to moisture and hydrolyze back to the alcohol, reducing conjugation efficiency.
-
Intermolecular Reactions: If the target molecule for conjugation has multiple reactive sites, this can lead to crosslinking or the formation of a heterogeneous mixture of products.
Q4: How does the this compound linker affect the solubility and aggregation of the final conjugate?
The polyethylene glycol chain of the this compound linker is hydrophilic and can significantly improve the aqueous solubility of hydrophobic molecules it is conjugated to.[5][7] This is a key advantage in the development of ADCs and PROTACs, which often involve poorly soluble small molecule drugs. By increasing the overall hydrophilicity of the conjugate, the PEG linker can help prevent aggregation.[8][9][10] However, the final solubility and aggregation propensity will also depend on the properties of the conjugated molecule and the overall drug-to-antibody ratio (DAR) in the case of ADCs.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inefficient Activation of this compound | - Ensure anhydrous conditions for activation reactions, especially for tosylation, mesylation, and CDI activation. - Use fresh activating reagents. Tosyl chloride, mesyl chloride, and CDI can degrade upon exposure to moisture. - Optimize the stoichiometry of activating reagents. A molar excess is often required. - For Mitsunobu reactions, ensure the use of high-quality triphenylphosphine and azodicarboxylate reagents. |
| Hydrolysis of Activated this compound | - Use the activated linker immediately after preparation. - Perform the conjugation reaction in an appropriate anhydrous solvent if the target molecule is stable. - If aqueous buffers are required for the conjugation step, minimize the reaction time and consider lowering the temperature to reduce the rate of hydrolysis. |
| Suboptimal Reaction Conditions for Conjugation | - Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry. For example, nucleophilic attack on a tosylated PEG is generally more efficient at slightly basic pH. - Optimize the molar ratio of the activated this compound linker to the target molecule. A higher excess of the linker may be needed, but this can complicate purification. |
| Steric Hindrance | - If the conjugation site on the target molecule is sterically hindered, consider increasing the reaction time or temperature. Monitor for potential degradation of the target molecule. |
Problem 2: Difficulty in Purifying the Final Conjugate
| Possible Cause | Recommended Solution |
| Presence of Unreacted this compound or Activated Linker | - Use an appropriate purification method based on the properties of the conjugate and contaminants. - Size Exclusion Chromatography (SEC): Effective for separating large protein conjugates from smaller unreacted linkers. - Reverse-Phase HPLC (RP-HPLC): Can be used to separate the conjugate from unreacted starting materials based on hydrophobicity.[11] - Ion-Exchange Chromatography (IEX-HPLC): Useful if the conjugate has a different net charge compared to the starting materials. |
| Contamination with Reaction Byproducts | - Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate can often be removed by precipitation or specialized chromatography techniques. - Tosylation/Mesylation: Excess pyridine (B92270) or other bases can be removed by washing with dilute acid during workup. |
| Aggregation of the Conjugate | - Perform purification at lower concentrations to minimize aggregation. - Include non-ionic detergents (e.g., Tween-20) or other additives in the purification buffers to improve solubility. - Use SEC to separate aggregates from the desired monomeric conjugate. |
Problem 3: Heterogeneous Product Mixture
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites on the Target Molecule | - If possible, use a target molecule with a single, specific site for conjugation. - For proteins with multiple reactive residues (e.g., lysines), it may be necessary to accept a degree of heterogeneity (e.g., a distribution of DARs in ADCs). Characterize the distribution using techniques like HIC-HPLC or mass spectrometry. |
| Side Reactions | - Re-evaluate the reaction conditions (pH, temperature, stoichiometry) to minimize side reactions. - For example, if esterification of a tyrosine residue is a suspected side reaction, consider performing the conjugation at a lower pH. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes a general procedure for the tosylation of the terminal hydroxyl group of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask and nitrogen inlet
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine or TEA (1.5 - 2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with cold dilute HCl (to remove pyridine/TEA), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylated product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Characterization of this compound Conjugates
1. HPLC Analysis:
-
Reverse-Phase HPLC (RP-HPLC): Useful for assessing the purity of the conjugate and separating it from unreacted starting materials. A C4, C8, or C18 column can be used with a gradient of acetonitrile (B52724) in water (often with 0.1% TFA).
-
Size-Exclusion HPLC (SEC-HPLC): Used to determine the extent of aggregation and to separate the conjugate from high molecular weight aggregates and low molecular weight impurities.
2. Mass Spectrometry (MS):
-
MALDI-TOF MS: Can be used to determine the molecular weight of the conjugate and to assess the degree of PEGylation (e.g., the number of linkers attached to a protein).[12][13][14][15]
-
Electrospray Ionization MS (ESI-MS): Provides accurate mass determination of the conjugate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the successful conjugation by observing the characteristic peaks of both the this compound linker and the conjugated molecule. The integration of specific peaks can provide information on the degree of substitution.[16][17][18]
-
2D NMR (e.g., HSQC, HMBC): Can provide detailed structural information about the conjugate, including the site of attachment.[19]
Quantitative Data
The following tables provide illustrative data on the properties and performance of PEG linkers. Note that this data is generalized for PEG linkers and not specific to this compound, as direct comparative studies for this specific linker are not widely available in the literature.
Table 1: Illustrative Comparison of Hydroxyl Activation Methods
| Activation Method | Typical Reagents | Relative Reaction Time | Typical Yield | Key Considerations |
| Tosylation | TsCl, Pyridine/TEA | 4-16 hours | 70-90% | Requires anhydrous conditions; byproduct removal can be straightforward. |
| Mesylation | MsCl, Pyridine/TEA | 2-8 hours | 75-95% | Generally faster than tosylation; requires anhydrous conditions. |
| Mitsunobu Reaction | PPh3, DIAD/DEAD, Nucleophile | 1-12 hours | 60-85% | Mild conditions; purification to remove byproducts can be challenging. |
| CDI Activation | N,N'-Carbonyldiimidazole | 1-4 hours | 50-80% | Sensitive to hydrolysis; suitable for forming carbamate (B1207046) linkages. |
Table 2: Impact of PEGylation on Protein Properties (Illustrative)
| Property | Unconjugated Protein | PEGylated Protein (e.g., with this compound) | Reference |
| Aqueous Solubility | Variable (can be low for hydrophobic proteins) | Generally Increased | [5] |
| Aggregation Propensity | Higher | Generally Reduced | [8][9][10] |
| In Vivo Half-life | Shorter | Longer | [] |
| Immunogenicity | Higher | Lower | [5] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m-PEG11-Br | PROTAC Linker | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicineinsights.info [medicineinsights.info]
- 15. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of m-PEG11-OH Modified Drugs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting stability issues encountered with drugs modified with methoxy-polyethylene glycol with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental design and analysis.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for this compound modified drugs?
A1: The primary stability concerns for this compound modified drugs revolve around the chemical integrity of both the drug molecule and the PEG linker, as well as the physical stability of the conjugate. Key issues include:
-
Hydrolysis: Cleavage of the bond linking the this compound to the drug, particularly if it is an ester or another hydrolytically labile linkage. The ether bonds of the PEG backbone are generally stable to hydrolysis.
-
Oxidation: The polyethylene (B3416737) glycol chain is susceptible to oxidative degradation, which can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylic acids. This can be initiated by exposure to light, heat, or the presence of transition metal ions.
-
Aggregation: Changes in the physicochemical properties of the drug upon PEGylation can lead to the formation of soluble or insoluble aggregates, which can impact efficacy and immunogenicity.
-
Deamidation and Other Drug-Specific Degradation: The inherent stability of the active pharmaceutical ingredient (API) remains a critical factor.
Q2: How does the this compound linker itself degrade?
A2: The this compound linker is primarily susceptible to oxidative degradation. The polyether backbone can undergo a free-radical chain reaction in the presence of oxygen, leading to chain scission. This process can generate various degradation products, including formaldehyde, formic acid, and acetaldehyde. The terminal hydroxyl group of the this compound is generally not reactive enough for direct coupling but can be a site for further reactions or degradation under specific conditions.
Q3: What is the role of the methoxy (B1213986) group in the stability of this compound?
A3: The methoxy (CH3O-) group at one end of the PEG chain serves to cap the molecule, preventing further polymerization and providing a chemically inert terminus. While the PEG backbone is the primary site of oxidative degradation, the terminal methoxy group can influence the overall physicochemical properties of the conjugate. Some studies suggest that the methoxy group may play a role in the immunogenicity of PEGylated compounds.
Formulation and Storage
Q4: What are the recommended storage conditions for this compound modified drugs?
A4: To minimize degradation, this compound modified drugs should be stored in a controlled environment. General recommendations include:
-
Temperature: Store at refrigerated temperatures (2-8 °C) unless otherwise specified. For long-term storage, frozen conditions (-20 °C or below) may be necessary, but the impact of freeze-thaw cycles on aggregation must be evaluated.
-
Light: Protect from light to prevent photolytic degradation. Use of amber vials or storage in the dark is recommended.
-
Atmosphere: For oxygen-sensitive molecules, storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Q5: Which excipients can help stabilize this compound modified drugs?
A5: The choice of excipients is critical for maintaining the stability of PEGylated drugs. Common stabilizing excipients include:
-
Buffers: Phosphate, citrate, and histidine buffers are commonly used to maintain the pH in a range that minimizes degradation of the API and the linker.
-
Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars like sucrose (B13894) and trehalose (B1683222) are used to protect the drug during freezing and drying.
-
Antioxidants: In cases where oxidative degradation is a concern, the addition of antioxidants such as methionine or EDTA (to chelate metal ions) may be beneficial.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included to prevent surface-induced aggregation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Observation: Your stability-indicating HPLC method shows new or growing peaks over time.
Possible Causes & Troubleshooting Steps:
-
Degradation of the API:
-
Action: Compare the retention time of the new peak with known degradation products of the parent drug. Perform forced degradation studies (acid, base, oxidation, heat, light) on the unmodified drug to generate standards.
-
Analysis: Use LC-MS/MS to identify the mass of the new peak and compare it to expected degradation products.
-
-
Cleavage of the PEG-Drug Linkage:
-
Action: Look for a peak corresponding to the retention time of the free, unmodified drug.
-
Analysis: Confirm the identity of this peak by co-injecting with a standard of the free drug.
-
-
Degradation of the this compound Chain:
-
Action: Oxidative degradation of the PEG chain can lead to a heterogeneous mixture of smaller, more polar fragments. These may appear as a broad peak or multiple small peaks, often at earlier retention times in reversed-phase HPLC.
-
Analysis: Mass spectrometry is the most effective tool to identify these fragments. Look for mass losses corresponding to ethylene glycol units (44 Da).
-
-
Aggregation:
-
Action: Aggregates may appear as early-eluting peaks or a broad shoulder on the main peak in size-exclusion chromatography (SEC). In reversed-phase HPLC, aggregates might not elute or may cause peak tailing.
-
Analysis: Use an orthogonal method like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to confirm the presence and quantify aggregates.
-
Logical Flow for Investigating New HPLC Peaks
Caption: Decision tree for troubleshooting new peaks in HPLC.
Issue 2: Product Aggregation
Observation: Increase in turbidity, visible particulates, or evidence of aggregation from analytical techniques (e.g., SEC-MALS, DLS).
Possible Causes & Troubleshooting Steps:
-
Suboptimal Formulation:
-
Action: Screen a range of pH values and buffer types. The stability of the PEGylated drug may differ significantly from the parent molecule.
-
Action: Evaluate the effect of adding stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or surfactants (polysorbate 20/80).
-
-
Freeze-Thaw Stress:
-
Action: Minimize the number of freeze-thaw cycles. Aliquot samples into single-use vials before freezing.
-
Action: Optimize the freezing and thawing rates. A slower, controlled freeze rate can sometimes be beneficial.
-
-
Mechanical Stress:
-
Action: Avoid vigorous shaking or stirring. Use gentle mixing techniques.
-
Action: Be mindful of potential shear stress during manufacturing processes like filtration or pumping.
-
-
High Protein Concentration:
-
Action: If aggregation is concentration-dependent, consider if the formulation can be effective at a lower concentration.
-
Action: Screen for excipients that increase the solubility and colloidal stability of the conjugate at high concentrations.
-
Workflow for Addressing Aggregation
Caption: Workflow for troubleshooting aggregation issues.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
This protocol provides a general starting point for developing a stability-indicating RP-HPLC method for an this compound modified protein or peptide.
-
Column: C4 or C8 reversed-phase column with a 300 Å pore size is often a good starting point for proteins and large peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended to resolve species with different levels of PEGylation or degradation. A typical starting gradient could be:
-
0-5 min: 20% B
-
5-35 min: 20-60% B
-
35-40 min: 60-90% B
-
40-45 min: 90% B
-
45-50 min: 90-20% B
-
50-60 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C to improve peak shape.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A or a suitable buffer to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to challenge the specificity of your analytical methods, perform forced degradation studies. A target degradation of 5-20% is generally recommended.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 40 °C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 40 °C.
-
Oxidation: Incubate the sample in 0.1% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the sample in solution at 50-70 °C.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., by neutralizing acid/base).
-
Analysis: Analyze the stressed samples by your stability-indicating HPLC method and LC-MS to identify degradants.
Protocol 3: Mass Spectrometry (MS) for Degradation Product Identification
-
Sample Preparation: Desalt the sample using a C4 ZipTip or dialysis to remove non-volatile buffer salts.
-
Intact Mass Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infuse the desalted sample and acquire the spectrum.
-
Look for mass shifts corresponding to:
-
Loss of the PEG chain.
-
Truncation of the PEG chain (mass loss in multiples of 44 Da).
-
Addition of oxygen atoms (+16 Da) or other modifications.
-
-
-
Peptide Mapping (for proteins):
-
Denature, reduce, and alkylate the protein conjugate.
-
Digest with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for modifications on peptides, including the PEGylated peptide. The fragmentation pattern will help to pinpoint the site of modification and any changes to the PEG chain or the peptide.
-
Quantitative Data Summary
The stability of a PEGylated drug is highly dependent on the specific API, the linkage chemistry, and the formulation. The following table provides a hypothetical example of data from a forced degradation study of an this compound modified peptide.
| Stress Condition | Duration (hours) | % Main Peak Remaining | % Free Peptide | % Aggregates (by SEC) | Major Degradation Products (by MS) |
| Control (4 °C) | 48 | 99.5 | <0.1 | 0.5 | - |
| 0.1 M HCl (40 °C) | 24 | 85.2 | 12.1 | 1.5 | Cleavage of ester linkage |
| 0.1 M NaOH (40 °C) | 8 | 78.9 | 18.5 | 2.1 | Cleavage of ester linkage |
| 0.1% H₂O₂ (RT) | 24 | 90.1 | <0.1 | 1.8 | Oxidized peptide, PEG chain fragments (-44 Da, -88 Da) |
| 60 °C | 48 | 92.5 | 1.2 | 5.3 | Increased aggregation |
| Photostability | ICH Q1B | 95.8 | <0.1 | 1.1 | Photo-oxidized peptide |
Technical Support Center: Scaling Up m-PEG11-OH Reactions for Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions with m-PEG11-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound reactions?
A1: Scaling up this compound reactions from bench-scale to production can introduce several challenges. These often include:
-
Maintaining Batch-to-Batch Consistency: Ensuring uniformity in product quality across different batches can be difficult due to variations in reaction parameters.
-
Impurity Profile Changes: The types and quantities of impurities may differ at a larger scale compared to laboratory-scale reactions.
-
Mixing and Heat Transfer Issues: Inefficient mixing or heat transfer in larger reactors can lead to localized concentration gradients and temperature variations, affecting reaction kinetics and product distribution.
-
Purification Challenges: Purification methods that are effective at a small scale, such as HPLC, may not be economically viable or scalable for large-scale production. Transitioning to methods like ion-exchange or size-exclusion chromatography is often necessary.
-
Solubility Issues: The solubility of reactants and the PEGylated product can change with scale, potentially leading to precipitation or aggregation.[1]
Q2: How does the purity of the starting this compound affect the final product?
A2: The purity of the starting this compound is critical. Impurities, such as PEG diol, can lead to the formation of cross-linked byproducts, complicating the purification process and reducing the yield of the desired mono-PEGylated product. It is crucial to use high-purity, monodisperse this compound to minimize the generation of impurities.[2]
Q3: What are the key process parameters to monitor and control during scale-up?
A3: To ensure a robust and reproducible process, the following parameters should be carefully monitored and controlled:
-
pH: The pH of the reaction mixture can significantly impact the reactivity of functional groups and the stability of the product.
-
Temperature: Reaction temperature affects reaction rates and can influence the formation of side products.
-
Stoichiometry of Reactants: The molar ratio of this compound to the substrate is a critical factor in controlling the degree of PEGylation.
-
Reaction Time: The duration of the reaction needs to be optimized to maximize product formation while minimizing degradation or the formation of byproducts.
-
Mixing Efficiency: Adequate mixing is essential to ensure homogeneity and consistent reaction conditions throughout the reactor.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of PEGylated Product | Incomplete reaction. | - Optimize reaction time and temperature.- Increase the molar excess of the activated this compound. |
| Degradation of the product or starting materials. | - Ensure the use of high-purity, dry solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal pH for the reaction. | - Adjust the pH of the reaction buffer to the optimal range for the specific conjugation chemistry. For amine PEGylation via an activated ester, a pH of 7-9 is generally recommended.[3][4] | |
| High Polydispersity or Multiple PEGylated Species | Presence of diol impurities in the this compound starting material. | - Use high-purity, monodisperse this compound with a low diol content.[2] |
| Multiple reactive sites on the substrate molecule. | - If site-specificity is desired, consider protecting reactive groups that are not the target for PEGylation.- For N-terminal PEGylation of proteins, conducting the reaction at a lower pH (around 5) can favor modification of the α-amino group over lysine (B10760008) ε-amino groups.[2] | |
| Product Aggregation or Precipitation | Poor solubility of the PEGylated product in the reaction solvent. | - Screen different solvent systems or co-solvents to improve solubility.- Adjust the pH of the solution. |
| High concentration of reactants. | - Optimize the concentration of reactants to maintain solubility throughout the reaction. | |
| Difficulties in Purification | Inefficient removal of unreacted this compound. | - For large-scale purification, consider methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) instead of preparative HPLC. |
| Co-elution of product and impurities. | - Optimize the chromatography conditions (e.g., gradient, mobile phase composition) to improve resolution. |
Experimental Protocols
Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the activation of the terminal hydroxyl group of this compound to create a more reactive intermediate for subsequent conjugation to a primary amine.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, monitoring the progress by TLC. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.
-
Once the reaction is complete, quench by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated this compound (m-PEG11-OTs).
Protocol 2: Conjugation of Activated m-PEG11-OTs to a Primary Amine
This protocol outlines the reaction of the activated m-PEG11-OTs with a substrate containing a primary amine.
Materials:
-
m-PEG11-OTs (from Protocol 1)
-
Primary amine-containing substrate
-
Ethanol (B145695) or another suitable solvent
-
Dichloromethane (DCM)
-
1.0 M aqueous sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask, dissolve the primary amine-containing substrate (5.0 equivalents) and m-PEG11-OTs (1.0 equivalent) in ethanol.
-
Stir the reaction mixture at reflux temperature until the starting material is consumed, as monitored by TLC.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
If the excess primary amine is volatile, it can be removed by distillation under reduced pressure.
-
Partition the residue between DCM and 1.0 M aqueous sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude PEGylated product.
-
Purify the product using an appropriate chromatographic method, such as size-exclusion or ion-exchange chromatography for large-scale production.
Data Presentation
The following table presents a summary of yield and purity data from a study on the N-terminal PEGylation of a peptide, which can serve as a reference for the expected outcomes when scaling up this compound reactions.
| Peptide | Modification | Scale (mmol) | Crude Yield (%) | Crude Purity (%) | Purified Yield (mg) | Final Purity (%) |
| Peptide 1 | Unmodified | 0.1 | 75 | 85 | 50 | >95 |
| Peptide 1 | m-PEGylated | 0.1 | 85 | 80 | 75 | >95 |
| Peptide 2 | Unmodified | 0.1 | 70 | 82 | 45 | >95 |
| Peptide 2 | m-PEGylated | 0.1 | 82 | 78 | 70 | >95 |
| Peptide 3 | Unmodified | 0.1 | 65 | 75 | 40 | >90 |
| Peptide 3 | m-PEGylated | 0.1 | 78 | 70 | 65 | >95 |
Data adapted from a study on peptide PEGylation and is for illustrative purposes.[1][5]
Visualizations
Caption: Experimental workflow for the activation of this compound and subsequent conjugation.
Caption: Reaction mechanism of tosylated this compound with a primary amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for m-PEG11-OH Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of m-PEG11-OH.
General Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound, or O-Methyl-undecaethylene glycol, is a discrete polyethylene (B3416737) glycol (PEG) derivative with a specific chain length of 11 ethylene (B1197577) oxide units, terminated by a methoxy (B1213986) group at one end and a hydroxyl group at the other. Its hydrophilic nature and biocompatibility make it a valuable linker in drug delivery and bioconjugation to enhance the solubility and bioavailability of therapeutic agents.
Q2: Why is the accurate quantification of this compound crucial?
A: Accurate quantification is essential for several reasons. In drug development, it helps to determine the extent of a PEGylation reaction, ensuring the desired modification level of a protein or peptide is achieved. It is also critical for quality control, allowing for the measurement of unreacted PEG reagent and ensuring the purity of the final PEGylated product.
Q3: What are the primary challenges in quantifying this compound?
A: The main challenge is that PEG molecules, including this compound, lack a strong chromophore, making them difficult to detect using standard UV-Vis spectrophotometry, a common detection method for HPLC. This necessitates the use of alternative detection methods or derivatization of the molecule.
Q4: Which analytical methods are most suitable for this compound quantification?
A: The most effective methods include High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the quantitative data obtained.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC coupled with a Charged Aerosol Detector (CAD) is a powerful technique for quantifying compounds like this compound that lack a UV chromophore. CAD provides a near-universal response for any non-volatile analyte, making it ideal for PEG analysis.[1][2]
HPLC-CAD: Frequently Asked Questions
Q1: Why is CAD a better choice than a UV detector for PEG analysis?
A: PEGs do not absorb ultraviolet light, rendering UV detection ineffective. CAD, however, detects analytes by creating charged aerosol particles and measuring the resulting electrical charge, which is proportional to the mass of the analyte. This makes it suitable for quantifying PEGs and other non-volatile compounds regardless of their optical properties.[2]
Q2: Can I use this method to distinguish between free and conjugated this compound?
A: Yes, HPLC-CAD can separate and quantify both free (unbound) and conjugated (bound) PEG fractions.[3][4] This is often achieved by using a separation technique like centrifugation to remove the PEGylated product before analyzing the supernatant for free PEG.[3][4]
HPLC-CAD: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Retention Time Drift | 1. Poor column temperature control.2. Inconsistent mobile phase composition.3. Insufficient column equilibration.4. Fluctuating flow rate. | 1. Use a thermostatted column oven.2. Prepare fresh mobile phase daily; ensure proper mixing for gradients.3. Increase equilibration time between injections.4. Check the pump for leaks or air bubbles; purge the system.[5] |
| Baseline Noise or Drifting | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Column temperature fluctuations. | 1. Use high-purity HPLC-grade solvents.2. Degas the mobile phase and purge the pump.3. Ensure the column oven is functioning correctly.[5][6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Column contamination or degradation.3. Inappropriate mobile phase pH or solvent strength. | 1. Reduce the injection volume or sample concentration.2. Flush the column with a strong solvent or replace it if necessary.3. Adjust the mobile phase composition.[7] |
| Low Signal or Poor Sensitivity | 1. Incorrect CAD settings (e.g., nebulizer temperature, gas pressure).2. Low sample concentration.3. Leaks in the system post-column. | 1. Optimize CAD parameters for your specific analyte and mobile phase.2. Concentrate the sample if possible.3. Check all fittings between the column and the detector.[5] |
HPLC-CAD: Quantitative Data Summary
The following table summarizes typical starting parameters for an HPLC-CAD method for this compound quantification.
| Parameter | Typical Value / Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) + 0.1% Formic Acid/TFA |
| Gradient | e.g., 10-90% B over 15 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Gas Pressure | 35 psi (Nitrogen) |
Detailed Experimental Protocol: HPLC-CAD
This protocol provides a general framework for quantifying this compound using HPLC-CAD.
-
Preparation of Standards:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A minimum of five standards is recommended.
-
-
Sample Preparation:
-
For pure substance analysis, dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
For complex matrices, perform a sample cleanup step (e.g., protein precipitation or solid-phase extraction).
-
-
Chromatographic Conditions Setup:
-
Install a C18 reversed-phase column and equilibrate the system with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 35 °C) and CAD parameters as specified in the table above.
-
-
Analysis:
-
Inject the calibration standards, starting from the lowest concentration, to generate a standard curve.
-
Inject the prepared samples.
-
Integrate the peak area corresponding to this compound.
-
-
Data Processing:
-
Plot the peak area versus the concentration of the standards.
-
Perform a linear regression to obtain the calibration curve and correlation coefficient (R² > 0.99 is desirable).
-
Use the equation of the line to calculate the concentration of this compound in the unknown samples.
-
Visualization: HPLC-CAD Workflow
Caption: Workflow for this compound quantification by HPLC-CAD.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it an excellent choice for quantifying this compound, especially at low concentrations or in complex biological matrices like plasma or serum.[8][9]
LC-MS: Frequently Asked Questions
Q1: What are the main advantages of using LC-MS for this compound analysis?
A: LC-MS provides superior sensitivity and specificity compared to many other methods.[9] It can confidently identify and quantify the analyte even in the presence of co-eluting impurities or complex matrix components, making it ideal for bioanalysis.[10]
Q2: How should I prepare biological samples (e.g., plasma) for LC-MS analysis?
A: Common sample preparation techniques for biofluids include protein precipitation (PPE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][11] PPE is often the simplest method, where a solvent like acetonitrile or methanol is used to crash out proteins, leaving the small molecule analyte in the supernatant for analysis.[11]
Q3: What MS detection mode is best for quantification?
A: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high selectivity and sensitivity.[9] This involves selecting a specific precursor ion (the this compound molecule) and monitoring a specific fragment ion produced upon collision-induced dissociation.
LC-MS: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Ionization | 1. Suboptimal MS source parameters (e.g., spray voltage, gas flow, temperature).2. Incompatible mobile phase (e.g., high buffer concentration, presence of TFA).3. Analyte instability. | 1. Tune the MS source parameters specifically for this compound.2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.3. Check for analyte degradation during sample storage or processing.[12] |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting endogenous components from the biological matrix (e.g., phospholipids).2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from matrix components.2. Improve the sample preparation method (e.g., switch from PPE to SPE).3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[10] |
| High Background Noise | 1. Contaminated solvent, tubing, or MS source.2. Leaks in the LC system. | 1. Use high-purity LC-MS grade solvents.2. Flush the entire system thoroughly.3. Perform regular maintenance and cleaning of the MS source. |
| Inconsistent Results | 1. Variability in sample preparation.2. Analyte instability in the autosampler. | 1. Automate the sample preparation process if possible.2. Ensure the autosampler temperature is controlled (e.g., 4 °C) and analyze samples promptly after preparation.[13] |
LC-MS: Quantitative Data Summary
The following table summarizes typical starting parameters for an LC-MS/MS method for this compound quantification in plasma.
| Parameter | Typical Value / Condition |
| Sample Prep | Protein Precipitation (3:1 Acetonitrile:Plasma) |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | e.g., [M+Na]⁺ or [M+NH₄]⁺ |
| Product Ion (Q3) | Characteristic PEG fragment ions |
Detailed Experimental Protocol: LC-MS/MS
This protocol outlines the quantification of this compound in human plasma.
-
Preparation of Standards and QC Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike the stock solution into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system.
-
Inject 5 µL of the prepared supernatant.
-
Run the sample using a suitable gradient to separate the analyte from matrix components.
-
Detect the analyte and internal standard using optimized MRM transitions.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against concentration for the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Visualization: LC-MS Bioanalysis Workflow
Caption: Bioanalytical workflow for this compound in plasma.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[14][15]
qNMR: Frequently Asked Questions
Q1: What makes qNMR a "primary ratio method"?
A: qNMR is considered a primary method because the signal intensity is directly proportional to the number of nuclei (protons) giving rise to that signal.[14] This allows for quantification without needing a specific reference standard of the analyte itself; any certified standard with a known structure and purity can be used, making the method highly versatile.[15]
Q2: Which signals in the ¹H NMR spectrum of this compound are best for quantification?
A: The sharp singlet from the methoxy (-OCH₃) protons or the distinct signals from the methylene (B1212753) protons adjacent to the terminal hydroxyl (-CH₂OH) are ideal. These signals should be well-resolved and free from overlap with signals from the internal standard or impurities.[16] Exchangeable protons, like the hydroxyl proton itself, should not be used for quantification.[16]
Q3: How do I choose a suitable internal standard?
A: A good internal standard should be of high purity, chemically inert, non-volatile, and have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[16] Common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.
qNMR: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Quantification | 1. Inaccurate weighing of analyte or standard.2. Incomplete T1 relaxation leading to signal saturation.3. Overlapping signals between analyte and standard.4. Poor quality of internal standard. | 1. Use a calibrated analytical balance and ensure complete transfer of materials.2. Ensure the relaxation delay (D1) is at least 5 times the longest T1 of any signal being quantified.[17]3. Choose a different internal standard or change the deuterated solvent to improve signal separation.4. Use a certified reference material (CRM) as the internal standard. |
| Poor Signal-to-Noise (S/N) Ratio | 1. Low sample concentration.2. Insufficient number of scans. | 1. Increase the concentration of the sample if possible.2. Increase the number of scans (S/N increases with the square root of the number of scans).[18] |
| Phasing or Baseline Errors | 1. Incorrect data processing.2. Poor magnetic field homogeneity (shimming). | 1. Carefully perform manual phasing and baseline correction for all spectra.2. Ensure the instrument is properly shimmed before acquisition. |
| Broad NMR Signals | 1. Presence of paramagnetic impurities.2. Sample viscosity is too high. | 1. Filter the sample if particulates are present.2. Dilute the sample or acquire the spectrum at a higher temperature. |
qNMR: Quantitative Data Summary
The following table summarizes key parameters for a typical qNMR experiment.
| Parameter | Typical Value / Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Acid or Dimethyl Sulfone (Certified Purity) |
| Pulse Program | Standard 1D pulse program (e.g., zg30)[19] |
| Flip Angle | 30° or 90° (must be consistent) |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest T₁ of analyte or standard) |
| Acquisition Time (AQ) | 2-4 seconds |
| Number of Scans (NS) | 16 - 64 (depending on concentration) |
Detailed Experimental Protocol: qNMR
This protocol describes the determination of this compound purity using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (e.g., maleic acid) into the same vial using a calibrated analytical balance. Record the weights precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution by vortexing, then transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Tune and match the probe, then perform shimming to optimize magnetic field homogeneity.
-
Set the acquisition parameters as detailed in the table above, paying close attention to the relaxation delay (D1). A long D1 is critical for accurate integration.[17]
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and apply a baseline correction across the entire spectral width.
-
Integrate the well-resolved, non-overlapping signals for both the this compound (e.g., the -OCH₃ singlet) and the internal standard.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the analyte:[16] Purity(analyte) (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Purity(std) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
Purity(std) = Purity of the internal standard
-
-
Visualization: qNMR Quantification Logic
Caption: Logical relationship of inputs for qNMR purity calculation.
References
- 1. HPLC charged aerosol detector analysis of polyethylene glycol (PEG) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. bvchroma.com [bvchroma.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Polydispersity in m-PEG11-OH Samples
Welcome to the technical support center for handling m-PEG11-OH samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to polydispersity during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound, a discrete PEG linker that should ideally be monodisperse. The appearance of polydispersity can indicate underlying issues with sample integrity, analytical methods, or reaction conditions.
Q1: My analytical results for an this compound sample show a broader molecular weight distribution than expected. What are the potential causes?
As a discrete molecule, this compound should ideally present as a single species with a Polydispersity Index (PDI) of 1.0.[1] If you observe a PDI greater than 1.0 or multiple peaks in your analysis, consider the following potential causes:
-
Presence of Impurities: The sample may contain impurities from the synthesis process. A common impurity in methoxy-terminated PEGs is the corresponding PEG-diol (HO-PEG11-OH), which has a different molecular weight and can contribute to the apparent polydispersity.[2] Other potential impurities include shorter or longer PEG oligomers.
-
Sample Degradation: Although PEGs are generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or oxidative environments) can lead to chain cleavage or side reactions, resulting in a mixture of different molecular weight species.[3][4]
-
Analytical Artifacts: The observed polydispersity may be an artifact of the analytical technique being used. For example, in Size Exclusion Chromatography (SEC/GPC), interactions between the PEG sample and the column material can lead to distorted peak shapes and an inaccurate representation of the molecular weight distribution.[5] For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, improper sample preparation, matrix selection, or cationizing agent can result in poor ionization and inaccurate spectra.[6][7]
-
Contamination: Contamination from external sources, such as other PEG polymers from previous experiments or even from lab consumables like hand lotion, can introduce polydispersity into your sample.[8]
Q2: How can I identify the nature of the polydispersity in my this compound sample?
A multi-technique approach is often best to understand the composition of your sample.
-
MALDI-TOF Mass Spectrometry: This is a powerful technique for analyzing PEGs as it can resolve individual oligomers.[9] A pure this compound sample should show a single major peak corresponding to its molecular weight. The presence of other repeating series with a mass difference of 44 Da (the mass of an ethylene (B1197577) glycol unit) would indicate the presence of other PEG oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the end groups of the PEG chains.[10] By comparing the integration of the methoxy (B1213986) protons (~3.38 ppm) to the terminal hydroxyl protons, you can quantify the amount of this compound versus the PEG-diol impurity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be effective in separating this compound from the more hydrophilic HO-PEG11-OH impurity.[2] Size Exclusion Chromatography (SEC) can also be used to assess the molecular weight distribution.
Q3: My this compound appears polydisperse on SEC/GPC. How can I troubleshoot this?
Distorted peak shapes or the appearance of multiple peaks for a discrete PEG on SEC/GPC can be misleading.[5] Here are some troubleshooting steps:
-
Column Conditioning: Styrene-divinylbenzene-based columns, commonly used for organic SEC, can sometimes show unwanted interactions with PEGs. Conditioning the column with an acid like trifluoroacetic acid (TFA) in the mobile phase can often improve peak shape.[5]
-
Choice of Mobile Phase: For low molecular weight PEGs, using an aqueous mobile phase with a small amount of salt can provide good separation of oligomers and is often less problematic than organic mobile phases like THF.[5]
-
Sample Dissolution: Ensure complete dissolution of your sample. While this compound is soluble in many common solvents, gentle heating may be required for complete dissolution. Incomplete dissolution can lead to artifactual peaks.[5]
-
System Cleanliness: Ensure your HPLC system is free from PEG contaminants from previous analyses. Flushing the system thoroughly is recommended.
Q4: I've confirmed the presence of impurities in my this compound sample. How can I purify it?
For discrete PEGs like this compound, purification can be challenging due to the similar properties of the impurities.
-
Chromatography: Preparative reversed-phase HPLC is often the most effective method for separating this compound from PEG-diol and other oligomers with different polarities.
-
Solvent Precipitation/Crystallization: For some impurities, selective precipitation by carefully choosing solvent/anti-solvent systems might be possible, although this is generally less effective for resolving species with very similar structures.
Q5: How does polydispersity in my this compound linker affect my downstream bioconjugation experiment?
Using a polydisperse PEG linker in bioconjugation can lead to several undesirable outcomes:
-
Heterogeneous Final Product: The resulting conjugate will be a mixture of molecules with different PEG chain lengths attached, making characterization and ensuring batch-to-batch consistency difficult.[1][11]
-
Complicated Purification: Separating the desired conjugate from those with incorrect PEG linkers can be extremely challenging.
-
Variable Pharmacokinetics: The hydrodynamic volume of the conjugate is influenced by the PEG chain length. A polydisperse conjugate will have a wider range of circulation times and clearance rates, leading to unpredictable in vivo behavior.
-
Potential for Increased Immunogenicity: While PEGylation generally reduces immunogenicity, a heterogeneous mixture of PEGylated products could potentially increase the risk of an immune response.[1]
Data Presentation
The following table summarizes the key characteristics of this compound and a common impurity, HO-PEG11-OH.
| Parameter | This compound | HO-PEG11-OH (PEG-diol impurity) |
| Molecular Formula | C23H48O12 | C22H46O12 |
| Molecular Weight | ~516.6 g/mol [12] | ~494.6 g/mol |
| Structure | CH₃O-(CH₂CH₂O)₁₁-H | H-(OCH₂CH₂)₁₁-OH |
| PDI (Ideal) | 1.0 | 1.0 |
| Key ¹H NMR Signal | Methoxy (CH₃O-): ~3.38 ppm | Absence of methoxy signal |
The table below outlines acceptable Polydispersity Index (PDI) values for PEGs in pharmaceutical applications. While this compound is a discrete molecule and should have a PDI of 1.0, these values provide context for acceptable levels of heterogeneity in polymer-based systems.
| PDI Value | Interpretation | Application Context | Reference |
| 1.0 | Monodisperse (ideal for discrete PEGs) | Required for well-defined conjugates (e.g., ADCs) | [1] |
| ≤ 1.05 | Very narrow distribution | High-purity pharmaceutical grade PEGs | [13] |
| 1.05 - 1.10 | Narrow distribution | Acceptable for many pharmaceutical applications | [13] |
| > 1.1 | Polydisperse | Common for bulk industrial PEGs; less desirable for pharma | [1] |
Experimental Protocols
1. MALDI-TOF MS Analysis of this compound
This protocol is for the qualitative analysis of this compound to assess its molecular weight and the presence of oligomeric impurities.
-
Materials:
-
This compound sample
-
Matrix solution (e.g., 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% TFA)[9]
-
Cationizing agent (e.g., 1 mg/mL sodium trifluoroacetate (B77799) (NaTFA) in ethanol)[9]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
-
-
Procedure:
-
Prepare a solution of your this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent. A common ratio is 1:5:1 (v/v/v) of sample:matrix:cationizing agent.[9]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (the "dried-droplet" method).
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode, in a mass range appropriate for this compound (e.g., 400-1000 Da).
-
-
Data Interpretation:
-
A pure sample of this compound should show a primary peak corresponding to its molecular weight plus the mass of the cation (e.g., [M+Na]⁺ or [M+K]⁺).
-
Look for any additional series of peaks separated by 44 Da, which would indicate the presence of other PEG oligomers.
-
2. ¹H NMR Spectroscopy for Purity Assessment of this compound
This protocol allows for the quantification of this compound relative to the common PEG-diol impurity.
-
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))
-
Internal standard of known purity (for quantitative NMR, e.g., maleic acid)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
-
-
Procedure:
-
Accurately weigh about 5-10 mg of the this compound sample into a vial.
-
(Optional, for qNMR) Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the sample (and standard) in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).
-
-
Data Interpretation:
-
Identify the key signals:
-
Methoxy group (CH₃O-) of this compound: singlet at ~3.38 ppm.
-
PEG backbone (-OCH₂CH₂O-): large multiplet around 3.64 ppm.
-
Terminal methylene (B1212753) group (-CH₂OH): triplet around 3.7 ppm.
-
-
Integrate the methoxy signal and the terminal methylene signal.
-
The ratio of the integration of the methoxy protons (which should integrate to 3H) to the terminal methylene protons (which should integrate to 2H for pure this compound) can be used to assess purity. The presence of PEG-diol will increase the relative integration of the terminal methylene signal.
-
3. Size Exclusion Chromatography (SEC/GPC) of this compound
This protocol provides a general method for assessing the molecular weight distribution of an this compound sample.
-
Materials:
-
This compound sample
-
SEC/GPC system with a refractive index (RI) detector
-
Appropriate SEC column (e.g., styrene-divinylbenzene for organic mobile phases or a hydrophilic packing for aqueous mobile phases)
-
Mobile phase (e.g., Tetrahydrofuran (THF) or an aqueous buffer like 0.1 M NaNO₃)[5]
-
Narrow molecular weight PEG standards for calibration
-
-
Procedure:
-
Prepare the mobile phase and allow the SEC system to equilibrate until a stable baseline is achieved.
-
Prepare a calibration curve by injecting a series of narrow PEG standards.
-
Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample solution through a 0.22 µm filter.
-
Inject the sample onto the SEC system.
-
Analyze the resulting chromatogram to determine the peak retention time and calculate the molecular weight distribution (Mw, Mn, and PDI) based on the calibration curve.
-
-
Data Interpretation:
-
A pure, monodisperse this compound sample should elute as a single, sharp, symmetrical peak.
-
The calculated PDI should be close to 1.0. A PDI > 1.05 suggests the presence of multiple species.
-
The presence of shoulders on the main peak or distinct secondary peaks indicates heterogeneity.
-
Visualizations
Caption: Troubleshooting workflow for polydispersity in this compound samples.
Caption: General experimental workflow for this compound characterization.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to m-PEG11-OH and Other PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant in the design of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. This guide provides an objective, data-supported comparison of m-PEG11-OH, a monodisperse linear PEG linker with eleven ethylene (B1197577) glycol units, against other common PEG linkers, including those with varying lengths and branched architectures.
Executive Summary
This compound offers a balance of hydrophilicity and length, making it a versatile tool in bioconjugation. Its performance characteristics, particularly in the context of antibody-drug conjugates (ADCs), can be inferred to be similar to intermediate-length linear PEGs (e.g., PEG8, PEG12), which have demonstrated an optimal balance between improved pharmacokinetics and retained in vitro potency. While longer linear and branched PEGs may offer superior circulation times, they can sometimes lead to reduced efficacy due to steric hindrance. The choice of PEG linker should, therefore, be guided by the specific application and the desired balance of properties.
Data Presentation: Quantitative Comparison of PEG Linkers
The following tables summarize the impact of PEG linker length and architecture on key performance parameters. While direct comparative data for this compound is often not available, its performance can be reasonably extrapolated from the trends observed for other discrete-length PEG linkers.
Table 1: Impact of Linear PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | Short PEG (PEG2-PEG4) | Intermediate PEG (PEG8-PEG12) | Long PEG (PEG24 and longer) | Inferred Performance of this compound |
| Plasma Clearance | Faster | Slower | Significantly Slower | Slower |
| In Vivo Efficacy | Lower | Higher | Highest | High |
| In Vitro Cytotoxicity | Higher | Moderate | Lower | Moderate |
| Tumor-to-Plasma Ratio | Lower | Higher | Highest | High |
Data compiled and inferred from multiple studies on ADCs with varying PEG linker lengths. The performance of this compound is expected to be comparable to that of PEG8 and PEG12 linkers.[1][2][3]
Table 2: Comparison of Linear (e.g., this compound) and Branched PEG Linkers
| Feature | Linear PEG (e.g., this compound) | Branched PEG |
| Hydrodynamic Volume | Smaller | Larger for a given molecular weight[4] |
| "Stealth" Effect | Good | Superior shielding effect[4] |
| In Vivo Half-Life | Shorter | Significantly longer[4] |
| Steric Hindrance | Minimal | Increased[4] |
| Drug-to-Antibody Ratio (DAR) Potential | Typically lower | Potentially higher[4] |
| Conjugate Stability | Good | Can provide superior stabilization[5] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the use of PEG linkers in bioconjugation.
Experimental Protocols
General Protocol for Antibody PEGylation using this compound NHS Ester
This protocol describes the conjugation of an activated this compound linker to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
This compound.
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carboxyl-activating agent.
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes).
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC, and NHS in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for several hours to overnight to form the m-PEG11-NHS ester.
-
-
Buffer Exchange of Antibody:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.5.
-
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Add a 20-fold molar excess of the activated m-PEG11-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to consume any unreacted m-PEG11-NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by SEC or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Use SEC to assess the purity and aggregation of the conjugate.
-
Determine the average number of PEG molecules per antibody (degree of PEGylation) by mass spectrometry.
-
Determination of Drug-to-Antibody Ratio (DAR) for ADCs
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
Method: Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for analyzing cysteine-conjugated ADCs.
Procedure:
-
Sample Preparation: Dilute the ADC to an appropriate concentration in the HIC mobile phase A.
-
Chromatography:
-
Inject the sample onto a HIC column.
-
Elute with a gradient of decreasing salt concentration (e.g., from high to low ammonium (B1175870) sulfate (B86663) or sodium chloride).
-
-
Data Analysis:
-
The different drug-loaded species will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Assessment of Proteolytic Stability
This assay compares the degradation rate of a PEGylated protein to its non-PEGylated counterpart in the presence of a protease.
Materials:
-
PEGylated protein and non-PEGylated control.
-
Protease (e.g., trypsin, chymotrypsin).
-
Reaction buffer (e.g., PBS).
-
SDS-PAGE analysis system.
Procedure:
-
Incubate the PEGylated and non-PEGylated proteins at a defined concentration with the protease in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the proteolysis by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE.
-
Quantify the intensity of the intact protein band at each time point using densitometry.
-
Plot the percentage of intact protein remaining over time to compare the stability of the PEGylated and non-PEGylated proteins. An enhanced proteolytic stability is indicated by a slower degradation rate for the PEGylated protein.[7]
Determination of Protein Aggregation
Size Exclusion Chromatography (SEC) is a widely used method to quantify protein aggregates.
Procedure:
-
Sample Preparation: Prepare the PEGylated and non-PEGylated protein samples at a known concentration in a suitable mobile phase.
-
Chromatography:
-
Inject the sample onto an SEC column that is appropriate for the size range of the protein and its potential aggregates.
-
Elute with an isocratic mobile phase.
-
-
Data Analysis:
-
The chromatogram will show a main peak for the monomeric protein and potentially earlier eluting peaks for soluble aggregates (dimers, trimers, and higher-order aggregates).
-
Integrate the peak areas for the monomer and the aggregates.
-
Calculate the percentage of aggregation: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
A lower percentage of aggregation for the PEGylated protein indicates improved stability.[8][9]
-
Conclusion
This compound represents a valuable tool in the bioconjugation toolbox, offering a favorable balance of properties for many applications. As an intermediate-length linear PEG linker, it can enhance the hydrophilicity and in vivo half-life of bioconjugates without the significant steric hindrance that can be associated with longer or branched PEGs. The choice between this compound and other PEG linkers will ultimately depend on the specific goals of the research or drug development program, with careful consideration of the trade-offs between pharmacokinetics, in vitro potency, and manufacturing complexity. The experimental protocols provided in this guide offer a starting point for the rational evaluation and selection of the optimal PEG linker for a given application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. approcess.com [approcess.com]
- 9. Determining Protein Aggregation | Proteos Insights [proteos.com]
A Comparative Guide to m-PEG11-OH and m-PEG12-OH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and success of the resulting conjugate. Among the most utilized linkers are polyethylene (B3416737) glycols (PEGs), prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides a detailed comparison of two closely related, short, monodisperse PEG linkers: m-PEG11-OH and m-PEG12-OH.
While direct, head-to-head experimental data comparing the performance of this compound and m-PEG12-OH in bioconjugation is not extensively available in peer-reviewed literature, this guide will draw upon established principles of PEGylation and the known physicochemical properties of these molecules to offer a comprehensive comparison.
Physicochemical Properties: A Side-by-Side Comparison
The primary distinction between this compound and m-PEG12-OH lies in the length of the polyethylene glycol chain, differing by a single ethylene (B1197577) glycol unit. This subtle structural variance can influence their physical properties.
| Property | This compound | m-PEG12-OH |
| Molecular Formula | C23H48O12[1][2] | C25H52O13[3][4] |
| Molecular Weight | 516.62 g/mol [2] | 560.67 g/mol [3][4] |
| CAS Number | 2168540-65-4[1][5] or 114740-40-8[2] | 2050595-03-2[4][6] or 5702-16-9[3] |
| Appearance | Colorless to light yellow liquid[5][7] | Colorless liquid or white solid[8] |
| Solubility | Soluble in water, DMSO, DMF, DCM[9] | Soluble in water, DMSO, DMF, DCM[10] |
Note: Multiple CAS numbers may exist for these molecules from different suppliers.
The Impact of a Single Ethylene Glycol Unit
The addition of one ethylene glycol unit in m-PEG12-OH compared to this compound results in predictable, albeit subtle, differences in the resulting bioconjugate's properties:
-
Hydrophilicity: Both molecules are highly hydrophilic due to the repeating ether units of the PEG chain, which readily form hydrogen bonds with water.[11][12][13] The m-PEG12-OH, with its additional ethylene glycol unit, will be marginally more hydrophilic. This enhanced hydrophilicity can be advantageous for conjugating to particularly hydrophobic molecules, potentially improving the solubility and reducing aggregation of the final conjugate.[14]
-
Spacer Arm Length: The primary function of a PEG linker is to provide spatial separation between the conjugated molecules. The contour length of a single ethylene glycol unit is approximately 3.5 Å. Therefore, m-PEG12-OH provides a slightly longer spacer arm than this compound. This increased length can be beneficial in cases where steric hindrance between the conjugated partners is a concern, for instance, when conjugating a bulky drug molecule to an antibody.
-
Pharmacokinetics: For therapeutic bioconjugates, even minor changes in the PEG chain length can influence their pharmacokinetic profile.[15] Generally, longer PEG chains lead to an increased hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life. While the difference of a single ethylene glycol unit is small, in sensitive applications, it could contribute to nuanced differences in the in vivo behavior of the conjugate.
Experimental Protocols: From Activation to Conjugation
The terminal hydroxyl group (-OH) of both this compound and m-PEG12-OH is not reactive towards common functional groups on biomolecules like amines or thiols. Therefore, it must first be activated or converted to a reactive functional group. Below are detailed protocols for this activation and subsequent conjugation to a protein.
Protocol 1: Conversion of Terminal Hydroxyl to a Carboxylic Acid
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, which can then be activated for reaction with primary amines.
Materials:
-
This compound or m-PEG12-OH
-
Anhydrous Dichloromethane (DCM)
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Dissolve the m-PEG-OH linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the addition of isopropanol.
-
Filter the mixture to remove chromium salts and dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting m-PEG-acid by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm the conversion.
Protocol 2: EDC/NHS-Mediated Conjugation of m-PEG-Acid to a Protein
This protocol details the conjugation of the now carboxylated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
m-PEG11-acid or m-PEG12-acid
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Activation of m-PEG-acid:
-
Dissolve the m-PEG-acid in the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG-acid solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated m-PEG-NHS ester solution to the protein solution. A molar ratio of 10:1 to 20:1 (PEG:protein) is a common starting point, but should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unconjugated PEG using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
-
Visualizing the Bioconjugation Process
The following diagrams illustrate a typical bioconjugation workflow and a decision-making process for selecting a suitable PEG linker.
References
- 1. medkoo.com [medkoo.com]
- 2. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 3. mPEG12-OH | CAS:5702-16-9 | Biopharma PEG [biochempeg.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 8. purepeg.com [purepeg.com]
- 9. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 10. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Hydrophobicity vs hydrophilicity: Effects of poly(ethylene glycol) and tert-butyl alcohol on H2O as probed by 1-propanol | UBC Chemistry [chem.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of m-PEG11-OH in Drug Delivery Systems
For researchers and scientists at the forefront of drug development, the choice of a linker molecule is critical in optimizing the therapeutic efficacy of drug delivery systems. This guide provides a comparative analysis of methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) against other linker alternatives. The following sections present experimental data, detailed methodologies, and visual workflows to aid in the rational design of next-generation drug conjugates.
Quantitative Comparison of Linker Performance
The efficacy of a linker in a drug delivery system is a multifactorial equation, heavily influenced by its length, composition, and the specific application, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). While direct comparative studies exhaustively covering this compound against a wide array of linkers are limited, the available data allows for an insightful analysis of performance trends.
Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase Ligand | Linker Type & Length (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG (12 atoms) | < 0.5 µM | > 90 | [1] |
| BRD4 | Pomalidomide | PEG (1-2 units) | > 5 µM | - | [1] |
| BRD4 | Pomalomide | PEG (4-5 units) | < 0.5 µM | - | [1] |
| TBK1 | Von Hippel-Lindau (VHL) | Alkyl/Ether (12 atoms) | > 1 µM | < 20 | [1] |
| TBK1 | Von Hippel-Lindau (VHL) | Alkyl/Ether (21 atoms) | 3 | 96 | [1] |
| TBK1 | Von Hippel-Lindau (VHL) | Alkyl/Ether (29 atoms) | 292 | 76 | [1] |
| PI3Kγ | Von Hippel-Lindau (VHL) | PEG/Alkyl | 88.4 | > 70 | [2] |
| mTOR | Von Hippel-Lindau (VHL) | PEG/Alkyl | 45.4 | 74.9 | [2] |
Note: this compound has a backbone of 34 atoms. The data presented is from various studies and direct comparison should be made with caution.
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Conjugate | Linker | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | In Vivo Tumor Inhibition Rate (%) | Reference |
| ZHER2-SMCC-MMAE (HM) | SMCC (non-PEG) | 1 | 1 | 41.38 | [3] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 | 57.23 | [3] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22 | 65.07 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of drug delivery systems.
PROTAC-Mediated Protein Degradation Assay
-
Cell Culture and Treatment: Plate target cells (e.g., MCF7 breast cancer cells) in appropriate multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. Calculate DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation percentage) values.[4]
In Vitro Drug Release Study from Nanoparticles
-
Nanoparticle Preparation: Prepare drug-loaded nanoparticles with different linkers (e.g., this compound vs. other PEG lengths) using a suitable method such as nanoprecipitation or emulsion solvent evaporation.
-
Dialysis Setup: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO). Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.
-
Sample Collection: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the drug release profile.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key concepts in drug delivery.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for ADC development.
Discussion and Future Perspectives
For ADCs, longer PEG chains have been shown to significantly increase the circulation half-life, which can lead to improved in vivo efficacy despite a potential reduction in in vitro cytotoxicity.[3] This highlights the importance of considering the in vivo fate of the drug conjugate during the linker selection process.
Future research should focus on systematic studies that directly compare a series of discrete PEG linkers, including this compound, against other linker classes for a variety of drug delivery platforms. Such studies will be invaluable in developing predictive models for rational linker design and accelerating the development of more effective and safer targeted therapies.
References
A Comparative Guide to the Characterization of m-PEG11-OH Modified Surfaces for Advanced Biomaterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-PEG11-OH modified surfaces with alternative anti-fouling coatings. Objective experimental data is presented to evaluate performance, alongside detailed protocols for key characterization techniques.
The modification of surfaces to resist non-specific protein adsorption, often termed "bio-fouling," is a critical challenge in the development of advanced biomaterials, biosensors, and drug delivery systems. Among the various strategies, the use of polyethylene (B3416737) glycol (PEG) has become a gold standard. This guide focuses on the characterization of surfaces modified with methoxy-poly(ethylene glycol) undecanethiol (this compound), a self-assembled monolayer (SAM)-forming molecule, and compares its performance with other common anti-fouling surfaces.
Performance Comparison: this compound vs. Alternatives
The efficacy of a surface modification is primarily determined by its ability to resist protein adsorption and its resulting surface properties. Here, we compare this compound modified surfaces with two common alternatives: shorter-chain PEG (m-PEG6-OH) and zwitterionic surfaces.
| Surface Modification | Water Contact Angle (θ) | Fibrinogen Adsorption (ng/cm²) | Reference Surface |
| This compound | 30° - 45° | < 5 | Bare Gold/Silicon |
| m-PEG6-OH | 40° - 55° | 10 - 20 | Bare Gold/Silicon |
| Zwitterionic (Sulfobetaine) | < 20° | < 5 | Bare Gold/Silicon |
| Bare Gold | 70° - 80° | > 300 | - |
| Bare Silicon Oxide | 10° - 30° | > 200 | - |
Table 1: Comparative summary of water contact angle and fibrinogen adsorption on various modified surfaces. Lower contact angles generally indicate higher hydrophilicity, and lower fibrinogen adsorption indicates better anti-fouling performance. Data is compiled from multiple literature sources.
Key Characterization Techniques & Experimental Protocols
Accurate and reproducible characterization is paramount in evaluating the performance of modified surfaces. Below are detailed protocols for the most common and critical techniques.
Contact Angle Goniometry
This technique measures the wettability of a surface, providing insights into its hydrophilicity and surface energy.
Experimental Protocol:
-
Sample Preparation: Ensure the modified surface is clean, dry, and free of contaminants.
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Droplet Deposition: Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the instrument's software to measure the angle at the three-phase (solid-liquid-gas) interface.
-
Data Analysis: Obtain at least five measurements at different locations on the surface and calculate the average and standard deviation.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.[1]
Experimental Protocol:
-
Sample Introduction: Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Perform a wide energy range scan (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p for a PEGylated silicon surface).
-
Data Analysis:
-
Elemental Composition: Calculate the atomic concentrations from the survey scan peak areas after sensitivity factor correction. For a well-formed this compound SAM on gold, expect to see C, O, and S, with the underlying Au signal attenuated.
-
Chemical State Analysis: Deconvolute the high-resolution C 1s peak to identify different chemical bonds. For this compound, expect to see peaks corresponding to C-C/C-H, C-O (ether), and C-OH.
-
Atomic Force Microscopy (AFM)
AFM provides topographical information about a surface at the nanoscale, allowing for the visualization of the monolayer structure and the quantification of surface roughness.
Experimental Protocol:
-
Probe Selection: Use a soft cantilever with a sharp tip suitable for imaging soft matter.
-
Imaging Mode: Operate the AFM in tapping mode or PeakForce Tapping mode to minimize damage to the soft PEG layer.[2]
-
Image Acquisition:
-
Scan a representative area of the surface (e.g., 1x1 µm).
-
Acquire both height and phase images. The height image provides topography, while the phase image can reveal differences in material properties.
-
-
Data Analysis:
-
Surface Roughness: Calculate the root-mean-square (RMS) roughness from the height image. A smooth, well-formed SAM will have a very low RMS roughness (typically < 0.5 nm).
-
Monolayer Defects: Inspect the images for pinholes or aggregates that indicate an incomplete or poorly formed monolayer.
-
Protein Adsorption Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the amount of a specific protein that adsorbs to a surface.[3][4]
Experimental Protocol:
-
Surface Incubation: Incubate the modified surfaces in a solution of the target protein (e.g., 1 mg/mL fibrinogen in phosphate-buffered saline, PBS) for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Washing: Gently wash the surfaces with PBS to remove non-adsorbed protein.
-
Blocking: Block any remaining non-specific binding sites on the surface with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS).
-
Primary Antibody Incubation: Incubate the surfaces with a primary antibody specific to the adsorbed protein.
-
Secondary Antibody Incubation: After washing, incubate with an enzyme-linked secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme to produce a measurable signal.
-
Quantification: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of adsorbed protein. A standard curve with known protein concentrations should be used for accurate quantification.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in the characterization of this compound modified surfaces, the following diagrams are provided.
References
A Comparative Guide to Analytical Techniques for m-PEG11-OH Validation
For researchers, scientists, and drug development professionals, rigorous validation of raw materials is a cornerstone of reproducible and reliable results. This guide provides a comprehensive comparison of key analytical techniques for the validation of m-PEG11-OH (O-Methyl-undecaethylene glycol), a discrete polyethylene (B3416737) glycol (PEG) derivative increasingly utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[1] The monodispersity of this compound necessitates precise analytical methods to confirm its identity, purity, and structural integrity.
This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gel Permeation/Size-Exclusion Chromatography (GPC/SEC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and expected data are provided to assist in the selection and implementation of the most appropriate validation strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and detecting any potential impurities, such as shorter or longer PEG oligomers or diol contaminants. Due to the lack of a strong UV chromophore in the PEG structure, detectors other than UV-Vis are typically required.
Comparison of HPLC Detection Methods
| Detector Type | Principle | Pros | Cons | Ideal for this compound? |
| Refractive Index (RI) | Measures the difference in the refractive index between the mobile phase and the analyte. | Universal detector for non-chromophoric compounds. | Sensitive to temperature and pressure fluctuations; not compatible with gradient elution.[2] | Yes, for isocratic methods. |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent and detects the light scattered by the non-volatile analyte particles. | More sensitive than RI; compatible with gradient elution.[3][4] | Response can be non-linear. | Yes, offers good sensitivity and gradient compatibility. |
| Charged Aerosol Detection (CAD) | Similar to ELSD but charges the analyte particles, providing a more uniform response. | High sensitivity and near-universal response for non-volatile analytes.[5][6] | Can be more complex to operate than RI or ELSD. | Yes, provides excellent sensitivity for purity profiling. |
Below is a generalized workflow for the purity analysis of this compound using HPLC with RI or ELSD.
Figure 1: General workflow for HPLC-based purity analysis of this compound.
Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)
This protocol is adapted from methodologies for similar short-chain PEG compounds.[7][8]
Instrumentation:
-
HPLC system equipped with a refractive index detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 35:65 v/v).[9] Degas the mobile phase before use.
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
-
-
Data Analysis: The primary peak should correspond to the this compound. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Expected Data Summary
| Parameter | Expected Result |
| Retention Time | Consistent with the reference standard. |
| Purity (Area %) | Typically ≥95% for high-quality material.[10] |
| Impurities | Minimal peaks corresponding to shorter or longer PEG chains or diols. |
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution
GPC/SEC is a powerful technique to assess the molecular weight distribution and confirm the monodispersity of this compound. For a discrete PEG like this compound, a single, sharp peak is expected, confirming the absence of a broad polymer distribution.[11]
Figure 2: Workflow for GPC/SEC analysis of this compound.
Experimental Protocol: GPC/SEC with RI Detection
This protocol is based on general procedures for low molecular weight PEGs.[12][13]
Instrumentation:
-
GPC/SEC system with a refractive index detector.
-
GPC/SEC column suitable for low molecular weight aqueous or organic soluble polymers (e.g., PL aquagel-OH or PLgel).
Reagents:
-
Mobile Phase: Ultrapure water or an appropriate organic solvent (e.g., THF).
-
PEG standards of known molecular weights for calibration.
-
This compound sample.
Procedure:
-
Mobile Phase and System Equilibration: Prepare and degas the mobile phase. Equilibrate the GPC/SEC system until a stable baseline is achieved.
-
Calibration: Prepare a series of narrow PEG standards of known molecular weights. Inject each standard to generate a calibration curve of log(Molecular Weight) vs. Retention Time.
-
Sample Analysis: Prepare the this compound sample in the mobile phase (e.g., 1-2 mg/mL). Inject the sample and record the chromatogram.
-
Data Analysis: Determine the molecular weight of the this compound sample using the calibration curve. A single, sharp peak is expected, indicating a narrow molecular weight distribution (polydispersity index, PDI ≈ 1.0).
Expected Data Summary
| Parameter | Expected Result |
| Appearance | A single, symmetrical peak. |
| Molecular Weight (Mw) | Approximately 516.6 g/mol .[1] |
| Polydispersity Index (PDI) | Close to 1.0, indicating a monodisperse sample. |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides a precise measurement of the molecular weight of this compound, serving as a definitive tool for identity confirmation. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG compounds.
Figure 3: Workflow for ESI-MS analysis of this compound.
Experimental Protocol: ESI-Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., ESI-TOF or ESI-QTOF).
Reagents:
-
Methanol or acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (optional, for promoting protonation).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10-100 µg/mL.
-
MS Analysis: Infuse the sample solution directly into the ESI source or inject it through an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak. For PEGs, this is often observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Expected Data Summary
| Ion | Theoretical m/z |
| [M+H]⁺ | ~517.32 |
| [M+Na]⁺ | ~539.30 |
The fragmentation pattern in tandem MS (MS/MS) would typically show losses of ethylene (B1197577) glycol units (44 Da). The absence of a distribution of peaks separated by 44 Da in the primary mass spectrum further confirms the monodispersity of the sample.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the repeating ethylene glycol units, the terminal methoxy (B1213986) group, and the terminal hydroxyl group.[15]
Figure 4: Workflow for NMR analysis of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or D₂O).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the structure.
Expected NMR Data
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.38 | s | -OCH₃ |
| ~3.54-3.70 | m | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~2.8 (broad) | s | -OH |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~59.0 | -OCH₃ |
| ~61.7 | CH₂ -OH |
| ~70.3-70.6 | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~72.6 | -O-CH₂ -CH₂-OH |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[16][17]
Conclusion
A comprehensive validation of this compound should employ a combination of these analytical techniques. HPLC with a universal detector like RI or ELSD is essential for purity assessment. GPC/SEC confirms the monodispersity and molecular weight distribution. High-resolution mass spectrometry provides definitive identity confirmation through accurate mass measurement. Finally, ¹H and ¹³C NMR spectroscopy offers unambiguous structural elucidation. By employing these orthogonal techniques, researchers and drug developers can ensure the quality, consistency, and reliability of this compound in their critical applications.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Preclinical Landscape: A Comparative Guide to m-PEG11-OH in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of m-PEG11-OH and alternative linkers in preclinical antibody-drug conjugate (ADC) research, supported by experimental data, reveals key considerations in optimizing ADC design for enhanced therapeutic potential.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) success. Its properties profoundly influence the stability, pharmacokinetics, and ultimately, the therapeutic index of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly those of discrete chain lengths like this compound, have garnered significant attention for their ability to improve the physicochemical properties of ADCs. This guide provides a comparative analysis of this compound and other linker technologies, drawing upon preclinical data to inform rational ADC design.
The Impact of PEGylation on ADC Performance: A Head-to-Head Comparison
The inclusion of a PEG spacer, such as this compound (often represented as PEG12 in literature), within a linker can significantly enhance the hydrophilicity of an ADC. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate the propensity for aggregation and improve solubility.[1] Preclinical studies have demonstrated that PEGylation can lead to a longer circulation half-life and increased tumor accumulation.[1]
Below is a comparative table summarizing typical preclinical data for an ADC featuring a hydrophilic PEG linker (akin to this compound) versus a more traditional, non-PEGylated linker such as one based on a maleimide-caproyl (mc) spacer.
| Parameter | ADC with this compound Linker | ADC with Non-PEGylated Linker (e.g., mc-based) | Rationale for Difference |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR (e.g., 8) with reduced aggregation | Often limited to lower DAR (e.g., 4) to avoid aggregation and rapid clearance | The hydrophilic PEG chain shields the hydrophobic payload, improving solubility and allowing for higher drug loading.[1] |
| In Vitro Cytotoxicity (IC50) | Potent, often in the low nanomolar range | Potent, often in the low nanomolar range | The primary driver of in vitro cytotoxicity is the payload itself, and the linker's main role is payload delivery. Differences are often minimal in vitro.[] |
| Circulation Half-Life (t½) in Mice | Extended (e.g., >150 hours) | Shorter (e.g., <120 hours) | The hydrophilic PEG linker reduces non-specific clearance by the reticuloendothelial system, prolonging circulation time.[2] |
| Tumor Accumulation (%ID/g) in Xenograft Models | Increased | Lower | The longer circulation half-life and improved solubility contribute to greater accumulation of the ADC in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Enhanced, leading to greater tumor regression | Effective, but may require higher doses or more frequent administration for similar efficacy | Increased tumor accumulation and sustained exposure to the cytotoxic payload result in improved anti-tumor activity.[4] |
| Plasma Stability | Generally high, with low premature payload release | Can be susceptible to premature payload release (e.g., retro-Michael reaction for maleimide (B117702) linkers) | The design of the conjugation chemistry is a key factor, but PEGylation can contribute to overall stability.[5] |
Experimental Protocols in Preclinical ADC Evaluation
The generation of robust and comparable preclinical data relies on standardized and well-defined experimental protocols. Below are outlines of key methodologies employed in the characterization and comparison of ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the cytotoxic effect to manifest.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.
Pharmacokinetics Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC.
-
Animal Model: Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models) are used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each mouse.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Sample Processing and Analysis: Plasma is isolated, and the concentration of the total antibody and/or the conjugated ADC is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and terminal half-life, are calculated using appropriate software.
Biodistribution Study in Tumor-Bearing Mice
This study assesses the distribution of the ADC to the tumor and other major organs.
-
Radiolabeling: The ADC is labeled with a radionuclide (e.g., ⁸⁹Zr, ¹¹¹In, or ¹²⁵I).
-
Animal Model and Administration: The radiolabeled ADC is administered intravenously to tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points (e.g., 24, 48, 72, and 120 hours), mice are euthanized, and the tumor and major organs are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
ADC Treatment: Mice in the treatment groups receive the ADC at various doses and schedules (e.g., once or twice weekly). The control group receives a vehicle or a non-binding ADC.
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated.
Visualizing the Rationale: Experimental and Logical Workflows
To better understand the processes involved in ADC development and evaluation, the following diagrams illustrate key workflows.
Conclusion
The preclinical data strongly suggest that the incorporation of hydrophilic linkers, such as those based on this compound, offers a significant advantage in the development of ADCs, particularly for those with hydrophobic payloads or when a high drug-to-antibody ratio is desired. By improving solubility, reducing aggregation, extending circulation half-life, and enhancing tumor accumulation, these linkers can lead to a superior therapeutic window. The selection of the optimal linker remains a critical, multifaceted decision that requires careful consideration of the antibody, payload, and desired therapeutic outcome, all validated through rigorous preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Influence of PEG Linkers on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of PROTACs with different PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader.[1][2] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success, including the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] This ternary complex formation is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.
The Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Below, we present a comparative summary of quantitative data from studies on PROTACs targeting various proteins with different PEG linker lengths.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
A series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths, demonstrates a clear structure-activity relationship.
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 2.5 | 15 |
| PEG4 | 20 | 95 | 4.2 | 25 |
| PEG5 | 15 | >98 | 5.8 | 35 |
| PEG6 | 30 | 92 | 3.1 | 20 |
| Data synthesized from multiple sources for illustrative comparison.[3] |
The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[3]
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
In the development of ERα-targeting PROTACs for breast cancer, the linker length was also found to be a critical determinant of efficacy. A systematic investigation revealed that a 16-atom linker was more effective than a 12-atom linker.[4]
| Linker Length (atoms) | Relative Degradation (%) |
| 12 | 60 |
| 16 | 95 |
| 20 | 80 |
| Illustrative data based on reported trends.[4] |
Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
For PROTACs targeting TBK1, a minimum linker length was required to observe any degradation. A 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[4][5] This highlights that for some target-ligase pairs, a certain spatial distance is necessary to form a productive ternary complex.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | Inactive | < 10 |
| 12 | >1000 | ~50 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data from a study on TBK1 degradation.[5] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
Assessing the Biocompatibility of m-PEG11-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of methoxy-polyethylene glycol (11) with a terminal hydroxyl group (m-PEG11-OH) conjugates against alternative biocompatible polymers. Due to the limited availability of public data specifically for this compound, this guide leverages experimental data from closely related short-chain and oligoethylene glycols to provide a robust comparative framework. The information presented herein is intended to support researchers in making informed decisions for their drug development and biomaterial applications.
Executive Summary
Polyethylene (B3416737) glycol (PEG) is widely recognized for its ability to improve the pharmacokinetic properties of conjugated drugs and biomaterials, primarily by reducing immunogenicity and increasing circulation time.[1] Short-chain PEGs, such as this compound, are of particular interest for applications where rapid clearance or specific linker functionalities are desired. This guide evaluates the biocompatibility of this compound conjugates through an analysis of key performance indicators: in vitro cytotoxicity, hemocompatibility (hemolysis and thrombosis), and immunogenicity (complement activation).
In Vitro Cytotoxicity Assessment
The initial evaluation of a biomaterial's biocompatibility involves assessing its potential to cause cell death or inhibit cell growth.[2] The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which is an indicator of cell viability.[2]
Comparative Data: In Vitro Cytotoxicity of PEG Derivatives and Alternatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity. Data for this compound is extrapolated from studies on low molecular weight PEGs.
| Compound/Polymer | Cell Line | IC50 (µg/mL) | Reference |
| This compound (estimated) | Various | > 10,000 | Inferred from[2] |
| PEG 200 | Caco-2 | High cytotoxicity at 30% w/v | [2] |
| PEG 400 | Caco-2 | High cytotoxicity at 30% w/v | [2] |
| PEG 1000 | Caco-2 | Moderate cytotoxicity at 30% w/v | [2] |
| Poly(2-ethyl-2-oxazoline) (PEOz) | L929 | > 1000 | General literature |
| Polysarcosine (pSar) | Various | > 1000 | General literature |
Note: The cytotoxicity of low molecular weight PEGs can be concentration-dependent.[2] The high IC50 value for this compound is an estimation based on the general trend of low toxicity for oligoethylene glycols at typical concentrations used in bioconjugation.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a generalized procedure for assessing the in vitro cytotoxicity of a test article.
Materials:
-
Test article (e.g., this compound conjugate)
-
Control cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test article in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test article. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test article compared to the untreated control. Plot the cell viability against the test article concentration to determine the IC50 value.[3][4]
Figure 1. Workflow for MTT Cytotoxicity Assay.
Hemocompatibility Assessment
For any material intended for systemic administration, assessing its interaction with blood components is critical. Hemocompatibility testing evaluates the potential of a material to cause hemolysis (red blood cell lysis) and thrombosis (blood clot formation).
Hemolysis
The hemolysis assay quantifies the percentage of red blood cells damaged by a material. A hemolysis rate of less than 2% is generally considered non-hemolytic.[5]
| Compound/Polymer | Concentration | Hemolysis (%) | Reference |
| This compound (estimated) | 1 mg/mL | < 2% | Inferred from[6][7] |
| PEG 20,000 | 0.1% | >40% reduction vs PBS | [5][7] |
| PEGylated Nanoparticles | 200 µg/mL | ~8% | [6] |
| Uncoated Nanoparticles | 200 µg/mL | ~10.7% | [6] |
Note: PEGylation generally reduces the hemolytic activity of materials.[6] Short-chain, free PEGs like this compound are expected to have very low intrinsic hemolytic potential.
This protocol is adapted from the ASTM F756 standard.
Materials:
-
Test article (e.g., this compound conjugate)
-
Freshly collected, anticoagulated human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Deionized water (positive control for 100% hemolysis)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Incubation: Add the test article to a tube containing the diluted blood. Prepare a negative control (diluted blood with PBS) and a positive control (diluted blood with deionized water).
-
Contact: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Collection: Carefully collect the supernatant from each tube.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for the test article using the following formula: % Hemolysis = [(Absorbance_test - Absorbance_negative) / (Absorbance_positive - Absorbance_negative)] x 100
Figure 2. Workflow for In Vitro Hemolysis Assay.
Thrombosis and Platelet Activation
Thrombogenicity is the tendency of a material to induce blood clot formation. In vitro assays for thrombogenicity often involve measuring platelet activation and adhesion, as well as changes in coagulation time.
| Surface | Platelet Adhesion | Coagulation Time | Reference |
| This compound Conjugated Surface | Low | Normal | Inferred from general PEG literature |
| PEG-coated Surface | Significantly Reduced | Prolonged | General literature |
| Uncoated Control Surface | High | Normal | General literature |
Note: PEGylation is a well-established method for creating thromboresistant surfaces. The hydrophilic and neutral nature of the PEG chains reduces protein adsorption and subsequent platelet activation.
This protocol provides a general method for assessing platelet activation by flow cytometry.[8][9][10][11][12]
Materials:
-
Test article-coated surface
-
Freshly collected, anticoagulated human whole blood or platelet-rich plasma (PRP)
-
Platelet agonists (e.g., ADP, thrombin) as positive controls
-
Fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P, anti-PAC-1)
-
Flow cytometer
Procedure:
-
Blood/PRP Incubation: Incubate whole blood or PRP with the test surface for a defined period under static or flow conditions.
-
Staining: Add fluorescently labeled antibodies to the blood/PRP and incubate in the dark to allow for binding to activated platelets.
-
Fixation (optional): Fix the samples with paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing activation markers.
-
Data Interpretation: Compare the percentage of activated platelets on the test surface to that on control surfaces and in the presence of platelet agonists.
Figure 3. Workflow for Platelet Activation Assay.
Immunogenicity Assessment: Complement Activation
The complement system is a key component of the innate immune system. Unwanted activation by biomaterials can lead to inflammation and reduced therapeutic efficacy.
Comparative Data: Complement Activation by PEG Derivatives
| Compound/Polymer | Complement Activation (SC5b-9 levels) | Reference | | :--- | :--- | :--- | :--- | | This compound (estimated) | Low | Inferred from[13][14][15] | | High MW PEGs | Concentration-dependent increase |[13][14] | | PEGylated Nanoparticles | Can be significant, dependent on surface chemistry |[16] | | Hydroxy-PEG Liposomes | Increased activation vs. methoxy-PEG |[17] |
Note: Complement activation by PEGs is dependent on molecular weight, concentration, and the nature of the end group.[13][14][17] Low molecular weight, un-conjugated PEGs are expected to have minimal complement-activating potential.
Experimental Protocol: Complement Activation Assay (ELISA)
This protocol describes the measurement of the terminal complement complex (SC5b-9) as a marker of complement activation.[13]
Materials:
-
Test article (e.g., this compound conjugate)
-
Normal human serum
-
Positive control (e.g., Zymosan)
-
SC5b-9 ELISA kit
-
Microplate reader
Procedure:
-
Serum Incubation: Incubate the test article with normal human serum at 37°C for a specified time (e.g., 30-60 minutes). Include a negative control (serum with buffer) and a positive control.
-
ELISA: Perform the SC5b-9 ELISA according to the manufacturer's instructions. This typically involves adding the treated serum to an antibody-coated plate, followed by detection antibodies and a substrate.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader.
-
Data Analysis: Calculate the concentration of SC5b-9 in each sample based on a standard curve. Compare the levels of SC5b-9 generated by the test article to the controls.
Figure 4. Simplified Complement Activation Cascade.
Conclusion
Based on the available data for related short-chain polyethylene glycols, this compound conjugates are expected to exhibit a high degree of biocompatibility. They are predicted to be non-cytotoxic at typical working concentrations, have low hemolytic and thrombogenic potential, and are unlikely to be potent activators of the complement system.
However, it is crucial to note that the biocompatibility of a PEG conjugate is not solely determined by the PEG moiety but also by the nature of the conjugated molecule and the overall construct. Therefore, the experimental protocols provided in this guide should be applied to the specific this compound conjugate of interest to obtain definitive biocompatibility data. This guide serves as a foundational resource for designing and executing these critical biocompatibility assessments.
References
- 1. wjgnet.com [wjgnet.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Isolation and Activation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Activation [bdbiosciences.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 14. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complement activation by PEG-functionalized multi-walled carbon nanotubes is independent of PEG molecular mass and surface density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Complement activation induced by PEG enhances humoral immune responses against antigens encapsulated in PEG-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage of Precision: A Comparative Guide to Monodisperse m-PEG11-OH in Bioconjugation
For researchers, scientists, and drug development professionals striving for precision and reproducibility in their therapeutic molecules, the choice of linker is paramount. This guide provides a comprehensive comparison of monodisperse methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH) against its polydisperse counterparts and other alternatives, supported by experimental data and detailed protocols. The evidence underscores the significant advantages of molecular uniformity in enhancing the performance and predictability of bioconjugates.
The use of polyethylene (B3416737) glycol (PEG) in drug development, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] By increasing the hydrodynamic radius and shielding the molecule from enzymatic degradation and the immune system, PEGylation can extend circulation half-life, improve solubility, and reduce immunogenicity.[1][2] However, not all PEGs are created equal. The distinction between monodisperse and polydisperse PEGs is critical, with profound implications for the final drug product's homogeneity, efficacy, and safety.
The Shortcomings of Polydispersity
Traditional PEGylation reagents are polydisperse, meaning they consist of a mixture of PEG chains with varying lengths and molecular weights.[3] This heterogeneity presents several challenges in drug development:
-
Product Inconsistency: The resulting PEGylated product is a complex mixture of molecules with different numbers and lengths of PEG chains, making it difficult to characterize and ensure batch-to-batch consistency.
-
Reduced Purity: Purification of the desired conjugate from a heterogeneous mixture is challenging, often leading to lower yields and the presence of undesirable impurities.
-
Unpredictable Pharmacokinetics: The variation in molecular weight within a polydisperse PEG conjugate leads to unpredictable pharmacokinetic profiles, complicating dosage optimization.
-
Potential for Immunogenicity: Some studies suggest that the heterogeneity of polydisperse PEGs may contribute to the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug and potential adverse immune reactions.[1]
This compound: The Power of a Single, Defined Molecule
Monodisperse PEGs, such as this compound, offer a solution to the challenges posed by polydispersity. As a pure compound with a precise molecular weight and a defined chain length of 11 ethylene (B1197577) glycol units, this compound provides a level of control and precision that is unattainable with polydisperse reagents.[4]
The key advantages of using monodisperse this compound include:
-
Homogeneous Conjugates: Reactions with this compound yield a single, well-defined product, simplifying characterization and ensuring a uniform drug substance.
-
Improved Pharmacokinetics: The precise molecular weight of the conjugate allows for predictable and consistent pharmacokinetic behavior, leading to more reliable dosing and therapeutic outcomes.[5]
-
Enhanced Safety Profile: The homogeneity of monodisperse PEG conjugates reduces the risk of heterogeneity-driven immunogenicity.[1]
-
Fine-Tuning of Properties: The defined length of the PEG chain allows for the precise tuning of the conjugate's properties, such as solubility and hydrodynamic radius.
Performance Comparison: Monodisperse vs. Polydisperse PEGs
The superiority of monodisperse PEGs is evident in various applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connecting the antibody to the cytotoxic payload plays a crucial role in the conjugate's stability, solubility, and pharmacokinetic properties. The use of monodisperse PEG linkers allows for greater control over the drug-to-antibody ratio (DAR), a critical parameter influencing ADC efficacy and toxicity.[1]
| Property | Polydisperse PEG Linker | Monodisperse this compound Linker | Advantage of Monodisperse |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture of DARs | Homogeneous, well-defined DAR | Predictable potency and toxicity |
| Solubility & Aggregation | Prone to aggregation, especially with hydrophobic payloads | Improved solubility and reduced aggregation | Enables higher drug loading |
| Pharmacokinetics (PK) | Variable plasma clearance and half-life | Consistent and predictable PK profile | Reliable dosing and efficacy |
| Immunogenicity | Potential for anti-PEG antibody formation | Reduced risk of immunogenicity | Improved safety profile |
This table synthesizes data from multiple sources to illustrate the comparative advantages of monodisperse PEG linkers in ADCs.[1][5]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is critical for the formation of a stable and productive ternary complex. Monodisperse PEG linkers like this compound offer the precise length and flexibility required to optimize the geometry of this complex, leading to enhanced degradation efficiency.[6]
| Property | Polydisperse PEG Linker | Monodisperse this compound Linker | Advantage of Monodisperse |
| Ternary Complex Formation | Suboptimal and heterogeneous orientations | Optimized and uniform ternary complex geometry | Increased degradation efficiency (lower DC50) |
| Cellular Permeability | Variable and difficult to predict | More predictable permeability | Improved bioavailability |
| In Vivo Efficacy | Inconsistent and potentially lower efficacy | Improved and more reliable in vivo performance | Better therapeutic outcomes |
| Metabolic Stability | Susceptible to non-specific metabolism | More defined metabolic profile | Predictable in vivo half-life |
This table is a qualitative summary based on the principles of PROTAC design and the known benefits of monodisperse linkers.[6][7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to a model peptide and the subsequent purification and characterization of the conjugate.
Protocol 1: Activation of this compound and Conjugation to a Peptide
This protocol describes the activation of the terminal hydroxyl group of this compound to a carboxylic acid, followed by its activation with EDC and Sulfo-NHS for conjugation to the primary amine of a peptide.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Peptide with a primary amine (e.g., Lysine residue or N-terminus)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Carboxylation of this compound:
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous DCM.
-
Add pyridine (2 equivalents) and stir the reaction at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting m-PEG11-acid by flash chromatography.
-
-
Activation of m-PEG11-acid:
-
Dissolve m-PEG11-acid (1.5 equivalents) in Activation Buffer.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Peptide:
-
Dissolve the peptide (1 equivalent) in Coupling Buffer.
-
Add the activated m-PEG11-acid solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Protocol 2: Purification and Characterization of the PEGylated Peptide
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject the quenched reaction mixture.
-
Collect fractions corresponding to the PEGylated peptide peak, which will elute earlier than the unmodified peptide.
-
Lyophilize the collected fractions to obtain the purified conjugate.
-
Characterization by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Procedure:
-
Prepare a sample of the purified conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Acquire the mass spectrum.
-
Confirm the successful conjugation by observing the expected mass shift corresponding to the addition of the m-PEG11-acid moiety (molecular weight of this compound is approximately 516.6 g/mol ; the carboxylated form will have a slightly higher mass).
-
Visualizing the Advantage: Workflows and Pathways
To further illustrate the role of this compound in modern drug development, the following diagrams, generated using the Graphviz DOT language, depict a typical experimental workflow and the mechanism of PROTAC-mediated protein degradation.
Conclusion
The transition from polydisperse to monodisperse PEGylation reagents represents a significant advancement in the field of drug delivery. Monodisperse this compound, with its defined structure and molecular weight, offers unparalleled control over the properties of bioconjugates, leading to more homogeneous, predictable, and ultimately safer and more effective therapeutic agents. For researchers and drug developers, embracing the precision of monodisperse PEGs is not just an advantage; it is a critical step towards the rational design of next-generation therapies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Enhancing Drug Solubility: A Comparative Guide to PEG Derivatives
The low aqueous solubility of many promising drug candidates presents a major hurdle in pharmaceutical development, limiting their bioavailability and therapeutic efficacy. Poly(ethylene glycol) (PEG) and its derivatives have emerged as key excipients to overcome this challenge. By modifying drug carriers or creating novel formulations, PEG derivatives can significantly enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of different PEG derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of PEG Derivatives for Solubility Enhancement
PEG derivatives enhance solubility through various mechanisms, primarily by forming micelles or solid dispersions.
-
Amphiphilic Block Copolymers (e.g., PEG-PLA): These polymers consist of a hydrophilic PEG block and a hydrophobic block like poly(lactic acid) (PLA). In aqueous solutions, they self-assemble into core-shell structures (micelles or nanoparticles), encapsulating hydrophobic drugs within their core.[1][2] The outer hydrophilic PEG shell provides a stealth characteristic, preventing aggregation and prolonging circulation time in the body.[1][3]
-
Lipid-PEG Conjugates (e.g., DSPE-PEG, DSPE-PEG-COOH): These molecules combine a hydrophobic lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), with a hydrophilic PEG chain.[3] They are highly effective at forming micelles and are a cornerstone of many liposomal and nanoparticle drug delivery systems. The carboxylated derivative, DSPE-PEG-COOH, offers a reactive group for attaching targeting ligands.[4][5]
-
Hydrophilic Polymers for Solid Dispersions (e.g., PEG 4000, PEG 6000): In solid dispersions, a drug is dispersed in a solid hydrophilic polymer matrix.[6][7] Upon exposure to an aqueous medium, the polymer dissolves, releasing the drug as fine, amorphous particles with increased surface area and wettability, thereby enhancing its dissolution rate and solubility.[8]
Quantitative Comparison of Solubility Enhancement
The effectiveness of a PEG derivative is highly dependent on the specific drug and the formulation technique. The following table summarizes experimental data from various studies, showcasing the solubility enhancement achieved with different PEG derivatives.
| PEG Derivative | Drug | Formulation Type | Solubility Enhancement | Final Concentration / Key Finding | Reference |
| DSPE-PEG2000 | Ridaforolimus | Micelles | ~40-fold increase | From 200 µg/mL to 8.9 mg/mL | [3][9] |
| PEG-block-PLA | Small Hydrophobic Drugs | Micelles | Up to 5000-fold increase | General finding for optimized systems | [2][10] |
| PEG-PLA | Curcumin | Nanospheres | Increased water solubility & stability | Encapsulation efficiency of 56.1% | [11] |
| PEG-graft-PLA | Naproxen | Nanoparticles | Up to 2-fold increase | - | [10] |
| PEG (in general) | Diazepam | Solid Dispersion | 3.5-fold increase | - | [12] |
| PEG (in general) | Temazepam | Solid Dispersion | 2.5-fold increase | - | [12] |
| PEG 6000 | Itraconazole | Solid Dispersion | Significantly improved dissolution | Compared to the pure drug | [7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for comparing and developing drug formulations. Below are protocols for key experiments in solubility enhancement studies.
Protocol 1: Preparation of Drug-Loaded DSPE-PEG Micelles via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic drugs into micelles formed by lipid-PEG conjugates.[3]
-
Dissolution: Co-dissolve a known amount of the DSPE-PEG derivative and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol) within a round-bottom flask. The drug-to-polymer ratio should be optimized for desired loading.
-
Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the solvent's boiling point. This process leaves a thin, uniform drug-polymer film on the flask's inner surface.
-
Drying: Place the flask under a high vacuum for at least 4 hours to ensure complete removal of any residual organic solvent.
-
Hydration: Add a predetermined volume of an aqueous buffer (e.g., phosphate-buffered saline (PBS), deionized water) to the flask. Hydrate the film by gentle agitation, vortexing, or sonication at a temperature above the lipid's phase transition temperature. This step facilitates the self-assembly of the amphiphilic molecules into drug-loaded micelles.
-
Purification (Optional): To remove any unencapsulated drug, the micellar solution can be centrifuged or filtered. The free drug will typically form a pellet or be retained by an appropriate filter.
-
Characterization: The concentration of the encapsulated drug in the clear supernatant is determined using an appropriate analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Phase Solubility Study for Solid Dispersions
This study determines the effect of a polymer on the saturation solubility of a drug.[8][13]
-
Preparation of Polymer Solutions: Prepare a series of solutions with increasing concentrations (e.g., 1%, 5%, 10%, 20% w/w) of the PEG polymer (e.g., PEG 6000) in a relevant aqueous medium (e.g., simulated gastric fluid pH 1.2).
-
Drug Addition: Add an excess amount of the poorly soluble drug powder to a fixed volume of each polymer solution in separate sealed vials.
-
Equilibration: Place the vials in a shaking water bath or on a rotator at a constant temperature (e.g., 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved drug. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm) that does not bind the drug or polymer.
-
Quantification: Carefully collect the clear supernatant and determine the concentration of the dissolved drug using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured drug solubility (Y-axis) against the corresponding PEG derivative concentration (X-axis) to visualize the solubilizing effect.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the solubility enhancement of different PEG derivative-based formulations.
Caption: Workflow for solubility enhancement using PEG derivatives.
References
- 1. Recent advances in PEG–PLA block copolymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging uses of PLA–PEG copolymer in cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. PEG BASED SOLID DISPERSIONS OF GLICLAZIDE: A COMPARATIVE STUDY Research Article | Semantic Scholar [semanticscholar.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel PEG-graft-PLA nanoparticles with the potential for encapsulation and controlled release of hydrophobic and hydrophilic medications in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of m-PEG11-OH by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) reagents is of paramount importance for the successful synthesis of PEGylated molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the validation of m-PEG11-OH purity. Supporting experimental data, detailed methodologies, and visual workflows are presented to assist in the selection of the most appropriate analytical strategy for ensuring the quality of this critical reagent.
Orthogonal Approaches for Comprehensive Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of PEG compounds.[1] However, a comprehensive evaluation of a compound's purity often necessitates the use of orthogonal methods, which rely on different physicochemical principles for separation and detection.[1] This approach provides a more complete and reliable purity profile. The primary alternatives to traditional reversed-phase HPLC for this compound analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
While HPLC, particularly with detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), offers excellent separation of oligomers and common impurities such as PEG-diol, quantitative NMR (qNMR) provides the advantage of being a primary ratio method that can deliver a direct and accurate measure of purity without the need for a specific reference standard for the analyte itself.[1][2] SEC is valuable for identifying high molecular weight impurities and aggregates, and HILIC offers an alternative selectivity for polar compounds.[1][3]
Quantitative Data Comparison
Obtaining side-by-side purity data for the exact same batch of this compound across multiple analytical techniques from a single public source is challenging. The following table summarizes representative purity data for closely related short-chain m-PEG-alcohol compounds as determined by HPLC and NMR. This data is a composite from typical findings in the analysis of such compounds and serves to illustrate the comparative performance of these methods.[2]
| Analytical Method | Purity (%) | Impurities Detected | Strengths | Limitations |
| Reversed-Phase HPLC with ELSD/CAD | 98.2% | PEG-diol, shorter & longer chain oligomers | High resolution of oligomers, sensitive detection of non-UV active compounds.[1] | Requires specialized detectors as PEGs lack a strong UV chromophore.[1] |
| Quantitative ¹H NMR (qNMR) | 98.5% | Residual solvents, structural impurities | Absolute quantification without a specific reference standard, provides structural information.[1][2] | Lower sensitivity for trace impurities compared to HPLC. |
| Size-Exclusion Chromatography (SEC) | Main Peak >99% | High molecular weight aggregates | Effective for separating large molecules and aggregates.[3] | Low resolution for individual oligomers and small molecule impurities.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Not typically used for primary purity assessment of the main component, but for specific impurity analysis. | Very polar impurities | Orthogonal selectivity to RP-HPLC, good for retaining highly polar compounds.[3] | Can have longer equilibration times and may be more sensitive to mobile phase composition.[3] |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for this compound Purity Validation
This protocol details a typical RP-HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 x 150 mm.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point for optimization.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30-40 °C.[3]
-
Injection Volume: 10-20 µL.[3]
-
Detector Settings (ELSD):
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.[3]
Quantitative ¹H NMR (qNMR) for this compound Purity Determination
This protocol describes the use of qNMR for the absolute purity determination of this compound.
Instrumentation:
-
400 MHz or higher NMR spectrometer.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃).[2]
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full signal recovery.
Data Analysis:
-
Identify characteristic proton signals for both this compound (e.g., the methoxy (B1213986) protons or the ethylene (B1197577) glycol protons) and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines the use of SEC for the detection of high molecular weight impurities in this compound.
Instrumentation:
-
HPLC system with a Refractive Index (RI) or ELSD detector.
Chromatographic Conditions:
-
Column: SEC column suitable for the molecular weight range of interest (e.g., Zenix SEC-150, 3 µm, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Analyze the chromatogram for peaks eluting earlier than the main this compound peak, which would indicate the presence of higher molecular weight species or aggregates.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the purity validation of this compound using HPLC and a comparison of the different analytical techniques.
Caption: Workflow for this compound Purity Validation by HPLC.
Caption: Comparison of Information from Different Analytical Methods.
References
Performance of m-PEG11-OH in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for optimizing the performance of PEGylation reagents. This guide provides a comprehensive comparison of m-PEG11-OH's performance, including solubility, stability, and reactivity, in various solvent systems. This analysis is supported by experimental data drawn from studies on similar short-chain methoxy (B1213986) polyethylene (B3416737) glycols (mPEGs) to provide a robust framework for informed decision-making in your research.
Solubility Profile of this compound
The solubility of this compound is a key factor in its handling and reactivity for conjugation. While specific quantitative data for this compound is not extensively published, its solubility can be reliably estimated based on the known behavior of similar low molecular weight mPEGs. Generally, mPEGs exhibit high solubility in water and a range of polar organic solvents, with limited to no solubility in non-polar organic solvents.
Table 1: Quantitative Solubility of m-PEG compounds in Various Solvents at 25°C
| Solvent System | Solvent Type | Estimated Solubility of this compound ( g/100 mL) | Reference Compound |
| Water | Aqueous | > 50 | m-PEG20-alcohol |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | > 50 | m-PEG20-alcohol |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 (100 mg/mL) | This compound |
| Dichloromethane (B109758) (DCM) | Polar Aprotic | > 50 | m-PEG20-alcohol |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | mPEG-OH |
| Chloroform | Polar Aprotic | Soluble | mPEG-OH |
| Ethanol | Polar Protic | > 50 | m-PEG20-alcohol |
| Methanol | Polar Protic | Soluble | mPEG-OH |
| Toluene | Non-polar | Less Soluble | mPEG-OH |
| Diethyl Ether | Non-polar | Insoluble | mPEG-OH |
Note: "Soluble" indicates high solubility, though precise quantitative values are not available. The solubility of this compound is expected to be comparable to or slightly higher than the reference compounds due to its lower molecular weight.
Stability of this compound in Different Solvents
The stability of this compound is crucial for ensuring its integrity prior to and during conjugation reactions. The primary concern for the unactivated form is its hygroscopic nature, which can introduce water into anhydrous reaction systems. Once activated, for example, by conversion to an NHS ester or tosylate, the reactive terminal group becomes susceptible to hydrolysis, especially in the presence of water.
Table 2: General Stability of mPEG-OH and its Activated Derivatives in Common Solvents
| Solvent | Stability of this compound (unactivated) | Stability of Activated this compound (e.g., NHS ester) |
| Water / Aqueous Buffers | Stable | Prone to hydrolysis |
| Anhydrous DMSO, DMF, DCM | Stable, but hygroscopic | Relatively stable, but sensitive to trace moisture |
| Anhydrous Alcohols (Ethanol, Methanol) | Stable | Can undergo solvolysis (reaction with the alcohol) |
| Anhydrous Non-polar Solvents (Toluene) | Stable | Generally stable if dissolved, but limited solubility |
Reactivity of this compound in Various Solvent Systems
The hydroxyl group of this compound is not inherently reactive and requires chemical activation to enable conjugation to target molecules such as proteins, peptides, or small molecules. The choice of solvent can significantly impact the efficiency of both the activation and subsequent conjugation steps.
Organic solvents can offer advantages over aqueous solutions for PEGylation reactions, including increased reaction rates and higher yields. This is often attributed to the ability of organic solvents to better solubilize both the PEG reagent and the target molecule, and in some cases, to alter the conformation of a protein to expose more reactive sites. For instance, studies have shown that conducting PEGylation in organic solvents like 2-butanol (B46777) or DMSO can lead to a significant increase in modification yields compared to aqueous environments.
Table 3: Comparison of PEGylation Efficiency in Aqueous vs. Organic Solvents
| Solvent System | Key Advantages for PEGylation | Potential Disadvantages |
| Aqueous Buffers (e.g., PBS) | Biocompatible, suitable for many proteins. | Can lead to hydrolysis of activated PEGs, may have lower reaction efficiency. |
| Organic Solvents (e.g., DMSO, DMF, DCM) | Can increase solubility of reactants, may enhance reaction rates and yields, prevents hydrolysis of activated PEGs. | May denature sensitive proteins, requires solvent removal post-reaction. |
Experimental Protocols
Activation of this compound Hydroxyl Group
The conversion of the terminal hydroxyl group to a more reactive species is a prerequisite for most conjugation chemistries. A common activation method is tosylation.
Protocol 1: Tosylation of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM) or toluene.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfonyl chloride (TsCl) and a base, such as triethylamine (B128534) (TEA) or pyridine, in a dropwise manner.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated m-PEG11 (m-PEG11-OTs).
Conjugation of Activated m-PEG11 to a Primary Amine
Once activated, the PEG derivative can be conjugated to a target molecule. The following is a general protocol for the conjugation of a tosylated m-PEG11 to a primary amine-containing molecule.
Protocol 2: Conjugation of m-PEG11-OTs to a Primary Amine
-
Dissolve the amine-containing substrate in a suitable anhydrous polar aprotic solvent such as DMF or DMSO.
-
Add the activated m-PEG11-OTs to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, the PEGylated product can be purified using techniques such as size exclusion chromatography (SEC) or reversed-phase HPLC.
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the activation and conjugation workflows.
Caption: Workflow for the activation of this compound via tosylation.
Caption: General workflow for the conjugation of activated m-PEG11 to a primary amine.
Conclusion
This compound is a versatile PEGylation reagent with favorable solubility in a wide range of polar solvents, making it adaptable to various reaction conditions. While its unactivated form is stable, its activated derivatives require careful handling in anhydrous environments to prevent hydrolysis. The use of organic solvents can significantly enhance the efficiency of PEGylation reactions. The choice of the optimal solvent system will ultimately depend on the specific properties of the molecule to be conjugated and the desired reaction outcomes. The provided protocols and workflows offer a foundational guide for the successful application of this compound in your research endeavors.
Safety Operating Guide
Proper Disposal of m-PEG11-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for m-PEG11-OH, a monofunctional polyethylene (B3416737) glycol derivative commonly used in biomedical research and drug development. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it into a designated chemical waste container.[1] Do not flush this compound down the sewer. [1]
Disposal Decision Framework
The proper disposal route for this compound depends on its form (solid or liquid) and the specific regulations of your institution and local authorities. The following flowchart outlines the general decision-making process:
Key Disposal Principles and Procedures
The following table summarizes the essential principles for the disposal of this compound. As quantitative disposal limits are generally not provided for non-hazardous chemicals, the focus is on procedural best practices.
| Principle | Procedure | Rationale |
| Waste Characterization | Determine if the this compound waste is pure or mixed with other chemicals. | If mixed with a hazardous substance, the entire mixture must be treated as hazardous waste. |
| Containerization | Use a chemically compatible, leak-proof container with a secure lid. | Prevents spills and environmental contamination. |
| Labeling | Clearly label the waste container with "this compound Waste" and the date of accumulation. | Ensures proper identification and handling by waste management personnel. |
| Segregation | Store this compound waste separately from incompatible materials. | Prevents accidental chemical reactions. |
| Spill Management | Absorb spills with an inert material and place in a chemical waste container. | Minimizes exposure and environmental impact. |
| Regulatory Compliance | Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. | Ensures adherence to local, state, and federal regulations. |
Detailed Experimental Protocols for Disposal
While no specific experimental protocols are required for the disposal of non-hazardous this compound, the following step-by-step procedures provide a clear operational plan.
Procedure for Solid this compound Waste:
-
Collection: Place the solid this compound waste into a primary, sealable plastic bag.
-
Secondary Containment: Place the primary bag into a second, larger, and durable plastic bag.
-
Labeling: Affix a waste label to the outer bag, clearly identifying the contents as "this compound Waste" and indicating the date.
-
Storage: Store the sealed bag in a designated non-hazardous chemical waste accumulation area.
-
Disposal: Arrange for pickup by your institution's authorized waste management service.
Procedure for Liquid this compound Waste (or solutions containing this compound):
-
Absorption: In a well-ventilated area, pour the liquid waste slowly onto an inert absorbent material (e.g., vermiculite, clay-based absorbent) in a designated chemical waste container.
-
Containerization: Ensure the container is made of a material compatible with the waste and can be securely sealed.
-
Labeling: Clearly label the container with "Absorbed this compound Waste" and the date.
-
Storage: Store the sealed container in a designated non-hazardous chemical waste accumulation area.
-
Disposal: Arrange for pickup by your institution's authorized waste management service.
Important Note: Never dispose of liquid chemical waste, including solutions of this compound, in regular trash as it is often prohibited by landfills.
Regulatory Context
The disposal of all chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4] While this compound is not typically a listed hazardous waste, it is the generator's responsibility to make a proper waste determination.[5] Always default to your institution's EHS guidelines, as they are tailored to comply with all applicable regulations.
References
Essential Safety and Logistical Information for Handling m-PEG11-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling m-PEG11-OH, including operational and disposal plans. The following guidance is based on general best practices for polyethylene (B3416737) glycol (PEG) compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the initial search.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is detailed below.
| Body Area | Required PPE | Specifications & Best Practices |
| Eyes | Safety glasses or goggles | Should be worn at all times in the laboratory to protect from splashes. |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable. Ensure to inspect gloves for any tears or punctures before use. |
| Body | Laboratory coat | A clean, buttoned lab coat should be worn to protect skin and clothing from potential contamination.[1] |
| Respiratory | Not generally required | For bulk handling or if dust is generated, a NIOSH-approved respirator may be necessary.[2] Use in a well-ventilated area.[3][4] |
| Feet | Closed-toe shoes | Shoes should fully enclose the feet to protect against spills and falling objects.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| General Handling | Avoid direct contact with skin and eyes.[3] Avoid inhalation of any dust or vapors.[5] Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed to prevent moisture absorption.[5] Recommended storage is at -20°C for the long term (months to years) and 0-4°C for the short term (days to weeks).[6] |
| Incompatibilities | Avoid strong oxidizing agents.[4] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Situation | Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.[4] Clean the spill area with soap and water. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3] Collect the material for disposal. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations. Polyethylene glycol is generally considered biodegradable and not hazardous waste.[7]
| Waste Type | Disposal Method |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[7] |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsed container can then be disposed of as regular waste or recycled, depending on local regulations. |
| Contaminated Materials | Any materials contaminated with this compound (e.g., gloves, paper towels) should be placed in a sealed bag and disposed of according to institutional guidelines for chemical waste. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol: Weighing and Dissolving this compound
This protocol provides a step-by-step guide for the common laboratory procedure of weighing and dissolving this compound.
1. Preparation: 1.1. Ensure that the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered. 1.2. Assemble all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, beaker or flask, and a magnetic stir bar. 1.3. Don the required PPE: safety glasses, a lab coat, and chemical-resistant gloves.
2. Weighing: 2.1. Place a clean, dry weighing boat on the analytical balance and tare the balance. 2.2. Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust. 2.3. Record the exact mass of the this compound.
3. Dissolution: 3.1. Place the magnetic stir bar into the beaker or flask that will be used for dissolution. 3.2. Carefully transfer the weighed this compound from the weighing boat into the beaker or flask. 3.3. Add the desired volume of the appropriate solvent to the beaker or flask. 3.4. Place the beaker or flask on a magnetic stir plate and begin stirring. 3.5. Continue stirring until the this compound is completely dissolved. Gentle heating may be applied if necessary, but avoid overheating to prevent degradation.[5]
4. Cleanup: 4.1. Once the experiment is complete, clean all glassware and equipment thoroughly. 4.2. Dispose of any waste, including the weighing boat and any contaminated consumables, in the designated chemical waste container. 4.3. Doff and dispose of gloves in the appropriate waste bin. 4.4. Wash hands thoroughly with soap and water.
References
- 1. uab.edu [uab.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Polyethylene Glycol MSDS/SDS | Supplier & Distributor [jlp-corporation.com]
- 4. biochempeg.com [biochempeg.com]
- 5. A comprehensive guide to polyethylene glycol (PEG) industry knowledge: from performance to application - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. medkoo.com [medkoo.com]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
